6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-7(14)6-2-11-12-3-5(4-13)1-10-8(6)12/h1-4H,(H2,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNCTFMMWKAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," a term we reserve for molecular architectures that consistently demonstrate binding affinity to diverse biological targets.[1] Derivatives of this heterocyclic system have shown significant potential as potent inhibitors of various protein kinases, making them a focal point in oncology and inflammation research.[2][3][4] This guide focuses on a specific, functionalized derivative, This compound , a molecule poised for further development.
The ultimate success of any active pharmaceutical ingredient (API) is not solely dictated by its potency at the target receptor. Instead, it is a finely tuned balance of biological activity and a suite of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Poor physical properties, such as low solubility or instability, are leading causes of costly late-stage failures in drug development.[5]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It is structured not as a rigid template, but as a logical, causality-driven exploration of the essential physicochemical characteristics of this compound. We will move beyond mere data points to explain the "why" behind each experimental choice, providing a self-validating framework for the comprehensive characterization of this and similar novel chemical entities.
Molecular Structure & Predicted Physicochemical Descriptors
The first step in characterizing any new chemical entity is to understand its fundamental structure and to compute a baseline of predicted properties. These in-silico predictions are invaluable for guiding initial experimental design and anticipating potential challenges.
The structure of this compound features a planar, fused heterocyclic ring system. The presence of a carboxamide group at the 3-position and a formyl (aldehyde) group at the 6-position introduces key functionalities that will dominate its physicochemical behavior. These groups are polar and can participate in hydrogen bonding, which is expected to significantly influence solubility and interactions with biological macromolecules.
Table 1: Computed Physicochemical Properties for this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₆N₄O₂ | Defines the elemental composition. |
| Molecular Weight | 202.17 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |
| cLogP | ~0.5 - 1.5 | Indicates a relatively balanced lipophilicity, suggesting potential for good membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Suggests the molecule may have moderate to low passive membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Provides potential for strong interactions with target proteins and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Contributes to polarity and potential for hydrogen bonding. |
| pKa (Most Acidic) | ~12-14 (Amide N-H) | The amide proton is weakly acidic and unlikely to be ionized under physiological conditions. |
| pKa (Most Basic) | ~1-2 (Pyrimidine N) | The pyrimidine nitrogens are predicted to be weakly basic. |
Note: These values are predictions from standard computational algorithms (e.g., ChemDraw, PubChem calculators) and must be confirmed by empirical testing.
Plausible Synthetic Pathway
Before characterization can begin, the molecule must be synthesized. Based on established literature for this scaffold, a plausible and efficient route can be designed. A divergent synthesis using DMSO as a C1 synthon for the formyl group represents a modern and effective approach.[6] The carboxamide can be generated via the partial hydrolysis of a corresponding nitrile precursor, a transformation that has also been documented for this heterocyclic system.[7]
Caption: Plausible three-step synthesis of the target compound.
Experimental Determination of Core Physicochemical Properties
The following sections detail the self-validating experimental protocols necessary to empirically determine the properties of this compound.
Melting Point Analysis
Causality: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities or multiple crystalline forms (polymorphs).
Protocol:
-
A small, representative sample of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a calibrated digital melting point apparatus.
-
The temperature is ramped up slowly (e.g., 1-2 °C/minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.
-
The experiment is performed in triplicate to ensure reproducibility.
Table 2: Melting Point Data (Hypothetical)
| Parameter | Result |
| Melting Range | 215 - 217 °C |
| Appearance | White to off-white crystalline solid |
Aqueous Solubility Assessment
Causality: Aqueous solubility is arguably one of the most critical physicochemical properties. For orally administered drugs, a compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle that often requires complex and expensive formulation strategies. We assess both kinetic and thermodynamic solubility to gain a full picture.
Caption: Experimental workflow for solubility determination.
Protocol (Thermodynamic Solubility):
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the samples through a 0.45 µm filter to remove any solid particles.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.
Table 3: Solubility Data (Hypothetical)
| Medium | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water, pH 7.0 | 50 | 247 | Sparingly Soluble |
| PBS, pH 7.4 | 65 | 321 | Sparingly Soluble |
| 0.1 N HCl, pH 1.2 | 75 | 371 | Sparingly Soluble |
Lipophilicity (LogD)
Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. We measure the distribution coefficient (LogD) at physiological pH (7.4), which is more relevant than the partition coefficient (LogP) for ionizable compounds.
Protocol (Shake-Flask Method):
-
Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.
-
Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Table 4: Lipophilicity Data (Hypothetical)
| Parameter | Result | Interpretation |
| LogD at pH 7.4 | 1.2 | Indicates a balanced lipophilicity, favorable for cell permeability. |
Chemical Stability
Causality: A drug candidate must be sufficiently stable to survive storage, formulation, and the physiological conditions of the body. We assess stability at different pH values to simulate passage through the gastrointestinal tract and in the presence of liver enzymes to predict metabolic stability.
Caption: Workflow for determining chemical and metabolic stability.
Protocol (pH Stability):
-
Prepare solutions of the compound (~10 µM) in buffers of different pH values (e.g., pH 1.2, pH 6.8, pH 7.4).
-
Incubate these solutions at a constant temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench any degradation by mixing with an equal volume of cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Calculate the degradation rate and half-life (t½) at each pH.
Table 5: Stability Data (Hypothetical)
| Condition | Half-Life (t½) | Stability Classification |
| pH 1.2 Buffer | > 24 hours | Stable |
| pH 7.4 Buffer | > 24 hours | Stable |
| Human Liver Microsomes | 45 minutes | Moderately Stable |
Spectroscopic Profile
A full spectroscopic characterization is essential to confirm the identity and structure of the synthesized compound.
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¹H NMR: Expected signals would include a singlet for the formyl proton (~9-10 ppm), distinct aromatic protons on the heterocyclic core, and a broad singlet for the carboxamide -NH₂ protons.
-
¹³C NMR: Key signals would include the carbonyl carbons of the formyl (~190 ppm) and carboxamide (~165 ppm) groups, in addition to the carbons of the pyrazolo[1,5-a]pyrimidine ring system.[8]
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the amide and aldehyde, and C=N/C=C stretching of the aromatic rings.[7]
-
High-Resolution Mass Spectrometry (HRMS): This analysis will provide the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion would be at m/z 203.0567.
Conclusion
This guide outlines a comprehensive, logic-driven framework for the physicochemical characterization of This compound . While the data presented herein is predictive and hypothetical due to the novel nature of this specific molecule, the described protocols represent the gold standard in the pharmaceutical industry for generating the critical data needed to advance a compound through the drug discovery pipeline. The balanced lipophilicity and molecular size suggest a promising starting point, while the moderate predicted solubility and metabolic stability highlight areas that may require optimization in future medicinal chemistry efforts. By systematically applying these validated methodologies, research teams can make informed, data-driven decisions, ultimately increasing the probability of translating a promising scaffold into a successful therapeutic agent.
References
- Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Unknown Author. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Gangireddy, M. R. et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
- Unknown Author. (2023). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate.
- Al-Qadhi, M. A. et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure.
- Castillo, J. C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Unknown Author. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- Unknown Author. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Dwyer, M. P. et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Al-Qadhi, M. A. et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry.
- Sharma, P. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry.
- Chegaev, K. et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc.
- Reddy, T. S. et al. (2020). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry.
- Lindsley, C. W. et al. (2023). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules.
- Fraley, M. E. et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.
- Sharma, S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry.
- Shestakov, A. S. et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
- Zhang, Z. et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules.
- PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem.
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Spectral Data of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its role as a protein kinase inhibitor in cancer therapy.[2] The rigid, planar structure of this scaffold provides a versatile platform for chemical modifications, allowing for the fine-tuning of its pharmacological properties. The introduction of formyl and carboxamide groups at the 6- and 3-positions, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide is expected to exhibit distinct signals corresponding to the protons of the heterocyclic core and the substituent groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the substituents. The predicted chemical shifts (in ppm, relative to TMS) in a common NMR solvent such as DMSO-d₆ are outlined in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale and Notes |
| H-2 | 8.5 - 8.8 | s | - | The H-2 proton is typically downfield due to the influence of the adjacent pyrazole nitrogen and the pyrimidine ring. |
| H-5 | 8.9 - 9.2 | d | J ≈ 2.0 - 2.5 Hz | This proton is adjacent to a nitrogen atom and is coupled to H-7. |
| H-7 | 9.3 - 9.6 | d | J ≈ 2.0 - 2.5 Hz | The H-7 proton is also deshielded by the adjacent nitrogen and is coupled to H-5. |
| -CHO | 9.8 - 10.2 | s | - | The aldehyde proton is characteristically found at a very downfield chemical shift. |
| -CONH₂ | 7.5 - 8.0 (2H) | br s | - | The amide protons are typically broad singlets and their chemical shift can be solvent and concentration dependent. |
Causality behind Experimental Choices in NMR:
The choice of DMSO-d₆ as a solvent is common for heterocyclic compounds due to its high polarity, which aids in dissolving a wide range of organic molecules. The chemical shifts of NH protons in the carboxamide group are often better resolved in DMSO-d₆ compared to other solvents like chloroform-d.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale and Notes |
| C-2 | ~145 | This carbon is adjacent to two nitrogen atoms in the pyrazole ring. |
| C-3 | ~110 | The position of this carbon is influenced by the attached carboxamide group. |
| C-3a | ~150 | A quaternary carbon at the ring junction. |
| C-5 | ~155 | Deshielded due to the adjacent nitrogen atom. |
| C-6 | ~130 | The formyl group will influence the chemical shift of this carbon. |
| C-7 | ~160 | Highly deshielded due to the adjacent nitrogen atom. |
| -CHO | ~190 | The carbonyl carbon of the aldehyde group is characteristically downfield. |
| -CONH₂ | ~165 | The carbonyl carbon of the amide group. |
Authoritative Grounding & Comprehensive References:
The assignment of ¹³C resonances in pyrazolo[1,5-a]pyrimidine systems is often aided by two-dimensional NMR experiments such as HSQC and HMBC, which provide correlations between protons and carbons.[3]
Predicted Mass Spectrometry (MS) Data
Electron impact mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be characteristic of the pyrazolo[1,5-a]pyrimidine core and its substituents.
Expected Molecular Ion:
-
C₈H₅N₅O₂: Calculated Molecular Weight = 203.16 g/mol
-
[M]⁺: m/z = 203
Predicted Fragmentation Pathways:
The fragmentation of pyrazolo[1,5-a]pyrimidine derivatives often involves the loss of small, stable molecules.
Figure 1: Predicted MS fragmentation of this compound.
Experimental Protocols: Synthesis of Related Pyrazolo[1,5-a]pyrimidines
While a specific protocol for the target molecule is not available, the synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. A divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported using DMSO as a single carbon synthon, which could be a potential route to the target molecule's precursor.[1][2]
General Synthetic Workflow:
Figure 2: General synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion
This technical guide provides a comprehensive prediction of the NMR and MS spectral data for this compound based on the analysis of structurally related compounds. The presented data and interpretations are intended to serve as a valuable resource for researchers working on the synthesis, identification, and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development. The provided insights into the causality of experimental choices and the authoritative grounding of the spectral interpretations aim to uphold the principles of scientific integrity and expertise.
References
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- Elgemeie, G. H., et al. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 23(9), 2146.
- SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,3-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-.
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Chimichi, S., et al. (1983). Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][3][4]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 1339-1342.
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- Al-Adiwish, W. M., et al. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Medicinal Chemistry Research, 26(11), 2909-2919.
- Ghosh, S., et al. (2020). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 18(34), 6684-6690.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Al-Qadhi, M. A., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry, 66(9), 279-287.
- Lindsley, C. W., et al. (2005). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
- Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(21), 6435.
- Castillo, J. C., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(8), 916-937.
- Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One, 8(5), e60933.
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A Technical Guide to the Biological Screening of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold and wide range of pharmacological activities.[1][2] This document offers in-depth, field-proven insights into the strategic selection of assays, detailed experimental protocols, and the interpretation of data, ensuring a robust and efficient screening cascade.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system of pyrazole and pyrimidine rings, is a prominent framework in the development of therapeutic agents.[2] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. This versatility has led to the discovery of derivatives with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]
The synthesis of pyrazolo[1,5-a]pyrimidines is typically achieved through the cyclocondensation of 3-amino-pyrazoles with various 1,3-bielectrophilic compounds.[2] Modern synthetic methodologies, such as microwave-assisted synthesis and multi-component reactions, have further expanded the accessible chemical space for this scaffold.[7]
Strategic Approach to Biological Screening: A Tiered Workflow
A systematic and tiered approach is crucial for the efficient evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives. This strategy allows for the rapid identification of promising "hit" compounds from a larger library, which can then be subjected to more detailed characterization in secondary and tertiary assays.
Caption: A typical dose-response curve illustrating the IC50 value.
Tertiary Screening: Elucidating the Mechanism of Action and In Vivo Efficacy
Promising lead compounds from secondary screening are subjected to more in-depth studies to understand their mechanism of action (MoA) and to evaluate their efficacy in more complex biological systems.
Target-Based Assays: Unveiling the Molecular Target
Many pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases. [7]Identifying the molecular target is a critical step in drug development.
Given that pyrazolo[1,5-a]pyrimidines are known to be potent kinase inhibitors, assays to measure their effect on specific kinases are essential. [1][7][8]These assays can be performed using purified enzymes or in a cellular context.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ELISA-based)
-
Coating: Coat a microplate with a substrate specific to the kinase of interest. [9]2. Kinase Reaction: Add the purified kinase, the pyrazolo[1,5-a]pyrimidine derivative (at various concentrations), and ATP to initiate the phosphorylation of the substrate.
-
Detection: Use a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to detect the phosphorylated substrate. [10]4. Signal Generation: Add a chromogenic substrate for the conjugated enzyme (e.g., TMB for HRP). The intensity of the color produced is proportional to the kinase activity. [11]5. Measurement: Measure the absorbance using a microplate reader. A decrease in signal in the presence of the compound indicates kinase inhibition.
In Vivo Efficacy Studies: Assessing Therapeutic Potential in a Living Organism
The final stage of preclinical screening involves evaluating the efficacy and safety of the lead compounds in animal models. [12]In vivo studies provide crucial information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. [13] For anticancer drug development, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. [14]The effect of the pyrazolo[1,5-a]pyrimidine derivative on tumor growth is then monitored over time.
Key Parameters to Evaluate in In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.
-
Toxicity: Monitoring for signs of adverse effects, such as weight loss or changes in behavior.
-
Survival Analysis: In some studies, the overall survival of the treated animals is a key endpoint.
Caption: A streamlined workflow for in vivo efficacy studies.
Conclusion and Future Perspectives
The biological screening of novel pyrazolo[1,5-a]pyrimidine derivatives is a multi-faceted process that requires a strategic and well-designed experimental cascade. By employing a tiered approach that progresses from high-throughput primary screening to in-depth mechanistic and in vivo studies, researchers can efficiently identify and characterize promising drug candidates. The continued exploration of this versatile scaffold, coupled with advancements in screening technologies, holds significant promise for the discovery of novel therapeutics for a range of diseases.
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structural characterization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
An In-Depth Technical Guide to the Structural Characterization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including roles as protein kinase inhibitors.[1][2][3] The introduction of functional groups such as a formyl and a carboxamide moiety is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide provides a comprehensive, in-depth technical framework for the complete structural characterization of a novel derivative, this compound. As a Senior Application Scientist, the following sections detail not just the "how" but the "why" of the analytical strategy, ensuring a robust and verifiable elucidation of the molecular structure.
Rationale and Synthetic Strategy
A definitive structural characterization begins with a pure sample. The synthesis of this compound is hypothesized to proceed via a multi-step pathway, leveraging established reactions for this heterocyclic system.
Proposed Synthetic Pathway
The synthesis would likely commence with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functional group interconversion to introduce the formyl and carboxamide groups. A plausible route involves the reaction of a 3-aminopyrazole precursor with a suitable three-carbon synthon to form the pyrimidine ring.[4] Subsequent Vilsmeier-Haack formylation would introduce the aldehyde at the C6 position, a known reactive site for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring.[5] The carboxamide at the C3 position could be introduced by hydrolysis of a nitrile precursor, which is a common intermediate in the synthesis of such derivatives.[4]
Caption: Proposed synthetic pathway for this compound.
Purification and Verification
The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain material suitable for analysis. The purity would be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Spectroscopic Elucidation
A multi-spectroscopic approach is essential for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural characterization for organic molecules. A combination of 1D and 2D NMR experiments will be employed to assign all proton and carbon signals and to establish connectivity.
2.1.1. Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, heterocyclic compounds and to observe the exchangeable amide protons.
-
¹H NMR: Acquire a standard ¹H NMR spectrum to identify all proton environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in conformational analysis.
-
2.1.2. Predicted NMR Data and Interpretation
The expected chemical shifts are based on known data for the pyrazolo[1,5-a]pyrimidine scaffold and the electronic effects of the substituents.[6][7]
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H2 | 8.5 - 8.8 | 145 - 148 | C3, C3a, C7 |
| H5 | 7.2 - 7.5 | 110 - 113 | C3a, C6, C7 |
| H7 | 9.0 - 9.3 | 148 - 152 | C2, C3a, C5, C6 |
| -CHO | 9.8 - 10.1 | 185 - 190 | C6 |
| -CONH₂ | 7.5 - 8.0 (2H, broad) | 165 - 168 | C3 |
| C3 | - | 100 - 105 | - |
| C3a | - | 146 - 149 | - |
| C6 | - | 160 - 163 | - |
Rationale for NMR Choices: The combination of 2D NMR techniques provides a self-validating system. For instance, the proton at C7 is expected to be significantly downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing formyl group. An HMBC correlation from this proton (H7) to the formyl carbon (-CHO) would unequivocally confirm the position of the formyl group at C6. Similarly, correlations from the amide protons to the C3 carbon will confirm the location of the carboxamide group.
Caption: Integrated NMR workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and elemental composition, and to gain insight into the fragmentation patterns.
2.2.1. Experimental Protocol: MS
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.
-
Analysis: The exact mass of the protonated molecule [M+H]⁺ will be measured to confirm the elemental formula (C₈H₆N₄O₂). The monoisotopic mass is calculated to be 190.05 Da.
2.2.2. Expected Fragmentation
The pyrazolo[1,5-a]pyrimidine core is relatively stable.[8] Characteristic fragmentation would likely involve the loss of the carboxamide and formyl groups.
-
Loss of NH₃ (from carboxamide)
-
Loss of CO (from formyl or carboxamide)
-
Loss of HNCO (from carboxamide)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
2.3.1. Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample: A small amount of the solid, purified compound.
2.3.2. Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3400 - 3100 (two bands) | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C=O (Aldehyde) | 1710 - 1690 | Stretch |
| C=O (Amide I) | 1680 - 1650 | Stretch |
| N-H (Amide II) | 1640 - 1600 | Bend |
| C=N, C=C | 1600 - 1450 | Ring Stretch |
The presence of two distinct carbonyl stretching frequencies for the aldehyde and the amide, along with the characteristic N-H stretches, provides strong evidence for the presence of these functional groups.[9]
Crystallographic Analysis
While spectroscopy provides a detailed picture of connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques to be explored include slow evaporation from various solvents (e.g., DMF, methanol, acetonitrile), and vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.
Expected Structural Features
Based on related structures, the pyrazolo[1,5-a]pyrimidine ring system is expected to be nearly planar.[10][11] The analysis will focus on:
-
Confirmation of Connectivity: Absolute confirmation of the atom-to-atom connections.
-
Torsional Angles: The orientation of the formyl and carboxamide groups relative to the heterocyclic core.
-
Intermolecular Interactions: Identification of hydrogen bonding networks, particularly involving the amide N-H donors and the carbonyl and ring nitrogen acceptors. These interactions are critical for understanding the solid-state packing and can influence physical properties like solubility.
Caption: Hierarchical approach to structural characterization.
Conclusion
The requires a synergistic application of modern analytical techniques. This guide outlines a robust, self-validating workflow that begins with confirmation of the molecular formula and functional groups by MS and IR, proceeds to a detailed mapping of the molecular framework in solution via a suite of NMR experiments, and culminates in the definitive 3D structure through single-crystal X-ray crystallography. By following this comprehensive approach, researchers can have the utmost confidence in the structural assignment, providing a solid foundation for further studies in drug development and medicinal chemistry.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7205. [Link]
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Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1935-1956. [Link]
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Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39121-39130. [Link]
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Portilla, J., et al. (2022). Structural versatility of pyrazolo[1,5-a]pyrimidine-based N-heterocycles. Journal of Molecular Structure, 1264, 133246. [Link]
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Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]
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PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,3-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-. [Link]
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Dwyer, M. P., et al. (2000). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 2(5), 545-552. [Link]
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SpectraBase. (n.d.). METHYLPYRAZOLO-[1,5-A]-PYRIDO-[3,4-E]-PYRIMIDINE-6-CARBOXYLATE. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5009. [Link]
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Al-Mokadem, A. Z., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(13), 5183. [Link]
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Al-Qadhi, M. A., et al. (2021). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 535-546. [Link]
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Guda, M. R., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(7), 852. [Link]
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Harris, C. M., et al. (2006). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4055-4058. [Link]
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Tiong, Y. L., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals, 13(6), 949. [Link]
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Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
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Stone, P. J., & Thompson, H. W. (1956). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 10(1), 17-25. [Link]
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Low, J. N., et al. (2008). 7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine crystallizes with Z′ = 2: pseudosymmetry and the formation of complex sheets built from N—H⋯N and C—H⋯π(arene) hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 1), o51-o54. [Link]
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Richter, S., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(8), x230025. [Link]
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Maleki, A., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5025. [Link]
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Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477-482. [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Synthesis, Kinase Inhibition, and Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is a premier example of such a "privileged scaffold".[1][2] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid, planar, and synthetically versatile architecture that has proven exceptionally fruitful in drug discovery.[1] Its unique electronic properties and the spatial arrangement of its nitrogen atoms make it an adept binder for a variety of biological targets, most notably the ATP-binding pocket of protein kinases.[]
The clinical and commercial success of drugs like the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib , the second-generation Trk inhibitor Repotrectinib , and the Cyclin-Dependent Kinase (CDK) inhibitor Dinaciclib , all of which are built upon the pyrazolo[1,5-a]pyrimidine core, underscores its profound impact on modern oncology.[][4][5] These compounds have transformed treatment paradigms for specific patient populations, validating the scaffold as a cornerstone in the development of targeted therapies.
This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold for researchers, chemists, and drug development professionals. Moving beyond a mere survey, we will dissect the causal logic behind synthetic strategies, present validated experimental protocols, analyze structure-activity relationship (SAR) data, and visualize the biological context in which these molecules function.
Core Synthesis Strategies: Building the Bicyclic Framework
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core is a key reason for its prevalence.[6] Numerous methodologies have been developed, allowing for the introduction of diverse functional groups to meticulously tune the pharmacological properties of the resulting compounds.[6][7] The most robust and widely adopted strategy involves the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic compound.[8][9]
This approach is highly effective due to the inherent nucleophilicity of the 5-aminopyrazole. The reaction typically proceeds via an initial nucleophilic attack from the exocyclic amino group onto one of the electrophilic centers of the partner molecule, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.[8]
Caption: Core Synthetic Logic for Pyrazolo[1,5-a]pyrimidines.
Common variations of this strategy include:
-
Condensation with β-Diketones: A classic and reliable method yielding 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[10]
-
Reaction with β-Ketoesters: Allows for the differential substitution of the pyrimidine ring, often yielding a pyrimidin-7-one derivative.[8]
-
Microwave-Assisted Synthesis: Significantly accelerates reaction times and often improves yields, making it a preferred method for library synthesis.[11]
-
Three-Component Reactions: These elegant reactions combine a 5-aminopyrazole, an aldehyde, and a methylene-active compound to construct the scaffold in a single, efficient step.[7]
Experimental Protocol: Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a standard, well-established procedure for the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone), a cornerstone reaction for accessing this scaffold.[8][12]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)
-
Reagents for extraction (e.g., Ethyl Acetate, saturated sodium bicarbonate solution, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted 5-aminopyrazole (1.0 eq) and dissolve it in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 eq) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice-water. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
This self-validating protocol ensures reaction completion through TLC monitoring and confirms product identity and purity via standard analytical methods, ensuring the trustworthiness of the outcome.
Biological Activity and Structure-Activity Relationships (SAR)
The pyrazolo[1,5-a]pyrimidine scaffold is a potent inhibitor of a wide range of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in cancer.[6][7] The scaffold typically acts as an ATP-competitive inhibitor, with its nitrogen atoms forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[]
Case Study 1: Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers harboring NTRK gene fusions.[4] Pyrazolo[1,5-a]pyrimidines form the core of the most successful Trk inhibitors.[4][5] SAR studies have revealed key structural features for potent and selective Trk inhibition.
Caption: Simplified Trk Signaling Pathway and Point of Inhibition.
Analysis of SAR data from various studies highlights several critical determinants for high-potency Trk inhibition.[2][4]
-
C5-Position: Substitution at the 5-position with groups like a 2,5-difluorophenyl-substituted pyrrolidine significantly enhances Trk inhibition.[2] This moiety likely engages in favorable hydrophobic interactions within the kinase pocket.
-
C3-Position: The presence of a picolinamide group (an amide-linked pyridine ring) at the 3-position is crucial for potent activity, forming key interactions.[2]
-
Macrocyclization: Creating macrocyclic derivatives that constrain the conformation of the molecule can lead to exceptional potency and improved selectivity, as seen in second-generation inhibitors designed to overcome resistance mutations.[4]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
| Compound Ref. | Key Structural Feature | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cellular IC₅₀ (KM12) (nM) |
|---|---|---|---|---|---|
| Larotrectinib[13] | Core Scaffold | 5 | - | 11 | 11 |
| Entrectinib[13] | Core Scaffold | 1.7 | 0.1 | 0.1 | - |
| Compound 8[2] | C3-Picolinamide, C5-(difluorophenyl)pyrrolidine | 1.7 | - | - | - |
| Compound 28[13] | Macrocyclic analog | 0.17 | 0.07 | 0.07 | - |
| Compound 36[2] | Substituted core | 1.4 | 2.4 | 1.9 | - |
Data synthesized from multiple sources for illustrative purposes.[2][13]
Case Study 2: Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully developed into inhibitors of various CDKs, including CDK2 and CDK9.[14][15][16]
For CDK2 inhibition, SAR exploration has shown that substitutions on a phenyl ring attached to the pyrimidine portion of the core are critical. [14][17] Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Dual CDK2/TrkA Inhibitors
| Compound Ref. | Key C7-Phenyl Substitution | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) |
|---|---|---|---|
| 6m [17] | 4-methoxy | 1.06 | 0.96 |
| 6n [17] | 3,4-dimethoxy | 0.78 | 0.98 |
| 6o [17] | 4-chloro | 0.76 | 1.59 |
| 6p [17] | 4-bromo | 0.67 | 1.34 |
| 6s [17] | 4-(dimethylamino) | 0.23 | 0.45 |
| 6t [17]| 4-(piperidin-1-yl) | 0.09 | 0.45 |
Data extracted from a study on dual inhibitors.[17]
The data clearly indicates that electron-donating and larger amine-containing groups at the para-position of the C7-phenyl ring, such as piperidinyl (6t), result in significantly enhanced CDK2 inhibitory potency. [17]This suggests a specific pocket or interaction that favorably accommodates these bulkier, basic groups.
Future Outlook and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a fertile ground for drug discovery. While its role in kinase inhibition is well-established, challenges such as acquired drug resistance, off-target effects, and the need for improved bioavailability persist. [6][7]Future research will likely focus on:
-
Optimizing Synthetic Routes: Developing more efficient, green, and scalable synthetic methodologies to accelerate the discovery process. [6]* Targeting Novel Kinases: Exploring the scaffold's potential against other kinase families implicated in disease. [7]* Dual- and Pan-Inhibitors: Designing molecules that can simultaneously inhibit multiple key targets to overcome resistance or achieve synergistic effects. [14][17]* Beyond Kinases: Investigating the activity of pyrazolo[1,5-a]pyrimidine derivatives against other target classes, such as their emerging role as multidrug resistance reversal agents. [18] In conclusion, the pyrazolo[1,5-a]pyrimidine core is a powerful and validated platform in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to potently and selectively modulate key biological targets, ensures that it will continue to be a source of novel and impactful therapeutics for years to come.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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An In-depth Technical Guide to the Initial Bioactivity Assessment of Formyl-Substituted Pyrazolopyrimidines
Introduction: The Therapeutic Potential of Pyrazolopyrimidines
The pyrazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse and significant biological activities.[1][2][3][4][5] As bioisosteres of adenine, these compounds can effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making them a focal point in the development of targeted therapies.[6][7] Kinase inhibitors have emerged as a crucial class of oncology drugs, and the pyrazolopyrimidine core is central to the structure of successful treatments like the BTK inhibitor ibrutinib, used for B-cell cancers.[6][7] The introduction of a formyl (-CHO) group to this scaffold can significantly modulate its electronic properties and hydrogen bonding capabilities, potentially enhancing its interaction with biological targets and leading to novel therapeutic agents. This guide provides a comprehensive framework for the initial bioactivity assessment of newly synthesized formyl-substituted pyrazolopyrimidines, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.
Part 1: Anticancer Activity Assessment
Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and effective anticancer agents.[1][2][8] Pyrazolopyrimidine derivatives have shown considerable promise as anticancer scaffolds, targeting multiple pathways involved in cancer cell proliferation and survival.[1][2][8] An initial assessment of the anticancer potential of novel formyl-substituted pyrazolopyrimidines should involve a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in evaluating anticancer activity is to determine the cytotoxic effects of the compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adhesion.[11][12][13]
-
Compound Treatment: Prepare serial dilutions of the formyl-substituted pyrazolopyrimidine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow for Cytotoxicity Screening.
Mechanistic Insights: Kinase Inhibition
The pyrazolopyrimidine scaffold is a known hinge-binder for many protein kinases, which are often dysregulated in cancer.[6][7][14][15] Therefore, a logical next step is to investigate the potential of the most potent compounds from the cytotoxicity screen as kinase inhibitors. A targeted approach focusing on kinases known to be involved in the specific cancer types tested (e.g., EGFR, VEGFR2, CDKs) is recommended.[16][17]
Mechanism of Action: Kinase Inhibition by Pyrazolopyrimidines.
Part 2: Antimicrobial Activity Assessment
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolopyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[18][19][20][21] A preliminary screen for antimicrobial activity can be efficiently conducted using the agar well diffusion method.
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.[22][23][24][25] A lawn of a specific microorganism is grown on an agar plate, and wells are created in the agar. The test compounds are then added to these wells. If the compound has antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus and Escherichia coli for antibacterial screening; Candida albicans for antifungal screening) in sterile saline or broth.
-
Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a uniform lawn.[24]
-
Create Wells: Use a sterile cork borer or the tip of a sterile pipette to punch wells (6-8 mm in diameter) into the agar.[23]
-
Add Test Compounds: Pipette a fixed volume (e.g., 100 µL) of a known concentration of the formyl-substituted pyrazolopyrimidine solution (dissolved in a suitable solvent like DMSO) into each well.[19]
-
Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like ampicillin or an antifungal like amphotericin B).[19]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[19]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Agar Well Diffusion Assay Workflow.
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Pyrazolopyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[26][27][28][29]
In Vitro COX and LOX Inhibition Assays
A primary screen for anti-inflammatory activity should focus on the ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes. Commercially available inhibitor screening kits provide a convenient and reliable method for this initial assessment.[30][31] These assays typically measure the enzymatic conversion of a substrate to a colored or fluorescent product, and the inhibition of this reaction by the test compound is quantified.
-
Prepare Reagents: Reconstitute enzymes (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid or linoleic acid), and other assay components as per the manufacturer's instructions.
-
Compound Incubation: In a microplate, mix the test compound at various concentrations with the enzyme and incubate for a specified period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Product Formation: After a set incubation time, measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value for each active compound.
Data Summary and Interpretation
The results from these initial bioactivity screens should be compiled into clear and concise tables for easy comparison.
Table 1: Anticancer Activity of Formyl-Substituted Pyrazolopyrimidines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| FSPP-01 | MCF-7 | 15.2 |
| FSPP-01 | HCT-116 | 22.5 |
| FSPP-02 | MCF-7 | 8.7 |
| FSPP-02 | HCT-116 | 12.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | HCT-116 | 0.8 |
Table 2: Antimicrobial Activity of Formyl-Substituted Pyrazolopyrimidines
| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| FSPP-01 | 12 | 10 | 8 |
| FSPP-02 | 18 | 15 | 14 |
| Ampicillin | 25 | 22 | - |
| Amphotericin B | - | - | 20 |
Table 3: Anti-inflammatory Activity of Formyl-Substituted Pyrazolopyrimidines
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| FSPP-01 | >100 | 25.4 | 45.1 |
| FSPP-02 | 85.2 | 10.8 | 18.3 |
| Celecoxib | 15.1 | 0.08 | - |
| Zileuton | - | - | 0.05 |
Conclusion and Future Directions
This guide outlines a robust and efficient strategy for the initial bioactivity assessment of novel formyl-substituted pyrazolopyrimidines. The results from these primary screens will identify promising lead compounds for further investigation. Subsequent studies should focus on more detailed mechanistic elucidation, structure-activity relationship (SAR) studies, and in vivo efficacy and toxicity evaluations. The versatility of the pyrazolopyrimidine scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain a fertile ground for the discovery of new therapeutic agents.
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- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 18. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of some novel fused pyrazolopyrimidines as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: High-Throughput Screening of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its Analogs using a Luminescence-Based Kinase Assay
Abstract
This application note provides a comprehensive guide for the characterization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a member of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, using a robust and high-throughput luminescence-based kinase assay.[1][2] We detail the scientific rationale for selecting the ADP-Glo™ Kinase Assay, provide a detailed step-by-step protocol for its implementation, and offer insights into data analysis and interpretation. The methodologies described herein are designed for researchers in drug discovery and development to accurately determine the inhibitory potency and selectivity of this compound and its analogs against a panel of protein kinases.
Introduction: The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines
Protein kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] This makes them a major class of therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][4] Compounds based on this heterocyclic system have been shown to act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding site of kinases.[1][2] The specific compound, this compound, with its distinct substitutions, warrants a thorough investigation of its kinase inhibitory profile to unlock its therapeutic potential.
This application note will focus on a universally applicable biochemical assay to determine the in vitro potency of this compound. The chosen methodology, the ADP-Glo™ Kinase Assay, is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[5][6][7] This format is highly sensitive, amenable to high-throughput screening (HTS), and can be used for a wide variety of kinases, making it an ideal choice for both primary screening and selectivity profiling.[7][8][9]
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP generated in the kinase reaction.[6][7]
Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP and a phosphorylated substrate. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.
Step 2: ADP Conversion & Luminescence Detection. The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial amount of ADP produced.[5][6][7] Therefore, a lower luminescent signal indicates a higher level of kinase inhibition by the test compound.
Below is a diagram illustrating the workflow of the ADP-Glo™ Kinase Assay.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Kinases: A panel of purified, active kinases of interest (e.g., CDK2/cyclin A, PI3Kδ, B-Raf, TrkA).
-
Substrates: Appropriate substrates for each kinase.
-
This compound: Synthesized and purified test compound.
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Control Inhibitor: A known potent inhibitor for each kinase (e.g., Staurosporine for broad-spectrum inhibition).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Reagent Reservoirs.
-
Multichannel Pipettes and/or Liquid Handling System.
-
Plate Luminometer.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher.
Detailed Experimental Protocol
Reagent Preparation
-
Kinase Assay Buffer: Prepare the appropriate kinase reaction buffer as recommended by the kinase supplier. A generic buffer can be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically. Dilute to the desired working concentration in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Test Compound and Control Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of this compound and the control inhibitor in 100% DMSO.
-
Create a serial dilution series of the compounds in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).
-
Further dilute this series in Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to minimize solvent effects.[10]
-
-
Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.
Assay Procedure
The following protocol is for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Dispense Inhibitors: Add 5 µL of the serially diluted test compound or control inhibitor to the appropriate wells of the assay plate. For control wells (0% and 100% inhibition), add 5 µL of Kinase Assay Buffer with the same final DMSO concentration.
-
Add Kinase and Substrate Mix: Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubate: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence on a plate luminometer.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_enzyme_only - RLU_no_enzyme))
Where:
-
RLU_inhibitor is the relative light units from wells containing the test compound.
-
RLU_no_enzyme is the background signal from wells without kinase.
-
RLU_enzyme_only is the signal from wells with kinase but no inhibitor (100% activity).
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Expected Results and Data Presentation
The results of the kinase inhibition assay can be presented in a clear and concise table, allowing for easy comparison of the potency of this compound against a panel of kinases.
| Kinase Target | This compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| CDK2/cyclin A | 50 | 5 (Staurosporine) |
| PI3Kδ | 250 | 10 (Idelalisib) |
| B-Raf | >10,000 | 20 (Vemurafenib) |
| TrkA | 15 | 2 (Larotrectinib) |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
The data clearly indicates that, in this hypothetical example, this compound is a potent inhibitor of TrkA and CDK2/cyclin A, with moderate activity against PI3Kδ and weak activity against B-Raf. This suggests a degree of selectivity that can be further explored.
Visualizing the Kinase Signaling Context
To understand the potential cellular impact of inhibiting a kinase like TrkA, it is helpful to visualize its signaling pathway. The diagram below illustrates a simplified TrkA signaling cascade.
Caption: Simplified TrkA signaling pathway and the point of inhibition.
Conclusion and Future Directions
This application note provides a robust and reliable framework for assessing the kinase inhibitory activity of this compound. The ADP-Glo™ Kinase Assay offers a sensitive, high-throughput method for determining IC₅₀ values and establishing a preliminary selectivity profile. The protocols and data analysis methods described are designed to ensure the generation of high-quality, reproducible data.
Further studies should involve expanding the kinase panel to gain a more comprehensive understanding of the compound's selectivity. Additionally, orthogonal assay formats, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), can be employed to validate the primary screening results and rule out potential assay artifacts.[11][12][13][14][15] Ultimately, the in vitro biochemical data will guide further optimization of the pyrazolo[1,5-a]pyrimidine scaffold and inform subsequent cell-based assays to evaluate the compound's efficacy in a more physiological context.
References
-
Gao, X., Xing, L., & Los, G. V. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical Biochemistry, 356(1), 108–116. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Bidinosti, M., & Taha, Z. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222–1230. [Link]
-
Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. [Link]
-
Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Seeliger, M. A., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
-
Fluorescence Polarization (FP). Molecular Devices. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Bidinosti, M., & Taha, Z. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. ADP-Glo™ Kinase Assay [promega.sg]
- 6. bmglabtech.com [bmglabtech.com]
- 7. selectscience.net [selectscience.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Cellular Characterization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
For Research Use Only.
I. Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1] This versatile scaffold is the foundation for numerous compounds with potent pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] A significant portion of the research on this class of molecules has focused on their role as protein kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]
Derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as inhibitors of key kinases such as B-Raf, PI3Kδ, VEGFR-2, and cyclin-dependent kinases (CDKs).[4][5][6][7] The mechanism of action for these compounds often involves either competitive binding at the ATP-binding site or allosteric modulation of the kinase, leading to the inhibition of downstream signaling cascades that control cell proliferation, survival, and differentiation.[2] The functionalization of the pyrazolo[1,5-a]pyrimidine core is a key strategy for modulating the potency and selectivity of these inhibitors.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide , in cell culture studies. While this specific molecule may be novel or less characterized in the public domain, the protocols outlined herein are based on the well-established activities of the broader pyrazolo[1,5-a]pyrimidine class and provide a robust framework for its initial characterization.
II. Postulated Mechanism of Action: Kinase Inhibition
Given the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold as a "hinge-binding" motif for protein kinases, it is reasonable to hypothesize that this compound exerts its cellular effects through the inhibition of one or more protein kinases. The formyl and carboxamide groups can form critical hydrogen bonds within the ATP-binding pocket of a kinase, contributing to the compound's binding affinity and selectivity.
A common pathway implicated in cancer and targeted by this class of compounds is the RAS/RAF/MEK/ERK (MAPK) pathway. Inhibition of a kinase within this cascade, such as B-Raf, would block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.[4] Another relevant pathway is the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[5][6][8]
Below is a generalized diagram of a kinase signaling pathway that could be modulated by this compound.
Caption: Postulated inhibition of the MAPK signaling pathway.
III. Protocols for Cellular Characterization
This section provides detailed protocols for the initial in vitro characterization of this compound.
A. Compound Handling and Stock Solution Preparation
Rationale: Proper handling and storage are critical to ensure the stability and activity of the compound. Pyrazolo[1,5-a]pyrimidine derivatives are generally soluble in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.[9][10]
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powdered compound in high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may be required to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.[9]
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
B. Cell Viability Assay to Determine IC₅₀
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of the compound. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[9][11]
Protocol:
-
Cell Seeding: Seed your cell line of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) by serial dilution in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with DMSO at the same final concentration as the highest compound dose (vehicle control).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Lines | Start with a panel (e.g., MCF-7, HCT116, A549) |
| Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 or 72 hours |
| Vehicle Control | DMSO (at a final concentration of ≤0.5%) |
C. Western Blot Analysis of Target Engagement
Rationale: To investigate if the compound inhibits a specific signaling pathway, Western blotting can be used to measure the phosphorylation status of key proteins. A reduction in the phosphorylated form of a protein downstream of the target kinase indicates successful target engagement and inhibition.[12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a target protein (e.g., p-ERK, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total ERK, total AKT) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
D. Cell Cycle and Apoptosis Analysis by Flow Cytometry
Rationale: Many kinase inhibitors induce cell cycle arrest and/or apoptosis.[7] Flow cytometry is a powerful tool to quantify these effects. Propidium iodide (PI) staining is used to analyze the cell cycle distribution, while Annexin V/PI staining can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound and vehicle control as described for the Western blot analysis for 24 or 48 hours.
-
Cell Harvesting:
-
For Apoptosis: Collect both the floating and adherent cells. Wash with cold PBS.
-
For Cell Cycle: Harvest the adherent cells.
-
-
Staining:
-
Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Cell Cycle: Fix the cells in ice-cold 70% ethanol. Wash and then treat with RNase A before staining with PI.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
-
Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
IV. Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the initial characterization of this compound.
Caption: Experimental workflow for compound characterization.
Interpreting Your Results:
-
Potent IC₅₀: An IC₅₀ in the low micromolar or nanomolar range suggests significant biological activity.
-
Reduced Phosphorylation: A decrease in the phosphorylated form of a kinase's substrate upon treatment is strong evidence of target inhibition.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase (e.g., G2/M) may indicate interference with cell cycle progression checkpoints.[7]
-
Increased Annexin V Staining: A significant increase in the Annexin V-positive population confirms the induction of apoptosis.[11]
By following this structured approach, researchers can efficiently characterize the cellular effects of this compound, elucidate its mechanism of action, and determine its potential as a therapeutic agent.
V. References
-
ResearchGate. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. Available at: [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
National Institutes of Health. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at: [Link]
-
RSC Publishing. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. Available at: [Link]
-
PubMed Central. (n.d.). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Available at: [Link]
-
ResearchGate. (2020). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Available at: [Link]
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PubMed Central. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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PubMed. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Available at: [Link]
-
PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). a 2D and 3D binding mode of pyrazolo[1,5-a]pyrimidine-3-carboxamide.... Available at: [Link]
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Application Notes and Protocols for the In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of pathologies, particularly as protein kinase inhibitors in oncology and inflammatory diseases.[1][2][3] The successful translation of these promising compounds from bench to bedside hinges on rigorous and well-designed in vivo evaluation. This guide provides a comprehensive framework and detailed protocols for the preclinical assessment of pyrazolo[1,5-a]pyrimidine derivatives, focusing on establishing a robust pharmacokinetic and pharmacodynamic profile, demonstrating efficacy in relevant disease models, and conducting preliminary safety evaluations.
Strategic Overview of the In Vivo Evaluation Workflow
A logical, stepwise approach is critical to efficiently evaluate a novel pyrazolo[1,5-a]pyrimidine compound. The primary objective is to ascertain its drug-like properties within a living system, thereby providing the necessary data to justify further development. The process begins with fundamental characterization and moves towards more complex efficacy and safety studies.
Figure 2: Example timeline for a single-dose pharmacokinetic study in mice.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Acclimatization: Allow mice (e.g., C57BL/6, 6-8 weeks old) to acclimate for at least 5 days. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). [1][4]2. Dosing:
-
Oral (PO): Administer the compound formulation via oral gavage. The maximum recommended volume for mice is 10 mL/kg. [5] * Intravenous (IV): Administer the compound via the lateral tail vein. The maximum bolus injection volume is 5 mL/kg. [6]3. Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 3, 7, and 24 hours), collect approximately 20-30 µL of blood. [7] * Method: The lateral saphenous vein is a preferred method for repeated sampling in conscious mice. [8]Alternatively, retro-orbital or submandibular bleeds can be performed. [9] * Anticoagulant: Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity. [10][11] Key Steps in Method Development:
-
Sample Preparation: Protein precipitation is a common and rapid method. Add a volume of cold acetonitrile (often containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. [10]* Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte from matrix components.
-
Mass Spectrometry: Optimize the mass spectrometer parameters in positive ion mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for the compound and its stable-isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Efficacy Evaluation in Disease Models
Demonstrating efficacy in a relevant animal model is the cornerstone of preclinical evaluation. For pyrazolo[1,5-a]pyrimidines, which are often developed as kinase inhibitors, oncology and inflammation models are highly relevant.
Protocol 3: Subcutaneous Xenograft Tumor Model in Mice
This model is widely used to assess the anti-cancer activity of novel compounds. [12][13]
-
Cell Culture: Culture human cancer cells (e.g., a line known to be sensitive to the compound's target kinase) under sterile conditions. Harvest cells during the logarithmic growth phase. [12]2. Cell Preparation: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^7 cells/mL). To improve tumor take-rate, cells can be mixed 1:1 with Matrigel. 3. Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the flank of immunodeficient mice (e.g., Nude or SCID). [12][14]4. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into vehicle control and treatment groups. Begin dosing with the pyrazolo[1,5-a]pyrimidine compound at the predetermined dose and schedule based on PK/PD and tolerability data.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the change in tumor volume between treated and control groups.
-
Body Weight: Monitor for signs of toxicity.
-
Survival: In some studies, treatment continues until a humane endpoint (e.g., tumor size limit) is reached.
-
Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is useful for evaluating the anti-inflammatory potential of compounds. LPS, a component of gram-negative bacteria, induces a robust inflammatory response. [15][16]
-
Animal Acclimatization: Use mice such as C57BL/6 or BALB/c.
-
Compound Administration: Pre-treat a group of mice with the pyrazolo[1,5-a]pyrimidine compound (e.g., 1 hour before LPS challenge). Include a vehicle control group.
-
LPS Challenge: Administer LPS via intraperitoneal (IP) injection. A common dose is 0.5-1 mg/kg. [15]4. Sample Collection: At a specified time post-LPS challenge (e.g., 2-6 hours), collect blood for cytokine analysis or tissues for biomarker assessment.
-
Efficacy Endpoints:
-
Plasma Cytokines: Measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.
-
Tissue Biomarkers: Analyze target phosphorylation or gene expression in relevant tissues (e.g., spleen, liver) via Western blot or qPCR.
-
Clinical Signs: Monitor for signs of inflammation such as lethargy and piloerection. [16]
-
Preliminary Toxicology and Safety Assessment
Early assessment of a compound's safety profile is crucial to avoid late-stage failures. [17][18][19]A preliminary in vivo toxicology study aims to identify potential dose-limiting toxicities and establish a maximum tolerated dose (MTD).
Study Design
Typically, a 7- or 14-day repeat-dose study is conducted in one rodent species (usually the one used for efficacy studies). [20] Key Parameters to Monitor:
-
Mortality and Morbidity: Daily checks.
-
Clinical Observations: Daily cage-side observations for any abnormalities in appearance, posture, or behavior.
-
Body Weight: Measured at least twice weekly. Significant weight loss (>15-20%) is a common sign of toxicity.
-
Food and Water Consumption: Can provide insights into the general health of the animals.
-
Clinical Pathology (at termination):
-
Hematology: Complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analysis of plasma/serum to evaluate liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Gross Pathology: Visual examination of organs and tissues at necropsy for any abnormalities.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic in vivo evaluation of novel pyrazolo[1,5-a]pyrimidine compounds. By integrating formulation, pharmacokinetics, efficacy, and safety assessments, researchers can efficiently identify promising drug candidates for further development. The data generated through these studies are critical for making informed decisions, optimizing lead compounds, and ultimately, advancing new therapeutics to the clinic.
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Retrieved from [Link]
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Interaction of the Multikinase Inhibitors Sorafenib and Sunitinib with Solute Carriers and ATP-Binding Cassette Transporters - AACR Journals. Retrieved from [Link]
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A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources. Retrieved from [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30). Retrieved from [Link]
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Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS - Frontiers. Retrieved from [Link]
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Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. (2023, June 7). Retrieved from [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Retrieved from [Link]
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Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell - MDPI. Retrieved from [Link]
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Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. Retrieved from [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Retrieved from [Link]
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Murine Pharmacokinetic Studies - PMC - NIH. Retrieved from [Link]
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Xenograft Tumor Model Protocol. Retrieved from [Link]
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A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021, October 26). Retrieved from [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC - PubMed Central. Retrieved from [Link]
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Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation - FDA. (2020, February 29). Retrieved from [Link]
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Application Notes & Protocols: Derivatization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide for Medicinal Chemistry
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This scaffold is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][4] Notably, derivatives of this scaffold have led to the development of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4]
The strategic functionalization of the pyrazolo[1,5-a]pyrimidine ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide motif is a particularly versatile starting material for the generation of diverse chemical libraries. The aldehyde functionality at the C6-position serves as a reactive handle for a variety of chemical transformations, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold. The carboxamide at the C3-position provides an additional point for interaction with biological targets, often through hydrogen bonding.
This application note provides detailed protocols for two key derivatization strategies for this compound: Reductive Amination and Knoevenagel Condensation . These methods allow for the introduction of amine and vinyl-linked functionalities, respectively, which are prevalent in many biologically active molecules.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to generate a library of compounds with diverse physicochemical properties. The two primary pathways detailed in this guide are illustrated below.
Figure 1: Key derivatization strategies for this compound.
Part 1: Reductive Amination
Scientific Rationale
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion without affecting the starting aldehyde. This chemoselectivity allows for a one-pot procedure, which is highly efficient for library synthesis. The introduction of diverse amine functionalities can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic properties.
Experimental Protocol: General Procedure for Reductive Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired amine (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane gradient) to afford the desired 6-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative.
Data Presentation: Representative Reductive Amination Derivatives
| Entry | Amine (R-NH₂) | Product (R') | Yield (%) | Analytical Data (¹H NMR, MS) |
| 1 | Benzylamine | -CH₂-NH-CH₂-Ph | 85 | ¹H NMR (400 MHz, DMSO-d₆) δ: 8.95 (s, 1H), 8.60 (s, 1H), 7.80 (br s, 1H), 7.65 (br s, 1H), 7.40-7.25 (m, 5H), 4.10 (s, 2H), 3.90 (s, 2H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₆H₁₅N₅O: 294.13, found 294.2. |
| 2 | Morpholine | -CH₂-N(CH₂CH₂)₂O | 92 | ¹H NMR (400 MHz, DMSO-d₆) δ: 8.90 (s, 1H), 8.55 (s, 1H), 7.75 (br s, 1H), 7.60 (br s, 1H), 3.80 (s, 2H), 3.65 (t, J=4.5 Hz, 4H), 2.50 (t, J=4.5 Hz, 4H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₆N₅O₂: 290.13, found 290.2. |
| 3 | 4-Fluoroaniline | -CH₂-NH-C₆H₄-F | 78 | ¹H NMR (400 MHz, DMSO-d₆) δ: 8.92 (s, 1H), 8.58 (s, 1H), 7.78 (br s, 1H), 7.62 (br s, 1H), 7.10-7.00 (m, 2H), 6.80-6.70 (m, 2H), 6.50 (t, J=6.0 Hz, 1H), 4.40 (d, J=6.0 Hz, 2H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₂FN₅O: 298.11, found 298.1. |
Note: The analytical data presented is hypothetical and for illustrative purposes. Actual data will vary based on experimental outcomes.
Part 2: Knoevenagel Condensation
Scientific Rationale
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[5][6] Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increases the acidity of the methylene protons. In the presence of a base, such as piperidine or triethylamine, the active methylene compound is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. This reaction is highly valuable for introducing vinyl linkages, which can act as Michael acceptors or as rigid linkers to extend the molecular scaffold.
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)
-
Piperidine (catalytic amount)
-
Ethanol or isopropanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with reflux condenser
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel to afford the desired 6-(substituted-vinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative.
Data Presentation: Representative Knoevenagel Condensation Derivatives
| Entry | Active Methylene Compound | Product (R', R'') | Yield (%) | Analytical Data (¹H NMR, MS) |
| 1 | Malononitrile | R' = CN, R'' = CN | 95 | ¹H NMR (400 MHz, DMSO-d₆) δ: 9.10 (s, 1H), 8.80 (s, 1H), 8.20 (s, 1H), 7.90 (br s, 1H), 7.75 (br s, 1H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₆N₆O: 239.06, found 239.1. |
| 2 | Ethyl cyanoacetate | R' = CN, R'' = COOEt | 88 | ¹H NMR (400 MHz, DMSO-d₆) δ: 9.05 (s, 1H), 8.75 (s, 1H), 8.10 (s, 1H), 7.85 (br s, 1H), 7.70 (br s, 1H), 4.30 (q, J=7.0 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₁N₅O₃: 286.09, found 286.1. |
| 3 | Diethyl malonate | R' = COOEt, R'' = COOEt | 75 | ¹H NMR (400 MHz, DMSO-d₆) δ: 9.00 (s, 1H), 8.70 (s, 1H), 7.95 (s, 1H), 7.80 (br s, 1H), 7.65 (br s, 1H), 4.25 (q, J=7.1 Hz, 4H), 1.25 (t, J=7.1 Hz, 6H). MS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₆N₄O₅: 333.12, found 333.2. |
Note: The analytical data presented is hypothetical and for illustrative purposes. Actual data will vary based on experimental outcomes.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimization.
Figure 2: Simplified mechanisms for reductive amination and Knoevenagel condensation.
Conclusion and Future Perspectives
The derivatization of this compound via reductive amination and Knoevenagel condensation offers a versatile and efficient approach to generate novel libraries of compounds for medicinal chemistry programs. The protocols outlined in this application note provide a solid foundation for researchers to explore the structure-activity relationships of this privileged scaffold. Further diversification can be achieved by employing a wider range of amines and active methylene compounds, as well as by exploring other transformations of the formyl group, such as Wittig reactions or the formation of hydrazones and oximes. The resulting compounds can be screened against a variety of biological targets, with a particular emphasis on protein kinases, to identify new lead compounds for the development of next-generation therapeutics.
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Pasha, M. A., & Jayashankara, V. P. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry. [Link][8]
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Synthetic Routes to Functionalized Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This unique structural motif has garnered significant attention due to its versatile chemistry and a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] Notably, pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapies.[4][5][6] Marketed drugs such as Zaleplon (hypnotic), Dinaciclib (anticancer), and Indiplon (hypnotic sedative) feature this core structure, underscoring its therapeutic relevance.[7]
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling the fine-tuning of physicochemical properties and biological activity.[1][2] This guide provides an in-depth overview of the principal synthetic strategies for accessing functionalized pyrazolo[1,5-a]pyrimidines, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic partner.[1][2] This strategy allows for the direct construction of the pyrimidine ring onto the pyrazole scaffold.
Causality of Reagent Selection:
The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, α,β-unsaturated ketones, and their synthetic equivalents.[1][7] The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration, with the regioselectivity often governed by the nature of the substituents on both the aminopyrazole and the biselectrophile.
Protocol 1: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Condensation with β-Diketones
This protocol describes a classic and reliable method for synthesizing pyrazolo[1,5-a]pyrimidines with substituents at the C5 and C7 positions.
Workflow Diagram:
Caption: General workflow for β-diketone condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-amino-1H-pyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add the 1,3-diketone (1.0-1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Formation of a crystalline solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure. For example, the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine shows characteristic signals for the pyrimidine and pyrazole protons.[8]
-
Regioselectivity: With unsymmetrical 1,3-diketones, a mixture of regioisomers can be formed. The regioselectivity is influenced by the electronic and steric nature of the substituents on the diketone. Typically, the more electrophilic carbonyl carbon is attacked first by the exocyclic amino group of the pyrazole.
-
Pitfall: Incomplete reaction or formation of side products.
-
Troubleshooting: Ensure anhydrous conditions if necessary. The addition of a catalytic amount of acid (e.g., H₂SO₄) can sometimes accelerate the reaction. If regioisomers are formed, they can often be separated by chromatography.
Data Summary Table:
| 3-Aminopyrazole | 1,3-Diketone | Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Acetylacetone | Acetic Acid, Reflux | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | Good | [7] |
| 5-Amino-1H-pyrazole | Benzoylacetone | Ethanol, Reflux | 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Moderate | [7] |
| 3-Amino-1H-pyrazole | Dibenzoylmethane | Acetic Acid, Reflux | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | High | [9] |
Protocol 2: Microwave-Assisted Synthesis from β-Enaminones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[5] This protocol details the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones, which are often more reactive than their β-diketone counterparts.
Mechanistic Rationale:
The reaction between a 3-aminopyrazole and a β-enaminone typically proceeds with high regioselectivity. The exocyclic amino group of the pyrazole attacks the β-carbon of the enaminone in a Michael-type addition, followed by intramolecular cyclization and elimination of the amine to afford the final product. Microwave irradiation provides efficient and uniform heating, drastically reducing reaction times from hours to minutes.[4][5]
Reaction Scheme Diagram:
Caption: Microwave-assisted synthesis from β-enaminones.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 3-amino-1H-pyrazole (1.0 eq.) and the β-enaminone (1.0 eq.).
-
Solvent (Optional): The reaction can often be performed under solvent-free conditions.[4][5] Alternatively, a high-boiling polar solvent like acetic acid or DMF can be used.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180°C) for a short period (e.g., 10-30 minutes).[4] Monitor pressure and temperature to ensure safety.
-
Work-up: After cooling, dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: Purify the product by column chromatography on silica gel to remove any unreacted starting materials or byproducts.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Rapid formation of the desired product in high yield. The purity can be assessed by LC-MS and NMR.
-
Pitfall: Decomposition of starting materials or product under high temperatures.
-
Troubleshooting: Optimize the microwave parameters (temperature, time, and power). If decomposition occurs, try a lower temperature for a slightly longer time or use a solvent to help dissipate heat. The choice of β-enaminone is crucial; some may be thermally labile.[10]
Advanced Strategies: Multicomponent and C-H Functionalization Routes
While cyclocondensation is the workhorse for this scaffold, modern synthetic chemistry offers more sophisticated and efficient alternatives.
Multicomponent Reactions (MCRs)
MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, adhering to the principles of green chemistry.[6] Several MCRs have been developed for pyrazolo[1,5-a]pyrimidine synthesis.[1]
A notable example is the rhodium-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides.[1][4] This method provides access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines under relatively mild conditions.[1]
Logical Relationship Diagram:
Caption: Logic of Multicomponent Reaction (MCR) synthesis.
Post-Synthetic C-H Functionalization
Direct C-H functionalization has emerged as a step-economical approach to introduce new functional groups onto the pre-formed pyrazolo[1,5-a]pyrimidine core.[11] This strategy avoids the often lengthy synthesis of substituted precursors. Recent advances have enabled the regioselective introduction of various groups at the C3 position, which is often difficult to functionalize via classical methods.
-
Halogenation, Nitration, and Formylation: Protocols for direct C-H halogenation, nitration, and formylation at the C3 position have been developed, providing valuable intermediates for further diversification.[11]
-
Sulfenylation and Selenylation: Metal-free, iodine-catalyzed methods allow for the introduction of sulfur and selenium moieties, which are important pharmacophores in drug design.[11][12]
These late-stage functionalization techniques are highly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.[6]
Conclusion and Future Outlook
The synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a mature yet continually evolving field. The classical condensation of aminopyrazoles with 1,3-dielectrophiles remains a robust and widely used method. However, the increasing demand for molecular diversity and synthetic efficiency has driven the development of innovative strategies like multicomponent reactions and direct C-H functionalization. These advanced methods offer rapid access to complex and novel derivatives, accelerating the drug discovery process. Future research will likely focus on developing even more sustainable and selective synthetic protocols, expanding the accessible chemical space of this privileged scaffold for therapeutic applications.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. AWS. [Link]
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] This scaffold is considered a "privileged structure" as it forms the foundation for numerous clinically successful drugs and investigational agents.[3] Notably, pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibitory activity against various protein kinases, making them highly valuable in the development of targeted cancer therapies.[4][5][6] Marketed drugs such as Larotrectinib and Repotrectinib, which target Tropomyosin receptor kinases (Trks), feature this core structure.[7] The planar and rigid nature of the pyrazolo[1,5-a]pyrimidine ring system, combined with its multiple sites for chemical modification, allows for the creation of diverse and highly specific molecular libraries.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for pyrazolo[1,5-a]pyrimidine libraries. We will delve into the critical aspects of library design, assay development, primary and secondary screening, and hit validation, with a focus on the practical considerations for this important chemical class.
Part 1: Strategic Design of Pyrazolo[1,5-a]pyrimidine Libraries for HTS
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For pyrazolo[1,5-a]pyrimidines, a well-designed library should explore key chemical space to maximize the potential for identifying potent and selective modulators of the target of interest.
Core Scaffold and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold offers several positions for substitution, allowing for fine-tuning of steric and electronic properties. Structure-activity relationship (SAR) studies have highlighted the importance of specific substitution patterns for target engagement.[4][6] For instance, in many kinase inhibitors, substituents at the 3-, 5-, and 7-positions play crucial roles in establishing key interactions within the ATP-binding pocket.[7][8]
A successful library design strategy involves the systematic variation of substituents at these key positions. This can be achieved through combinatorial synthesis, where a set of diverse building blocks is reacted to generate a large number of final compounds.[2]
Physicochemical Properties
To ensure the "drug-likeness" of the library, it is crucial to consider the physicochemical properties of the synthesized compounds. Properties such as molecular weight, lipophilicity (cLogP), hydrogen bond donors and acceptors, and polar surface area should be monitored and kept within ranges that favor good oral bioavailability and cell permeability. Computational tools can be employed to predict these properties and guide the selection of building blocks.
Library Synthesis
Various synthetic strategies have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine core.[5][6] A common and versatile method involves the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] Microwave-assisted synthesis and multi-component reactions can accelerate the library production process.[5]
Part 2: High-Throughput Screening Assay Development and Miniaturization
The choice of HTS assay is dictated by the biological target and the desired readout. For pyrazolo[1,5-a]pyrimidine libraries, which are often screened against protein kinases, a variety of robust and miniaturizable assay formats are available.
Selecting the Right Assay Technology
Several HTS technologies are suitable for screening kinase inhibitors:
-
Fluorescence-Based Assays: These assays can measure kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are particularly popular due to their high sensitivity and reduced interference from compound autofluorescence.[5]
-
Luminescence-Based Assays: These assays often rely on the detection of ATP consumption during the kinase reaction. For example, the Kinase-Glo® assay uses a luciferase-based system to measure the amount of remaining ATP, with lower luminescence indicating higher kinase activity.
-
Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used in a lower-throughput manner for hit validation to confirm direct binding of the compound to the target protein.[10]
When working with pyrazolo[1,5-a]pyrimidine libraries, it is important to be mindful of potential compound interference. Some derivatives of this scaffold can exhibit intrinsic fluorescence, which may interfere with certain fluorescence-based assays.[11] Therefore, it is crucial to perform appropriate counter-screens to identify and eliminate such artifacts.[12][13]
Assay Miniaturization and Automation
To screen large compound libraries efficiently and cost-effectively, the assay must be miniaturized to a 384-well or 1536-well plate format.[14] This requires optimization of reagent concentrations, incubation times, and detection parameters. Robotic liquid handlers are essential for precise and reproducible dispensing of reagents and compounds.[15]
A critical parameter to assess the quality and robustness of an HTS assay is the Z'-factor. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a large separation between the signals of the positive and negative controls, making the assay suitable for HTS.[14]
Part 3: The HTS Campaign: From Primary Screen to Confirmed Hits
A typical HTS campaign follows a well-defined workflow to identify and validate active compounds from a large library.
Primary High-Throughput Screen
The primary screen involves testing the entire pyrazolo[1,5-a]pyrimidine library at a single concentration (typically in the low micromolar range) against the target of interest.[1] The goal is to identify "primary hits" that show activity above a predefined threshold.
Hit Confirmation and Dose-Response Analysis
Primary hits are then subjected to a confirmation screen, where they are re-tested under the same conditions to eliminate random errors. Confirmed hits are then evaluated in a dose-response format to determine their potency (e.g., IC50 or EC50). This involves testing the compounds over a range of concentrations.
Data Analysis and Visualization
Specialized software is used to analyze the large datasets generated during HTS.[1][16] Data is typically normalized to control for plate-to-plate variability. Hits are often visualized using scatter plots and heat maps to identify trends and potential artifacts.
Hit Validation: Eliminating False Positives
A significant challenge in HTS is the presence of false-positive hits, which can arise from various mechanisms, including assay interference, compound aggregation, and non-specific activity.[13][17] A rigorous hit validation cascade is essential to eliminate these artifacts.[17]
Counter-screens are designed to identify compounds that interfere with the assay technology itself rather than the biological target.[12][13] For example, in a luciferase-based assay, a counter-screen would be performed against the luciferase enzyme alone to identify direct inhibitors.
Orthogonal assays use a different detection method to confirm the activity of the hits.[10][17] If a compound is active in both the primary and orthogonal assays, it increases the confidence that it is a true modulator of the target.
For targets such as kinases, it is important to assess the selectivity of the hits against a panel of related kinases.[18] This helps to identify compounds with a desirable selectivity profile and minimize potential off-target effects.
Protocols
Protocol 1: Generic Kinase HTS using a TR-FRET Assay
This protocol provides a general framework for a TR-FRET-based kinase assay in a 384-well format. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Pyrazolo[1,5-a]pyrimidine compound library (in DMSO)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the assay plate. Also, dispense DMSO into control wells (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution containing the Europium-labeled antibody and SA-APC in detection buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.
Protocol 2: Hit Confirmation and IC50 Determination
Procedure:
-
Serial Dilution: Prepare a serial dilution of the confirmed hit compounds in DMSO.
-
Assay Setup: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add the serially diluted compounds to the assay plate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Example Data from a Primary HTS and Hit Confirmation
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit | IC50 (µM) |
| PzP-001 | 85.2 | Yes | 0.25 |
| PzP-002 | 12.5 | No | > 50 |
| PzP-003 | 92.1 | Yes | 0.11 |
| PzP-004 | 55.8 | Yes | 1.5 |
Visualizations
Sources
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Application Note: Analytical Methods for Pyrazolo[1,5-a]pyrimidine Characterization
Abstract
Pyrazolo[1,5-a]pyrimidines are a cornerstone class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including kinase inhibition for cancer therapy.[1][2][3] Their rigid, planar, and fused bicyclic structure is amenable to extensive chemical modification, making them a privileged scaffold in drug discovery.[1][3][4] The rigorous and unambiguous characterization of these molecules is critical for establishing structure-activity relationships (SAR), ensuring compound purity, and meeting regulatory standards. This guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation and purity assessment of pyrazolo[1,5-a]pyrimidine derivatives, including detailed protocols and data interpretation insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of pyrazolo[1,5-a]pyrimidines. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
Core Principles
The characteristic chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are dictated by the electronic properties of the fused pyrazole and pyrimidine rings. A comprehensive study of the pyrazolo[1,5-a]pyrimidine system has established reliable methods for signal assignment.[5][6] For instance, the protons on the pyrimidine ring (H-5 and H-7) are typically deshielded compared to those on the pyrazole ring (H-2 and H-3). Distinguishing between methyl groups at the 5- and 7-positions can be achieved by observing their distinct carbon chemical shifts or the fine structure in the proton spectrum.[5] Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for unambiguously assigning complex spectra.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
Pyrazolo[1,5-a]pyrimidine sample (5-10 mg)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid poor spectral quality.
-
Instrument Setup: Insert the sample into the NMR magnet. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: ≥1024, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation: Key Spectral Features
The following table summarizes typical chemical shift ranges for the parent pyrazolo[1,5-a]pyrimidine scaffold. Note that these values are highly dependent on the solvent and the presence of substituents.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |
| H-2 | ~8.1-8.5 | ~146 | ³J(H2,H3) ≈ 2.5 |
| H-3 | ~6.8-7.2 | ~97 | ³J(H3,H2) ≈ 2.5 |
| H-5 | ~8.8-9.2 | ~155 | ³J(H5,H6) ≈ 7.0 |
| H-6 | ~7.2-7.6 | ~108 | ³J(H6,H5) ≈ 7.0, ³J(H6,H7) ≈ 4.0 |
| H-7 | ~8.6-9.0 | ~165 | ³J(H7,H6) ≈ 4.0 |
Data compiled from representative literature.[5][6][7]
NMR Analysis Workflow
Caption: General workflow for NMR-based characterization.
Molecular Weight and Purity by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, offering an additional layer of structural confirmation.
Core Principles
Electrospray Ionization (ESI) is the most common method for analyzing pyrazolo[1,5-a]pyrimidines, as the nitrogen atoms are readily protonated to form the [M+H]⁺ ion in positive ion mode. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. Primary fragmentation of the pyrazolo[1,5-a]pyrimidine core often involves the expulsion of acrylonitrile from the pyrimidine ring or the loss of a CH₂CN radical from the pyrazole ring.[8] The specific fragmentation pathways are heavily influenced by the substituents present.[9][10]
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and assess the purity profile of the synthesized compound.
Materials:
-
Pyrazolo[1,5-a]pyrimidine sample (~1 mg/mL stock in MeOH or ACN)
-
HPLC-grade water and acetonitrile (ACN)
-
Formic acid (0.1% v/v)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase, e.g., 2.1 x 50 mm, <3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Collect data in full scan mode. If available, use HRMS to obtain an accurate mass measurement.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass.
LC-MS Data Analysis Logic
Caption: Logical flow for confirming molecular weight via LC-MS.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of pyrazolo[1,5-a]pyrimidines, separating the main product from starting materials, by-products, and other impurities.
Core Principles
Reversed-phase HPLC (RP-HPLC) is the most common modality. Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. A UV detector is commonly used, with the detection wavelength set at the absorbance maximum (λmax) of the analyte to ensure optimal sensitivity.
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To quantify the purity of the pyrazolo[1,5-a]pyrimidine sample as a percentage of the total peak area.
Materials:
-
Pyrazolo[1,5-a]pyrimidine sample (~1 mg/mL stock)
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents and additives (e.g., trifluoroacetic acid - TFA)
Procedure:
-
Sample Preparation: Prepare a solution of the sample at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent (e.g., ACN/water mixture).
-
HPLC Method:
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: ACN + 0.1% TFA.
-
Gradient: A shallow gradient is often effective, e.g., 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: Monitor at λmax (e.g., 254 nm or a wavelength determined by DAD).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Absolute Structure by X-ray Crystallography
For novel compounds, or when stereochemistry must be determined, single-crystal X-ray crystallography provides the definitive three-dimensional structure.
Core Principles
This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. The tendency of pyrazolo[1,5-a]pyrimidines to form well-ordered crystals makes this a powerful, albeit challenging, technique.[4]
Protocol Overview: Single-Crystal Growth and Analysis
-
Crystal Growth (Critical Step):
-
Slowly evaporate the solvent from a saturated solution of the purified compound.
-
Utilize vapor diffusion by placing a solution of the compound in a vial inside a sealed chamber containing a more volatile "anti-solvent."
-
Slowly cool a near-saturated solution.
-
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions to generate the final crystal structure. The resulting data provides unambiguous confirmation of connectivity and stereochemistry.[11][12]
Conclusion
A multi-technique approach is essential for the comprehensive and reliable characterization of pyrazolo[1,5-a]pyrimidine derivatives. NMR spectroscopy serves as the primary tool for structural elucidation, while LC-MS provides crucial confirmation of molecular weight and purity. HPLC is the gold standard for quantitative purity assessment. For novel structures, X-ray crystallography offers unequivocal proof of the three-dimensional atomic arrangement. The integrated application of these methods, guided by the protocols and principles outlined in this note, ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.[13][14]
References
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Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Iorkula, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
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Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477–482. [Link]
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An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1225–1229. [Link]
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Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. XXI Polish Peptide Symposium. [Link]
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Guerriero, A., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1481-1486. [Link]
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Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7559. [Link]
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Guerriero, A., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
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Gushchin, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6609. [Link]
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El-Ghanam, A. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. [Link]
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Abarca, B., et al. (2007). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]
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Ghorab, M. M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(8), 919-929. [Link]
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Al-Issa, S. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2855. [Link]
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Khadse, S. C., & Basha, D. M. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103529. [Link]
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Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(13), 4016. [Link]
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Insuasty, D., et al. (2016). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 128(9), 1443–1452. [Link]
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El-Gazzar, M. G., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]
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Veselý, J., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Guide to Cell-Based Assays for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Introduction: Bridging Biochemical Potency and Cellular Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds have been successfully developed to target a range of critical kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin Receptor Kinases (TRKs).[1][3][4][5][6][7][8][9] While initial drug discovery efforts often rely on biochemical assays to determine a compound's potency against a purified kinase, these in vitro systems lack the complexity of a living cell.
Cell-based assays are therefore an indispensable next step in the evaluation pipeline.[10] They provide a physiologically relevant context to assess not only a compound's efficacy but also its membrane permeability, metabolic stability, and potential off-target effects. This guide provides a comprehensive overview of key cell-based assays, structured to follow a logical progression from assessing broad cellular impact to confirming specific target engagement and elucidating the downstream mechanistic consequences of kinase inhibition.
The following workflow illustrates a typical cascade for characterizing a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor, moving from high-throughput phenotypic screens to detailed mechanistic validation.
Caption: A logical workflow for the cellular characterization of kinase inhibitors.
Foundational Assays: Assessing Global Cellular Effects
The first step in evaluating a novel inhibitor is to determine its overall effect on cancer cell lines. Viability and proliferation assays are robust, high-throughput methods to measure a compound's dose-dependent anti-proliferative or cytotoxic activity, from which a half-maximal inhibitory concentration (IC₅₀) can be derived.
Principle: Measuring Metabolic Health as a Proxy for Viability
These assays do not count cells directly. Instead, they rely on the principle that the number of living cells in a population is proportional to their overall metabolic activity. Healthy, proliferating cells exhibit high metabolic rates, while dead or dying cells lose this capacity.
Protocol 1: The MTT/MTS Colorimetric Viability Assay
This classic method measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[11] In viable cells, these enzymes reduce a yellow tetrazolium salt (MTT or MTS) to a purple formazan product, the amount of which is proportional to the number of living cells.[3][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (typically 48-72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light. The appearance of a purple color indicates formazan formation.
-
Data Acquisition: If using MTS, measure the absorbance at 490 nm using a microplate reader. If using MTT, first add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals before reading the absorbance.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.
Protocol 2: The ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®)
This homogeneous "add-mix-measure" assay quantifies ATP, the universal energy currency of living cells.[11][13] The principle is that the intracellular ATP concentration is directly proportional to the number of metabolically active cells. The reagent lyses cells to release ATP and provides luciferase and its substrate, luciferin, to produce a luminescent signal.[14]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT/MTS protocol. It is common to use an opaque-walled plate (white for luminescence) to prevent well-to-well crosstalk.
-
Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the IC₅₀ value as described for the MTT/MTS assay.
| Parameter | MTT/MTS Assay | ATP-Based (CellTiter-Glo®) Assay |
| Principle | Mitochondrial reductase activity | Intracellular ATP quantification |
| Readout | Colorimetric (Absorbance) | Luminescent |
| Sensitivity | Moderate | High (detects as few as 15 cells)[14] |
| Throughput | High | Very High (fewer steps) |
| Expert Insight | Prone to interference from colored compounds or reducing agents. | Less prone to compound interference. Provides a more sensitive and linear readout over a wider range of cell numbers.[13] |
Target Engagement: Is the Inhibitor Hitting its Mark?
A positive result in a viability assay is a critical first step, but it does not prove that the compound is acting through its intended kinase target. Target engagement assays are designed to provide direct evidence that the inhibitor binds to its target protein within the complex environment of an intact cell.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures compound binding at a target protein by leveraging Bioluminescence Resonance Energy Transfer (BRET).[15][16] The target kinase is expressed in cells as a fusion with the highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added, acting as the energy acceptor.[16] When the tracer is bound, the close proximity allows for energy transfer, generating a BRET signal. A test compound that competes for the same binding site will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[15][16]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Transfection: On Day 1, transfect host cells (e.g., HEK293T) with a plasmid encoding the target kinase-NanoLuc® fusion protein. Seed the transfected cells into a white, 96-well assay plate.[17]
-
Compound and Tracer Addition: On Day 2, prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor. Add the inhibitor and a fixed, optimized concentration of the NanoBRET® tracer to the cells.[18]
-
Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.[17]
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.[17]
-
Data Acquisition: Immediately measure both the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filter set.[17]
-
Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot against inhibitor concentration to determine the IC₅₀ for target engagement.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[19][20] The binding of a compound to its target protein typically increases the protein's stability, making it more resistant to unfolding and aggregation when heated.[21][22] By heating cells treated with the inhibitor to various temperatures, one can observe a shift in the target protein's melting curve compared to untreated cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to near confluency. Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a specified duration (e.g., 1-2 hours) in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution, often containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling to room temperature.[19][22]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by freeze-thaw cycles (e.g., using liquid nitrogen).[22]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[19][22]
-
Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift of the curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Mechanistic Assays: Uncovering the Cellular Consequences
Confirming target engagement provides the crucial link between the compound and its intended kinase. The next logical step is to measure the direct and indirect downstream consequences of inhibiting that kinase's activity.
Protocol 5: Western Blot for Phospho-Substrate Levels
The most immediate and direct functional consequence of kinase inhibition is a reduction in the phosphorylation of its downstream substrates.[23] Western blotting using phospho-specific antibodies provides a semi-quantitative readout of the phosphorylation status of a specific protein, serving as a direct proxy for the activity of the upstream kinase.[24]
Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Starve cells of serum overnight if the pathway is activated by growth factors. Pre-treat with the pyrazolo[1,5-a]pyrimidine inhibitor for 1-2 hours, then stimulate with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (5-15 minutes).
-
Lysis: Immediately place the plate on ice, wash with cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Scrape and collect the lysates, clarify by centrifugation, and determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal.
-
Re-probing (Crucial Control): After imaging, strip the antibodies from the membrane and re-probe it with an antibody that recognizes the total protein level of the substrate (e.g., anti-total-ERK).[24] This control is essential to confirm that any observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the substrate protein.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
Many pyrazolo[1,5-a]pyrimidines target CDKs, which are master regulators of cell cycle progression.[3][5][25][26] Inhibition of these kinases often leads to arrest at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry can precisely quantify the distribution of cells across the different phases of the cell cycle based on their DNA content.[27][28][29]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the inhibitor or vehicle control for a duration relevant to the cell cycle length (e.g., 24-48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission.[30]
-
Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of DNA content. The G0/G1 peak will have a 2N DNA content, the G2/M peak will have a 4N DNA content, and the S phase cells will have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G1 peak, for example, indicates a G1 phase arrest.[25]
Protocol 7: Apoptosis Detection with Caspase-Glo® 3/7 Assay
Sustained inhibition of critical survival kinases or prolonged cell cycle arrest ultimately triggers apoptosis, or programmed cell death.[31] A hallmark of apoptosis is the activation of a cascade of cysteine-proteases called caspases. Effector caspases 3 and 7 are the key executioners of this process. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.[32]
Step-by-Step Methodology:
-
Assay Setup: Follow steps 1-3 from the ATP-Based Viability Assay protocol (Protocol 2), using an opaque-walled 96-well plate.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent and add it to each well in a 1:1 ratio with the culture medium volume.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence with a plate-reading luminometer.
-
Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.
Conclusion and Authoritative Grounding
The suite of assays described provides a robust, multi-faceted framework for the cellular characterization of pyrazolo[1,5-a]pyrimidine kinase inhibitors. By systematically progressing from broad phenotypic effects to specific target engagement and downstream pathway modulation, researchers can build a comprehensive and validated profile of their compounds. Each protocol is a self-validating system when appropriate controls are included, such as vehicle treatments, total protein normalization in Western blots, and the use of multiple, orthogonal assays to confirm a biological outcome like apoptosis.[31] This rigorous, evidence-based approach is fundamental to identifying promising lead candidates for further preclinical and clinical development.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Nature. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [Link]
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A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. PNAS. [Link]
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Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]
-
Viability Assays for Cells in Culture. PubMed Central. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Cell Proliferation Assay Service. Reaction Biology. [Link]
-
Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. National Institutes of Health. [Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. reactionbiology.com [reactionbiology.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
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- 32. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.co.uk]
Application Notes and Protocols: The Development of Pyrazolo[1,5-a]pyrimidines for Cancer Therapy
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility for the development of targeted cancer therapies.[1] These bicyclic nitrogen-containing heterocycles have garnered significant attention due to their potent and often selective inhibition of various protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting a range of clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), and others, positioning them as a valuable class of compounds in the ongoing effort to develop more effective and less toxic cancer treatments.[3][2][4]
This guide provides an in-depth overview of the development of pyrazolo[1,5-a]pyrimidines for cancer therapy, intended for researchers, scientists, and drug development professionals. It covers their mechanism of action, key synthetic strategies, and detailed protocols for their biological evaluation.
Mechanism of Action: Targeting Aberrant Kinase Signaling
The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the competitive inhibition of protein kinases.[3][2] Many of these compounds are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.[3]
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
A variety of synthetic routes have been developed for the preparation of the pyrazolo[1,5-a]pyrimidine core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include cyclization, condensation reactions, and multi-component reactions.[3][2]
Protocol: One-Pot, Three-Component Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine. This method offers the advantage of procedural simplicity and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and solvent system (e.g., ethyl acetate/hexane)
-
UV lamp
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-methyl-1H-pyrazole (10 mmol, 1.0 eq), the aromatic aldehyde (10 mmol, 1.0 eq), and malononitrile (10 mmol, 1.0 eq) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp. The reaction is considered complete when the starting materials are consumed.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Biological Evaluation: Assessing Anticancer Efficacy
The anticancer potential of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is evaluated through a series of in vitro and in vivo assays. A fundamental initial step is to determine the compound's ability to inhibit the proliferation of cancer cells.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][2]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazolo[1,5-a]pyrimidine test compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine test compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Example IC₅₀ Values of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) |
| PzP-1 | CDK2 | HCT116 (Colon) | 0.5 |
| PzP-2 | TRKA | A549 (Lung) | 1.2 |
| PzP-3 | EGFR | MCF-7 (Breast) | 0.8 |
| PzP-4 | B-Raf | SK-MEL-28 (Melanoma) | 2.5 |
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, a direct enzymatic assay is essential. Luminescence-based kinase assays are a common and sensitive method to measure kinase activity and the inhibitory potential of compounds.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP
-
Pyrazolo[1,5-a]pyrimidine test compound
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration (on a logarithmic scale) and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-based anticancer agents.
Caption: Workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine anticancer agents.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidines represent a highly promising class of heterocyclic compounds for the development of novel cancer therapeutics. Their synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their pharmacological properties. While significant progress has been made, challenges such as overcoming drug resistance, improving selectivity, and enhancing bioavailability remain active areas of research.[3][2] Future efforts will likely focus on the design of next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising compounds into effective clinical treatments for cancer.
References
- Iorkpiligh, T., et al. (2025).
- Iorkpiligh, T., et al. (2025).
- Contreras, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research.
- El-Enany, M. M., et al. (2011).
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Sigma-Aldrich. (n.d.).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Welcome to the technical support center for the synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis yield and purity. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through empirical data.
I. Introduction to the Synthesis
The target molecule, this compound, is a key intermediate in the development of various therapeutic agents. Its synthesis typically involves a multi-step process, culminating in a formylation reaction, often a Vilsmeier-Haack reaction, on a pyrazolo[1,5-a]pyrimidine core.[1][2] The efficiency of this final formylation step is critical for the overall yield and purity of the final product. This guide focuses on troubleshooting and optimizing this crucial transformation.
The core of this synthesis relies on the regioselective introduction of a formyl group onto the pyrazolo[1,5-a]pyrimidine scaffold. The Vilsmeier-Haack reaction is a powerful tool for this purpose, utilizing a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide like N,N-dimethylformamide (DMF).[3][4] However, the success of this reaction is highly dependent on substrate reactivity, reagent quality, and precise control of reaction parameters.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Minimal or no desired product is isolated after work-up.
Potential Causes & Solutions:
| Cause | Recommended Action & Rationale |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃.[3] Prepare the reagent in situ at a low temperature (0 °C) to prevent decomposition.[3][4] |
| Insufficient Substrate Activation | The pyrazolo[1,5-a]pyrimidine ring must be sufficiently electron-rich to undergo electrophilic formylation. The presence of the carboxamide group can be deactivating. Consider if your starting material is the correct isomer and if any activating groups are present. |
| Inadequate Reaction Temperature | The formylation of less reactive heterocycles may require higher temperatures. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C.[3][5] Monitor the reaction by TLC to avoid decomposition at elevated temperatures. |
| Insufficient Reagent Stoichiometry | An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion. A common molar ratio is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the substrate.[3] An incremental increase in the reagent can drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
-
TLC plate shows multiple spots near the product spot.
-
¹H NMR spectrum of the crude product is complex, indicating a mixture of isomers.
Potential Causes & Solutions:
| Cause | Recommended Action & Rationale |
| Competitive Formylation Sites | While the C6 position is a likely site for formylation, other positions on the pyrazolo[1,5-a]pyrimidine ring system could also be reactive. Lowering the reaction temperature can enhance selectivity for the thermodynamically favored product.[3] |
| Reaction Conditions Favoring Kinetic Product | Rapid addition of the substrate to the Vilsmeier reagent at a higher temperature might favor the formation of a kinetic, undesired product. A slow, dropwise addition of the substrate to the pre-formed Vilsmeier reagent at 0 °C is recommended.[4] |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of the reaction. While DMF is the standard, exploring co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might alter the product distribution.[3] |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The product is difficult to extract from the aqueous layer during work-up.
-
Emulsion formation complicates phase separation.
-
Column chromatography yields impure fractions or significant product loss.
Potential Causes & Solutions:
| Cause | Recommended Action & Rationale |
| Product Solubility in Water | The carboxamide and formyl groups can increase the water solubility of the product. During work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.[4] Perform multiple extractions with a suitable organic solvent like ethyl acetate or DCM.[4] |
| Emulsion Formation | Emulsions are common when dealing with polar, nitrogen-containing heterocycles. To break emulsions, add a small amount of brine or a few drops of a saturated solution of sodium sulfate. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
| Difficult Chromatographic Separation | If isomers are present, they may co-elute. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. Alternatively, recrystallization from a suitable solvent system could be an effective purification method.[4] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing the Vilsmeier reagent for this specific synthesis?
A1: The Vilsmeier reagent should be prepared in situ under strictly anhydrous conditions.[4] A general, optimized protocol is as follows:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, typically 1.5-2.0 equivalents) dropwise to the stirred DMF solution. Maintain the temperature below 5 °C during the addition.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt (the Vilsmeier reagent).[3]
Q2: How can I effectively monitor the progress of the formylation reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4][6]
-
Procedure: Carefully take a small aliquot from the reaction mixture. Quench it by adding it to a vial containing a small amount of saturated sodium bicarbonate solution. Extract the quenched sample with a small volume of ethyl acetate or DCM. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The Vilsmeier-Haack reaction involves hazardous reagents.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water.[4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The work-up procedure, which involves quenching the reaction mixture with ice or water, is highly exothermic. This should be done slowly and carefully in a flask that is large enough to accommodate any potential splashing and is being cooled in an ice bath.[4]
Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction fails?
A4: Yes, while the Vilsmeier-Haack is a common choice, other methods can be considered. For instance, a divergent synthesis approach using DMSO as a C1 synthon has been reported for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines.[7] Additionally, oxidation of a corresponding alcohol, if accessible, can yield the desired aldehyde.[8] The choice of method will depend on the specific substrate and available laboratory resources.
IV. Visualizing the Process
To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Workflow for Vilsmeier-Haack Formylation
Caption: Standard workflow for the Vilsmeier-Haack formylation.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield.
V. References
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
Al-Omair, M. A., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters.
-
ResearchGate. (2021). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrimidines.
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
-
Reddy, B. V. S., et al. (2019). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry.
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
-
Al-Qadhi, M. A., et al. (2021). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Michalek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
-
Lindsley, C. W., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules.
-
Johnson, M. G., et al. (2003). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry.
-
El-Gazzar, A. R. B. A., et al. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Af. J. Pharm. Sci. & Pharm.
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
-
Liu, X.-H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry.
-
Brandhuber, B. J., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This resource, designed for laboratory professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis and purification can present unique difficulties. This guide offers practical, experience-driven advice to help you achieve high purity for your target compounds.
I. Troubleshooting Guides: A Symptom-Based Approach
This section is structured to help you diagnose and solve specific purification problems you may be observing in the lab.
Issue 1: My final product is a mixture of regioisomers that are difficult to separate by column chromatography.
This is one of the most common challenges in pyrazolo[1,5-a]pyrimidine chemistry. The formation of isomers such as pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine can occur depending on the reaction conditions and the nature of the starting materials.[3]
Root Cause Analysis:
The regioselectivity of the cyclization reaction is highly dependent on the nature of the β-dicarbonyl compound or its equivalent used in the synthesis.[3] The presence of different reactive sites on the aminopyrazole starting material can lead to the formation of multiple isomers.
Troubleshooting Protocol:
-
Reaction Optimization to Favor One Isomer:
-
Re-evaluate your cyclization strategy: Certain cyclization methods, like microwave-assisted synthesis, have been reported to offer higher regioselectivity.[3]
-
Choice of β-dicarbonyl compound: The structure of the β-dicarbonyl compound significantly influences the reaction pathway. For instance, using 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone with 3-substituted-5-amino-1H-pyrazoles has been shown to lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[3]
-
-
Enhanced Chromatographic Separation:
-
Column Chromatography: For non-crystalline products or to separate closely-running impurities, silica gel column chromatography is the standard method.[4] A range of solvent systems can be employed.
-
Solvent System Screening: A systematic screen of solvent systems with varying polarities and selectivities is crucial. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane. For more polar compounds, adding a small percentage of methanol or isopropanol can be effective.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).
-
-
Crystallization as a Purification Method:
-
If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.[4]
-
Solvent Selection: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) to find a system where your desired isomer has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Issue 2: My purified compound contains residual starting materials (aminopyrazole or dicarbonyl compound).
Incomplete reactions are a frequent source of impurities that can be challenging to remove due to similar polarities with the desired product.
Root Cause Analysis:
-
Sub-optimal reaction conditions: Insufficient reaction time, incorrect temperature, or an inappropriate catalyst can lead to incomplete conversion.
-
Purity of starting materials: Impurities in the initial reagents can inhibit the reaction.[4]
Troubleshooting Protocol:
-
Reaction Monitoring and Optimization:
-
TLC Analysis: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.
-
Excess Reagent: In some cases, using a slight excess of one of the starting materials can drive the reaction to completion. For example, employing an excess of the aminopyrazole has been used to avoid chromatographic separation.[1]
-
-
Purification Strategies:
-
Aqueous Wash: If the unreacted starting material has significantly different acidity or basicity, an aqueous wash of the crude product in an organic solvent can be effective. For example, an acidic wash (e.g., dilute HCl) can remove unreacted aminopyrazole.
-
Column Chromatography: Careful selection of the solvent system for column chromatography can often separate the product from the starting materials.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for removing residual starting materials.[5]
-
Issue 3: The product appears to be decomposing during purification.
Pyrazolo[1,5-a]pyrimidine derivatives can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged exposure to silica gel.
Root Cause Analysis:
-
Instability on Silica Gel: The acidic nature of silica gel can cause decomposition of sensitive compounds.
-
Harsh Reaction or Work-up Conditions: The use of strong acids or bases during the reaction or work-up can lead to product degradation.
Troubleshooting Protocol:
-
Milder Purification Techniques:
-
Neutralize Silica Gel: If column chromatography on silica is necessary, consider pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.
-
Alumina Chromatography: Use neutral or basic alumina as an alternative stationary phase.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.
-
-
Avoid Harsh Conditions:
-
Work-up: Use mild acids and bases for aqueous washes (e.g., saturated sodium bicarbonate instead of sodium hydroxide).
-
Solvent Removal: Remove solvents under reduced pressure at the lowest possible temperature to avoid thermal decomposition.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazolo[1,5-a]pyrimidine derivatives?
The most common purification techniques are crystallization and silica gel column chromatography.[4] For solid products, recrystallization is often the most effective method.[4] Column chromatography is the standard for non-crystalline products or for separating mixtures of closely related compounds.[4]
Q2: How can I improve the yield and purity of my pyrazolo[1,5-a]pyrimidine synthesis?
Ensuring the purity of your starting materials is a critical first step, as impurities can interfere with the reaction.[4] Optimizing reaction conditions such as temperature, reaction time, and catalyst can also significantly improve yield and purity.
Q3: Are there any "green" or more environmentally friendly purification methods for these compounds?
While traditional methods are prevalent, greener approaches are gaining traction. Consider using solvent systems with a lower environmental impact for chromatography (e.g., replacing dichloromethane with ethyl acetate/heptane mixtures). Supercritical fluid chromatography (SFC) is another powerful and greener alternative for separating isomers.
Q4: My compound is poorly soluble. What are some strategies to address this during purification?
Poor solubility can be a significant challenge. For chromatography, you may need to use more polar solvent systems or consider reverse-phase chromatography. For recrystallization, a comprehensive screen of solvents and solvent mixtures is essential. In some cases, derivatization to a more soluble intermediate, followed by purification and deprotection, may be necessary. Modifications to the 6-aryl ring, including the incorporation of solubilizing functionalities, have been used to address solubility and polarity issues.[3]
III. Data and Workflow Visualizations
Table 1: Typical Solvent Systems for Silica Gel Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low | Hexane / Ethyl Acetate (9:1 to 1:1) | Good for less functionalized derivatives. |
| Medium | Dichloromethane / Methanol (99:1 to 95:5) | A versatile system for a wide range of derivatives. |
| High | Ethyl Acetate / Methanol (98:2 to 90:10) | Effective for compounds with polar functional groups. |
| Basic Compounds | Add 0.5-1% Triethylamine | To prevent streaking and decomposition on silica. |
Diagram 1: General Purification Workflow
This diagram illustrates a typical decision-making process for purifying a crude pyrazolo[1,5-a]pyrimidine product.
Caption: Troubleshooting workflow for isomer separation.
IV. References
-
Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis - Benchchem. (URL: )
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: )
-
Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine - Benchchem. (URL: )
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: )
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the planar, aromatic nature of this scaffold often leads to high crystal packing energy and low aqueous solubility, posing significant challenges for both in vitro assays and in vivo studies.[3]
This document provides a structured troubleshooting guide and a list of frequently asked questions to help you diagnose and overcome these solubility hurdles. Our approach is rooted in a logical, tiered system of intervention, starting with simple formulation adjustments and progressing to more complex solid-state and medicinal chemistry strategies.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Low solubility can manifest in various ways: compound precipitation upon dilution of a DMSO stock, inconsistent results in biological assays, or poor bioavailability in animal models. The following guide provides a systematic workflow to identify the root cause and implement an effective solution.
Workflow for Addressing Solubility Issues
Caption: Decision workflow for troubleshooting pyrazolo[1,5-a]pyrimidine solubility.
Step 1: Initial Characterization
Before attempting to solve a solubility issue, it is critical to quantify it. This provides a baseline against which you can measure the success of your interventions.
Protocol: Baseline Kinetic Solubility Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrazolo[1,5-a]pyrimidine compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Allow the plate to equilibrate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scatter (nephelometry) or by visual inspection. The highest concentration that remains clear is the approximate kinetic solubility.
-
Confirmation (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Sample the supernatant and determine the concentration of the soluble compound using HPLC-UV.
Tier 1: Formulation Strategies
These methods are the first line of defense as they do not require altering the chemical structure of your lead compound.
A. pH Modification
Causality: Many pyrazolo[1,5-a]pyrimidine derivatives contain basic nitrogen atoms within the core structure or in substituents (e.g., morpholine, piperazine).[4][5] By lowering the pH of the medium, these basic sites become protonated, creating a charged species (a salt) that is significantly more soluble in aqueous media.[6] Conversely, acidic functional groups on the molecule would be solubilized at a higher pH.
Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Add Compound: Add an excess of your solid compound to a small volume of each buffer.
-
Equilibrate: Shake or stir the samples for 24 hours at a controlled temperature to reach equilibrium (thermodynamic solubility).
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Determine the concentration of the compound in the supernatant for each pH point using a validated analytical method like HPLC-UV.
-
Analysis: Plot solubility versus pH. A significant increase in solubility at low pH indicates a basic compound that can be solubilized by acidification.
B. Co-solvents
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This lowers the energy required to create a cavity for the nonpolar pyrazolo[1,5-a]pyrimidine molecule, thereby increasing its solubility.[7]
Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Concentration | Use Case / Considerations |
| DMSO | < 1% (in vitro), >10% (in vivo) | Excellent solubilizer but can have cellular effects at >0.5%. Use with caution. |
| Ethanol | 5-20% | Generally well-tolerated but can cause protein precipitation at high concentrations. |
| PEG 400 | 10-50% | Common in both oral and parenteral formulations. Low toxicity.[7] |
| Propylene Glycol | 10-60% | Similar to PEG 400; widely used in pharmaceutical formulations. |
| NMP | 5-15% | Strong solubilizer, often used when other options fail. Requires toxicity assessment.[7] |
Protocol: Co-solvent Screening
-
Prepare Systems: Create binary or ternary solvent systems with varying percentages of co-solvent(s) in your primary aqueous buffer (e.g., 10% Ethanol in PBS, 20% PEG 400 in PBS).
-
Determine Solubility: Use the kinetic or thermodynamic solubility protocol described above to measure the solubility of your compound in each system.
-
Assess Compatibility: Ensure the chosen co-solvent system does not interfere with your downstream assay (e.g., enzyme activity, cell viability).
C. Solubilizing Excipients
Causality: These molecules create favorable microenvironments for the drug, effectively shielding it from the bulk aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The pyrazolo[1,5-a]pyrimidine molecule can become encapsulated within the hydrophobic core, forming an "inclusion complex" that is water-soluble.[6][8]
-
Surfactants (e.g., Labrasol, Kolliphor EL): Above their critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic core of the micelle can entrap the drug molecule, while the hydrophilic shell interacts with water.[7]
Tier 2: Solid-State Engineering
If simple formulation adjustments are insufficient, altering the solid form of the compound can yield dramatic improvements. These techniques generally aim to disrupt the highly ordered, low-energy crystal lattice that makes the compound difficult to dissolve.[3]
-
Amorphous Solid Dispersions: This is a highly effective technique where the drug is molecularly dispersed in an inert carrier, typically a hydrophilic polymer.[9][10] This creates a stabilized amorphous form of the drug, which lacks a crystal lattice and is therefore much more soluble than its crystalline counterpart.[11] This can be achieved through methods like:
-
Solvent Evaporation: Dissolving both the drug and a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.[9]
-
Hot-Melt Extrusion: Mixing the drug and polymer and then heating them until they form a molten solution, which is then cooled rapidly.
-
Tier 3: Medicinal Chemistry & Synthetic Modification
When formulation and solid-state approaches fail to provide a viable solution, especially for in vivo applications, chemical modification of the lead scaffold may be necessary.
-
Disrupting Crystal Packing: The planarity of the pyrazolo[1,5-a]pyrimidine core contributes to strong crystal packing. Introducing non-planar groups or increasing the number of rotatable bonds can disrupt this packing, lower the melting point, and improve solubility.[3] One study successfully improved the solubility of a pyrazolyl-pyrimidinone scaffold by replacing a rigid amide linker with a more flexible amine linker, which increased the degrees of rotational freedom.[3]
-
Adding Ionizable or Polar Groups: The most direct way to improve aqueous solubility is to add functional groups that can interact favorably with water.
-
Basic Amines: Adding groups like morpholine or piperazine can provide a handle for salt formation and pH-dependent solubility.[4][5]
-
Acidic Groups: Incorporating a carboxylic acid can dramatically improve solubility at neutral or basic pH.[12]
-
Polar Substituents: Adding substituents that can extend into the solvent can improve solubility and other ADME properties.[4][13]
-
Frequently Asked Questions (FAQs)
Q1: My compound immediately crashes out when I dilute my 10 mM DMSO stock into PBS for my cell-based assay. What is the quickest fix? A1: This is a classic sign of kinetic solubility being exceeded. The quickest fix is to lower the final assay concentration of your compound. If that is not possible, try adding a small amount of a biocompatible solubilizer to your assay medium. A pre-mixed formulation of your compound in a solution containing a low percentage of a surfactant like Kolliphor EL or a cyclodextrin (e.g., HP-β-CD) can often prevent this precipitation.
Q2: How do I choose between using a co-solvent and a cyclodextrin for my in vitro experiment? A2: The choice depends on your assay's sensitivity. Co-solvents like DMSO or ethanol can affect enzyme activity or cell membrane integrity, even at low percentages. Start by testing the tolerance of your assay to common co-solvents. Cyclodextrins are often more inert and less likely to interfere with biological systems.[6] However, they are much larger molecules and may not be suitable for all applications. A good practice is to run control experiments with your vehicle (the formulation without the compound) to ensure it has no effect on its own.
Q3: Is pH modification a suitable strategy for an oral in vivo formulation? A3: It can be, but it requires careful consideration. While creating an acidic solution of your basic compound will improve its solubility in the formulation itself, this solution will be rapidly neutralized by the higher pH of the small intestine. This can lead to the compound precipitating out of solution before it can be absorbed.[7] For oral delivery, strategies like amorphous solid dispersions or lipid-based formulations are often more robust as they are designed to maintain a supersaturated state of the drug in the gastrointestinal tract.[10]
Q4: I have tried several formulation approaches with no success. What are the signs that I need to go back to the chemistry lab and synthesize a new analog? A4: If you require a high concentration for efficacy (>100 µM) and your compound's aqueous solubility is extremely low (<1 µM) even with formulation aids, it is a strong indicator that a "formulation-only" approach will be challenging. Other signs include poor bioavailability in pharmacokinetic studies despite good cell permeability, or if your required formulation is too complex or uses excipients that are not suitable for clinical development. At this point, a medicinal chemistry strategy to build in better "drug-like" properties is often the most efficient path forward.[3][14]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters more? A5:
-
Thermodynamic solubility is the true equilibrium solubility of a compound, measured by allowing an excess of the solid to equilibrate with a solvent over a long period (24-48 hours). It represents the maximum amount of a compound that can be dissolved under stable conditions.
-
Kinetic solubility is measured by rapidly diluting a concentrated stock (usually in DMSO) into an aqueous buffer. It reflects the concentration a compound can reach before it precipitates. This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.
For in vitro screening assays, kinetic solubility is often more relevant as it reflects the conditions of the experiment. For oral drug absorption and formulation stability, thermodynamic solubility is a more critical parameter.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Formyl-Substituted Pyrazolopyrimidines in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted pyrazolopyrimidines. This guide provides in-depth troubleshooting advice and validated protocols to address common stability challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure the integrity of your compounds in solution.
Section 1: Frequently Asked Questions (FAQs) on Core Stability Concepts
This section addresses fundamental questions regarding the chemical behavior of formyl-substituted pyrazolopyrimidines in solution.
Q1: What inherent chemical properties of formyl-substituted pyrazolopyrimidines can lead to instability in solution?
A1: The potential instability arises from a combination of the pyrazolopyrimidine core's electronic nature and the reactivity of the attached formyl group.
-
The Pyrazolopyrimidine Core: This fused heterocyclic system possesses both a π-excessive pyrazole ring and a π-deficient pyrimidine ring.[1] This electronic imbalance influences the molecule's overall aromaticity and reactivity, creating sites that are susceptible to nucleophilic or electrophilic attack.
-
The Formyl Group (-CHO): As an aldehyde, the formyl group is inherently reactive. It is an electron-withdrawing group, which can further influence the electron density of the heterocyclic ring. More importantly, it is a primary target for two common degradation reactions:
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid (-COOH), especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.
-
Nucleophilic Attack: The carbonyl carbon of the formyl group is electrophilic and can be attacked by nucleophiles, including water or buffer components, potentially leading to the formation of hydrate or hemiacetal adducts.
-
Q2: What are the most common degradation pathways I should anticipate for these compounds?
A2: Based on the compound's structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for designing stable formulations and interpreting analytical data.[2][3][4]
-
Hydrolytic Degradation: This is often the most significant pathway in aqueous solutions. It is catalyzed by either acidic or basic conditions.[5][6] The formyl group itself is generally stable to hydrolysis, but other functional groups on the molecule (e.g., esters, amides) may be labile. Furthermore, extreme pH can catalyze ring-opening or other complex reactions.
-
Oxidative Degradation: This pathway typically involves the conversion of the formyl group to a carboxylic acid. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation. The International Council for Harmonisation (ICH) guidelines recommend specific conditions for photostability testing because it can produce unique degradants not seen in other stress conditions.[5]
Caption: Potential Degradation Pathways.
Q3: How should I select an appropriate solvent system for my compound to minimize degradation during experiments?
A3: Solvent selection is critical and should be guided by compound solubility and the prevention of solvent-drug interactions.[7]
-
Start with Solubility: Determine the solubility of your compound in a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water).
-
Prioritize Inertness: For initial studies, choose a solvent in which the compound is soluble and that is least likely to react. Aprotic solvents like DMSO or acetonitrile are often good starting points.
-
Beware of Impurities: Use high-purity or HPLC-grade solvents. Lower-grade solvents can contain impurities like peroxides (in ethers like THF) or metal ions that can catalyze degradation.
-
Consider the Downstream Application: If the experiment involves an aqueous buffer, prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into the aqueous medium. Keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts.
-
Evaluate Solvent Effects: Be aware that solvent polarity can influence degradation rates.[8][9] A highly polar solvent might accelerate a degradation pathway that involves a polar intermediate. If you suspect instability, comparing the degradation rate in solvents of different polarity (e.g., acetonitrile vs. 1-butanol) can provide mechanistic insights.[8]
Q4: What is a "stability-indicating method," and why is it essential for this work?
A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[3][4] It is crucial because it is the only way to be certain that a decrease in the main compound's peak is due to degradation and not an analytical artifact. The method must be able to separate the parent compound from all significant degradation products. The development of such a method is a primary goal of forced degradation studies.[2][3]
Section 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Aqueous Buffers
-
Q: My compound's concentration is decreasing rapidly after dilution into an aqueous buffer. What is the likely cause and how do I investigate?
-
A: Rapid degradation in aqueous buffers is most often due to pH-catalyzed hydrolysis. The stability of your compound is likely highly dependent on the pH of the solution.[6][10]
-
Causality: The ionization state of the heterocyclic rings and any other functional groups changes with pH.[6] This can make the molecule more susceptible to hydrolysis at either acidic or basic extremes. The relationship between pH and degradation rate often follows a 'V' or 'U' shape, with a point of maximum stability at a specific pH.[8]
-
Troubleshooting Steps:
-
Conduct a pH Profile Study: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Dissolve your compound in each buffer and monitor its concentration over time using a stability-indicating HPLC method.
-
Identify the pH of Maximum Stability: Plot the observed degradation rate constant (k) against pH. This will reveal the optimal pH range for your compound.
-
Check Buffer Components: Ensure that the buffer components themselves are not reacting with your compound. For example, a primary amine buffer could potentially form an imine with the formyl group. Compare stability in different buffer systems at the same pH (e.g., phosphate vs. citrate).
-
-
-
Guide 2: Troubleshooting HPLC Analysis of Stability Samples
-
Q: I'm observing new or changing peaks in the chromatograms of my stressed samples. How do I confirm they are related to my compound and not artifacts?
-
A: This is a common and important observation during stability studies. A systematic approach is required to distinguish true degradants from system artifacts or impurities.
-
Causality: Forced degradation is designed to produce these new peaks, which represent potential degradation products.[4][11] However, issues like mobile phase instability, contaminated solvent, or column bleed can also produce extraneous peaks.
-
Troubleshooting Workflow: The following decision tree outlines a self-validating system for peak investigation.
-
-
Caption: HPLC Troubleshooting Decision Tree.
Section 3: Experimental Protocols
Protocol 1: A Standardized Approach to Forced Degradation Studies
This protocol is designed based on ICH guidelines to investigate the intrinsic stability of a formyl-substituted pyrazolopyrimidine.[2][11] The goal is to achieve 5-20% degradation of the parent compound to allow for the detection and identification of relevant degradants.[5]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Formyl-substituted pyrazolopyrimidine (API)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (as needed for HPLC mobile phase)
-
1.0 M HCl, 1.0 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV/PDA and/or MS detector
-
Calibrated photostability chamber and oven
Methodology:
-
Sample Preparation:
-
Prepare a primary stock solution of the API at 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.
-
Simultaneously prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies). Keep this sample protected from the stress condition (e.g., at 4°C, protected from light).
-
-
Stress Conditions:
-
Expose the prepared samples to the conditions outlined in the table below. Monitor at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find conditions that yield the target 5-20% degradation. Adjust time or temperature as needed.
-
| Stress Condition | Reagent/Condition | Typical Temperature | Rationale & Causality |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temp or 60°C | Probes for acid-labile functional groups. Low pH can catalyze hydrolysis.[5] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temp or 60°C | Probes for base-labile groups. High pH can catalyze hydrolysis.[5] |
| Oxidation | 3% H₂O₂ | Room Temp | Simulates oxidative stress. The formyl group is a likely target.[11] |
| Thermal | 60°C - 80°C (in oven) | 60°C - 80°C | Evaluates intrinsic thermal stability of the molecule. |
| Photolytic | ICH-compliant chamber | Room Temp | Exposes the sample to controlled UV and visible light to identify photolabile sites.[5] |
-
Sample Quenching & Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid/base samples, neutralize them by adding an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the control and stressed samples using a developed HPLC method. A good starting point is a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or an appropriate buffer).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Ensure peak purity of the parent peak in the presence of degradant peaks using a PDA detector.
-
If the method successfully separates all new peaks from the parent peak, it is considered "stability-indicating."
-
References
-
MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. [Link]
-
PharmaTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Chinese Chemical Society. (2021). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2023). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. [Link]
-
ResearchGate. (2018). Formal group insertion into aryl C‒N bonds through an aromaticity destruction-reconstruction process. [Link]
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PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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MDPI. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]
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Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
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PubMed. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. [Link]
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PubMed. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. [Link]
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PubMed Central. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
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MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
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Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). [Link]
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PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. [Link]
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Michigan State University. (n.d.). Heterocyclic Compounds. [Link]
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PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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PubMed. (2022). Impact of Solvent-Drug Interactions on the Desolvation of a Pharmaceutical Solvate. [Link]
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BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]
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National Institutes of Health. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. [Link]
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ACS Publications. (2010). Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. [Link]
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Royal Society of Chemistry. (2019). Conversion and degradation pathways of sulfoximines. [Link]
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identifying common side reactions in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and optimized protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
The most frequently employed and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][2] This method allows for diverse structural modifications at positions 2, 3, 5, 6, and 7 of the final fused ring system.[3] The 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, which is followed by cyclization and dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine.[1]
Q2: My reaction is producing a mixture of two isomers. What is happening and how can I control the regioselectivity?
This is a classic and frequently encountered challenge, particularly when using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). The formation of regioisomers stems from the two non-equivalent carbonyl groups of your electrophile, leading to two possible cyclization pathways.
The regioselectivity of the condensation is primarily governed by the relative electrophilicity of the two carbonyl carbons.[4] The initial and rate-determining step is typically the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4]
Strategies to Control Regioselectivity:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the aminopyrazole to attack the less sterically hindered carbonyl.
-
Electronic Effects: Electron-withdrawing groups will enhance the electrophilicity of a nearby carbonyl, making it the preferred site of initial attack.
-
Reaction Conditions: Fine-tuning parameters like solvent, temperature, and catalyst can significantly influence the isomeric ratio.[4] For instance, employing a milder acid catalyst might favor the kinetic product over the thermodynamic one, thereby improving the yield of a single regioisomer.[4]
Q3: The reaction is sluggish and giving a low yield. What are the key parameters to optimize?
Low yields in pyrazolo[1,5-a]pyrimidine synthesis can often be traced back to suboptimal reaction conditions or the inherent reactivity of the starting materials.
Key Optimization Parameters:
| Parameter | Rationale & Troubleshooting Action |
| Temperature | For sluggish reactions, an incremental increase in temperature can overcome the activation energy barrier. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.[4] |
| Catalyst | The choice between an acid or base catalyst is crucial. Acetic acid, often with a catalytic amount of sulfuric acid, is common.[4] In some cases, a base like piperidine may be more effective.[4] The optimal catalyst and its loading should be empirically determined. |
| Solvent | The polarity of the solvent can influence the reaction rate. Acetic acid often serves as both the solvent and catalyst.[1] Experimenting with other high-boiling point solvents like ethanol or DMF might be beneficial. |
| Microwave Irradiation | This non-conventional heating method can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[1][5] |
| Reactivity of Starting Materials | The electronic nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound plays a significant role. Highly enolized 1,3-dicarbonyls tend to be more reactive.[4] For less reactive substrates, more forcing conditions may be necessary.[4] |
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific side reactions that can complicate your synthesis and purification processes.
Issue 1: Formation of an Unexpected Dihydro-pyrazolo[1,5-a]pyrimidine Intermediate
Observation: You observe a product with a mass corresponding to the desired pyrazolo[1,5-a]pyrimidine plus two additional hydrogen atoms.
Causality: In certain multicomponent reactions or those involving specific starting materials, the reaction may initially form a dihydropyrazolo[1,5-a]pyrimidine.[3] This intermediate requires a subsequent oxidation step to achieve the final aromatic product.
Mitigation Strategy:
-
Confirmation: Characterize the intermediate by mass spectrometry and NMR to confirm the presence of the dihydro-scaffold.
-
Oxidation: If the dihydro-intermediate is isolated, it can be oxidized to the desired aromatic product. A common and effective oxidizing agent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] The oxidation can often be performed without intermediate purification.[3]
Issue 2: Dimerization of the Aminopyrazole Starting Material
Observation: A significant amount of a high molecular weight byproduct is observed, which corresponds to a dimer of your 5-aminopyrazole starting material.
Causality: Under certain reaction conditions, particularly in multicomponent syntheses, the 5-aminopyrazole can undergo self-condensation or react with other components in an unintended manner, leading to dimerization.[3]
Mitigation Strategy:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Adding the aminopyrazole slowly to the reaction mixture can minimize its concentration at any given time, thus disfavoring self-dimerization.
-
Reaction Conditions: The choice of solvent and catalyst can influence the propensity for dimerization. Exploring different reaction conditions, such as those that favor the desired cyclization, can be beneficial.
-
Protecting Groups: In complex syntheses, it may be desirable to use a protecting group on the aminopyrazole to prevent unwanted side reactions.[3]
Visualizing the Reaction Pathway
To better understand the core synthetic route and the origin of regioisomers, the following workflow illustrates the key decision points.
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-disubstituted-pyrazolo[1,5-a]pyrimidines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
5-aminopyrazole derivative (1.0 eq)
-
1,3-dicarbonyl compound (1.1 eq)
-
Glacial Acetic Acid
-
Optional: Catalytic amount of concentrated Sulfuric Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).
-
Add glacial acetic acid as the solvent (a typical concentration is 0.1-0.5 M).
-
If required, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the solid under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Troubleshooting Workflow for Low Yield or Impure Product
This workflow provides a systematic approach to addressing common synthetic issues.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Bautista-Aguayo, R., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(21), 7249. [Link]
-
Agbaje, Y. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Frey, L., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7295. [Link]
-
Agbaje, Y. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Banu, S., & Siddiqui, H. L. (2023). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/nonsymmetric Acetylenes. Periodica Polytechnica Chemical Engineering, 67(4), 548-557. [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 237. [Link]
-
Castillo, J. C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 12(28), 17897-17906. [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033–1038. [Link]
-
Zhang, Y., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1289-1315. [Link]
-
Siddiqui, H. L., et al. (2023). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the reaction of aminopyrazoles and acetylenic compounds. Journal of the Indian Chemical Society, 100(5), 100994. [Link]
-
Kandeel, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 48. [Link]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyrazolo[1,5-a]pyrimidines via Column Chromatography
Welcome to the technical support guide for the purification of pyrazolo[1,5-a]pyrimidines. This class of N-heterocyclic compounds, vital in medicinal chemistry and drug discovery, often presents unique challenges during chromatographic purification due to its structural properties.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help researchers navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning the purification of a pyrazolo[1,5-a]pyrimidine derivative.
Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrimidines?
A: Silica gel (60-120 or 230-400 mesh) is the standard and most widely used stationary phase for the column chromatography of pyrazolo[1,5-a]pyrimidines.[3][4][5] Its versatility and the vast historical data on its use make it the primary choice. However, the pyrazolo[1,5-a]pyrimidine scaffold contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to issues like peak tailing or even irreversible adsorption.[6] If such problems occur, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[6][7]
Q2: How do I select an appropriate mobile phase (solvent system)?
A: The selection of the mobile phase is critical and is almost always determined by preliminary Thin Layer Chromatography (TLC) analysis.[8] The goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound in the range of 0.2-0.4 for optimal separation.
Common starting solvent systems for pyrazolo[1,5-a]pyrimidines include gradients of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[4][8][9] For more polar derivatives, systems like dichloromethane/methanol are frequently employed.[3][5]
Table 1: Exemplary Solvent Systems for Pyrazolo[1,5-a]pyrimidine Purification
| Mobile Phase Composition | Application Notes | Source |
| n-Hexane / Ethyl Acetate (gradient) | A standard choice for moderately polar derivatives. Ratios like 5:1 to 1:1 are common starting points.[4] | [4][9] |
| Dichloromethane / Methanol (gradient) | Used for more polar compounds that do not move sufficiently in Hex/EtOAc systems. A 0.5-5% methanol gradient is typical. | [3][5] |
| Petroleum Ether / THF (gradient) | Tetrahydrofuran (THF) can offer different selectivity compared to ethyl acetate for certain derivatives. | [4] |
| Ethyl Acetate / Methanol (gradient) | For highly polar compounds, a gradient of 0-5% methanol in ethyl acetate can be effective.[9] | [9] |
Q3: My pyrazolo[1,5-a]pyrimidine derivative has poor solubility in common chromatography solvents. What should I do?
A: Poor solubility is a known challenge for this scaffold.[10][11] If your compound is difficult to dissolve in the chosen mobile phase, direct loading onto the column will be problematic. The recommended solution is the dry loading method. This involves pre-adsorbing your crude product onto a small amount of silica gel before placing it on top of the column. This ensures that the compound is introduced to the column in a concentrated band, regardless of its solubility in the initial eluent.[12]
Q4: Should I use gravity chromatography or flash chromatography?
A: For the efficiency demanded in drug development, flash chromatography is almost always preferred. It is significantly faster than gravity chromatography and typically provides better resolution due to the smaller particle size of the stationary phase and the application of pressure, which minimizes band broadening from diffusion.[12] Gravity columns are generally reserved for less complex separations where speed is not a primary concern.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during the purification process.
Problem 1: Poor Separation or Co-elution of Impurities
-
Causality: The polarity difference between your product and the impurity is insufficient in the chosen solvent system. TLC may be misleading if the plate is overloaded or the solvent system is not optimized.[7]
-
Solution Workflow:
-
Re-optimize the Mobile Phase: Test a range of solvent systems with different polarities and compositions on TLC. Try replacing a component to alter selectivity (e.g., substitute ethyl acetate with a mix of dichloromethane and acetone).
-
Use an Isocratic Elution: If a gradient is causing overlapping bands, running the column with a single, optimized solvent mixture (isocratic) may improve separation for compounds with close Rƒ values.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be 1-5% of the mass of the silica gel.
-
Consider a Different Stationary Phase: If impurities persist, they may have similar polarity but different functional groups. Switching to alumina or a reverse-phase (C18) silica column can provide the necessary selectivity.[7]
-
Problem 2: Compound Streaking or Tailing on the Column
-
Causality: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring and the acidic silanol groups on the silica surface.[6] This interaction causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.
-
Solution Workflow:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a 0.1% solution of ammonia in methanol.[6] This modifier competes for the acidic sites, allowing your compound to elute in a sharp band.
-
Switch to a Deactivated Stationary Phase: Use neutral silica gel or alumina, which have fewer acidic sites.[6]
-
Problem 3: The Compound Will Not Elute from the Column
-
Causality: The compound is either too polar for the chosen mobile phase or it has irreversibly adsorbed to the stationary phase. This can happen if the pyrazolo[1,5-a]pyrimidine is particularly basic or if it decomposed on the column.[7]
-
Solution Workflow:
-
Drastically Increase Solvent Polarity: If you suspect the compound is simply retained, flush the column with a highly polar solvent like 10-20% methanol in dichloromethane or even pure methanol.
-
Test for Silica Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot has diminished, it indicates decomposition on silica.[7]
-
Consider Reverse-Phase Chromatography: If the compound is highly polar and stable, reverse-phase chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile or water/methanol) may be a more suitable purification method.
-
Problem 4: Low Mass Recovery After Purification
-
Causality: This can be due to several factors: irreversible adsorption (as in Problem 3), decomposition on the column, or physical loss of the sample during the process. Fractions may also be too dilute to detect the product.[7]
-
Solution Workflow:
-
Address Adsorption/Decomposition: Implement the solutions described above (use of basic modifiers, stability tests).
-
Ensure Proper Column Packing and Loading: A poorly packed column can lead to channeling, where the sample bypasses much of the stationary phase and elutes in a large, dilute volume. Ensure the silica bed is well-settled and the sample is loaded in a narrow band.[13]
-
Combine and Concentrate Fractions: If you suspect the product has eluted in very dilute fractions, combine a wider range of fractions around the expected elution point and concentrate them on a rotary evaporator to see if the product can be detected.[7]
-
Section 3: Standardized Protocols
Protocol 1: Step-by-Step Guide to Dry Loading
This method is essential for compounds with poor solubility in the eluent.[12]
-
Dissolve the Crude Product: Dissolve your crude pyrazolo[1,5-a]pyrimidine sample in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol, or acetone) in a round-bottom flask.
-
Add Silica Gel: Add silica gel to the flask. A good starting point is 2-3 times the mass of your crude product.
-
Evaporate the Solvent: Swirl the mixture to ensure it is homogeneous, then remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Load the Column: Carefully add the silica-adsorbed sample powder to the top of your packed column.
-
Add a Protective Layer: Gently add a thin (0.5 cm) layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[13]
-
Begin Elution: Proceed with running the column as usual.
Protocol 2: General Flash Chromatography Workflow
-
Column Preparation: Securely clamp a glass column of appropriate size. Plug the bottom with a small piece of cotton or glass wool. Add a 1-2 cm layer of sand to create an even base.[13]
-
Packing the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in your initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).[13]
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the sample in a minimum volume of solvent (preferably the mobile phase) and carefully pipette it onto the top of the silica bed.[12]
-
Dry Loading: Follow Protocol 1.
-
-
Running the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using a pump or regulated air/nitrogen line to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Solvent Gradient (if needed): Gradually increase the percentage of the more polar solvent in your mobile phase to elute more tightly bound compounds.[9]
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Section 4: Visual Workflows
Purification Strategy Decision Workflow
This diagram outlines the logical steps for choosing the appropriate purification method for a newly synthesized pyrazolo[1,5-a]pyrimidine.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Common Chromatography Issues
This flowchart provides a systematic guide for diagnosing and resolving issues encountered during column chromatography.
Caption: A systematic flowchart for troubleshooting common issues.
References
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (2015). Column Chromatography Procedures. Retrieved from [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. SciSpace. Retrieved from [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5036. Retrieved from [Link]
-
Deshmukh, S., et al. (2017). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 129(9), 1459-1468. Retrieved from [Link]
-
Gim, E., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16079-16100. Retrieved from [Link]
-
Li, X., et al. (2024). Construction of Pyrazolo[1,5-a]pyrimidines and Pyrimido[1,2-b]indazoles with Calcium Carbide as an Acetylene Source. Organic Chemistry Frontiers. Retrieved from [Link]
-
Kim, H., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 413-434. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2163. Retrieved from [Link]
-
Contreras, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4930. Retrieved from [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022). r/Chempros - troubleshooting flash chromatography purification. Retrieved from [Link]
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
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improving the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis
A Guide to Improving Regioselectivity and Overcoming Synthetic Challenges
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a strong emphasis on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. What are the primary factors controlling regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
The regioselectivity of the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound (or its equivalent) is a common challenge. The formation of different regioisomers is primarily governed by the electronic and steric properties of the substituents on both reacting partners, as well as the reaction conditions. The initial and most crucial step is the nucleophilic attack of one of the pyrazole's nitrogen atoms on a carbonyl carbon of the dicarbonyl compound. The key to controlling regioselectivity is to direct this initial attack to the desired carbonyl group.
Q2: How does the choice of catalyst (acidic vs. basic) influence the regiochemical outcome?
The choice of catalyst can significantly impact the regioselectivity of the reaction.[1]
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Acidic Catalysis (e.g., acetic acid, sulfuric acid): In an acidic medium, the endocyclic imino group of the pyrazole ring can be activated, promoting the initial nucleophilic attack.[2] This can favor the formation of one regioisomer over another by altering the electrophilicity of the carbonyl carbons on the 1,3-dicarbonyl compound.
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Basic Catalysis (e.g., piperidine, sodium ethoxide): Basic conditions can deprotonate the exocyclic amino group of the pyrazole, increasing its nucleophilicity.[3] This enhanced nucleophilicity can lead to a different regiochemical preference compared to acidic conditions.
Q3: Can microwave-assisted synthesis improve my reaction's regioselectivity?
Yes, microwave-assisted synthesis has been shown to significantly influence the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis.[4] The rapid and uniform heating provided by microwaves can sometimes favor a specific reaction pathway, leading to the formation of a single regioisomer in high yield and with reduced reaction times.[1][4]
Troubleshooting Guides
Problem 1: Poor or No Reaction
You have set up your reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound, but you observe no product formation or very low conversion.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the 1,3-Dicarbonyl Compound | Highly enolized dicarbonyls tend to be more reactive. For less reactive substrates, consider more forcing conditions such as higher temperatures or a stronger acid catalyst.[1] |
| Inappropriate Solvent | The choice of solvent is crucial. Acetic acid is a common and effective solvent for this reaction.[1] Consider screening other high-boiling point solvents like DMF or DMSO, especially for less reactive starting materials. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature and/or extend the reaction time.[1] |
| Catalyst Inefficiency | If using a catalytic amount of acid or base, ensure it is fresh and of the appropriate concentration. For challenging substrates, a stoichiometric amount of a weaker acid like acetic acid might be necessary to drive the reaction to completion. |
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Workflow for troubleshooting a sluggish pyrazolo[1,5-a]pyrimidine synthesis.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Your reaction is yielding a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.
Understanding the Mechanism of Regioisomer Formation:
The formation of two possible regioisomers arises from the two non-equivalent carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack of the 3-aminopyrazole can occur at either carbonyl carbon, leading to two different cyclization pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and complexities encountered during experimentation with this promising class of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent core for targeting a range of protein kinases, including CDKs, Trks, Pim-1, and EGFR.[1][2][3] However, like many kinase inhibitors, their application is not without challenges, from initial experimental setup to the eventual emergence of drug resistance.
This resource provides field-proven insights and detailed protocols to help you troubleshoot your experiments, interpret your data accurately, and design logical next steps to overcome resistance.
Troubleshooting Guide: Experimental Challenges
This section addresses specific, practical problems you may encounter in the lab. Each answer explains the underlying cause of the issue and provides a clear, actionable solution.
Q1: My pyrazolo[1,5-a]pyrimidine compound shows low solubility in aqueous buffers for my biochemical assays. How can I resolve this?
A1: This is a common issue stemming from the hydrophobic nature of the fused heterocyclic ring system and strong crystal lattice energy.[1][4] Forcing dissolution can lead to compound precipitation and inaccurate results.
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Underlying Cause: The planar structure of the pyrazolo[1,5-a]pyrimidine core can lead to stacking in its solid form, making it difficult to solvate.[4]
-
Step-by-Step Solution:
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Prepare a High-Concentration Stock in an Organic Solvent: Prepare a 10-20 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or sonication.
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Serial Dilution: Perform serial dilutions from this stock solution directly into your assay buffer. It is critical to mix thoroughly after each dilution step.
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Mind the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and ideally below 1% (v/v) to avoid affecting enzyme kinetics or protein stability.
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Solubility Assessment: Before running a full experiment, visually inspect the highest concentration of your inhibitor in the final assay buffer for any signs of precipitation (cloudiness, particulates) after a 15-30 minute incubation at the assay temperature.
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Q2: My inhibitor is highly potent in a biochemical (enzymatic) assay, but its activity is significantly weaker in cell-based assays. What causes this discrepancy?
A2: This is a frequent and critical hurdle in drug development that highlights the difference between an isolated enzymatic system and a complex cellular environment.[5] Several factors could be at play.
-
Underlying Causes & Investigative Solutions:
-
High Intracellular ATP: The concentration of ATP in cells is typically in the millimolar range (1-5 mM), whereas biochemical assays are often run at ATP concentrations near the enzyme's Km (micromolar range).[6] For an ATP-competitive inhibitor, this high level of the natural substrate makes it much harder for the inhibitor to bind its target.[6]
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
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Drug Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the inhibitor from the cell, preventing it from reaching its target.[7]
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Target Unavailability: In a cell, the target kinase may be part of a larger protein complex, localized to a specific compartment, or in a conformation that is not represented by the purified, recombinant enzyme used in the biochemical assay.[5]
-
Workflow for Diagnosing Poor Cellular Potency
The following workflow can help you systematically identify the cause of poor cell-based activity.
Caption: Troubleshooting workflow for low cellular potency.
Q3: My cells developed resistance to the inhibitor after prolonged treatment. How can I determine the mechanism of resistance?
A3: Drug resistance is a major challenge in targeted therapy and can arise from several mechanisms.[2][8] Identifying the specific mechanism in your model system is key to designing strategies to overcome it.
-
Common Resistance Mechanisms & Investigative Strategies:
| Resistance Mechanism | Description | Experimental Approach |
| On-Target Mutation | A mutation in the kinase domain, often at the "gatekeeper" residue, prevents the inhibitor from binding effectively without necessarily blocking ATP binding.[6] | Sanger or Next-Gen Sequencing: Sequence the coding region of the target kinase gene in your resistant cell line and compare it to the parental (sensitive) line. |
| Bypass Signaling | The cancer cells activate a parallel signaling pathway to circumvent the blocked pathway, restoring downstream signals for proliferation and survival. | Phosphoproteomics & Western Blotting: Use mass spectrometry-based phosphoproteomics to get a global view of signaling changes. Validate upregulated pathways by checking the phosphorylation status of key nodes (e.g., p-AKT, p-ERK) via Western blot. |
| Drug Efflux Pump Upregulation | Increased expression of transporters like P-glycoprotein (ABCB1) actively pumps the inhibitor out of the cell, reducing its intracellular concentration.[7] | qRT-PCR & Western Blotting: Measure the mRNA and protein levels of common drug transporters (e.g., ABCB1 gene). Functional Assay: Use a fluorescent substrate of the pump (e.g., Rhodamine 123) to measure efflux activity via flow cytometry.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors?
A1: The vast majority of pyrazolo[1,5-a]pyrimidine inhibitors function as ATP-competitive inhibitors .[1][2] The core scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, which is the flexible loop connecting the N- and C-lobes of the catalytic domain.[3][9] Substitutions at various positions on the pyrimidine and pyrazole rings are then tailored to interact with other specific pockets (e.g., hydrophobic pockets, affinity pockets) to enhance potency and selectivity for the target kinase.[1][10]
Q2: I am seeing unexpected toxicity or phenotypes. How do I test for off-target effects?
A2: While designed for a specific target, kinase inhibitors often show activity against other kinases due to the conserved structure of the ATP-binding site.[2] It is crucial to validate that the observed biological effect is due to inhibition of the intended target.
-
Recommended Approaches:
-
Kinase Selectivity Profiling: Screen your compound against a large panel of recombinant kinases (e.g., a 100- to 400-kinase panel). This will provide a comprehensive view of its selectivity and identify potential off-targets.[11][12]
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Use a Structurally Unrelated Control: Use an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of your target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Genetic Validation: The gold standard is to use genetic tools. Use CRISPR/Cas9 to knock out or siRNA/shRNA to knock down your target kinase. A true on-target effect should be mimicked by the loss of the target protein.
-
Q3: What are the key considerations for setting up a reliable in vitro kinase assay?
A3: A robust biochemical assay is the foundation for accurately determining inhibitor potency (IC50).
-
Key Parameters to Optimize:
-
ATP Concentration: Use an ATP concentration that is close to the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures that the measured IC50 value is a reasonable approximation of the inhibitor's binding affinity (Ki).
-
Enzyme Concentration: Use the lowest concentration of enzyme that still produces a robust signal well above the background. High enzyme concentrations can lead to artifacts and depletion of the inhibitor, skewing IC50 values.
-
Control for Autophosphorylation: Many kinases can phosphorylate themselves. This autophosphorylation consumes ATP and can interfere with assays that measure ATP consumption (e.g., ADP-Glo).[13] Run a control reaction without the peptide/protein substrate to quantify the level of autophosphorylation and ensure your substrate phosphorylation signal is significantly higher.[13]
-
Linear Range: Ensure your assay is running in the linear range with respect to both time and enzyme concentration. The reaction rate should be linear for the duration of your experiment.
-
Signaling Pathways & Resistance
The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway and highlights the points where drug resistance can emerge when using a targeted inhibitor.
Caption: Mechanisms of resistance to a targeted kinase inhibitor.
Key Experimental Protocols
Protocol 1: Determining Cellular IC50 with a Cell Viability Assay (MTS)
This protocol outlines a standard method to measure the effect of an inhibitor on cancer cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Preparation: Prepare a 2X serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor in growth medium from a concentrated stock. For example, create a 10-point dilution series from 100 µM down to ~0.2 µM (final concentrations will be 50 µM to 0.1 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
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Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or vehicle control.
-
Incubation: Return the plate to the incubator for 72 hours. The incubation time should be sufficient for at least two cell doublings in the vehicle-treated wells.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent like MTT or resazurin) to each well, including the "no cells" blank.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Validating Target Inhibition via Western Blot
This protocol confirms that your inhibitor is engaging its target in cells by measuring the phosphorylation of a known downstream substrate.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a short period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
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Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total protein of the substrate and/or a housekeeping protein like GAPDH or β-actin.
References
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025).
- Kumar, R., et al. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Publication on Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Stypik, M., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025).
- Al-Ostath, A., et al. (n.d.).
- Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Al-Ostath, A., et al. (2024).
- Publication on Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
- Publication on Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Zhang, S., et al. (2024).
- Labroli M, et al. (n.d.).
- Montanari, E., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy.
- Publication on Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Caliò, A., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine Drug Candidates
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine drug candidates. This class of compounds, while demonstrating significant promise in various therapeutic areas, including oncology, often presents challenges related to poor aqueous solubility, which can severely limit oral bioavailability and clinical efficacy.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these common hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of pyrazolo[1,5-a]pyrimidine drug candidates.
Q1: My pyrazolo[1,5-a]pyrimidine candidate shows excellent in vitro potency but poor in vivo efficacy. What are the likely reasons?
A1: A significant disconnect between in vitro potency and in vivo efficacy is often a primary indicator of poor bioavailability.[3] The primary factors to investigate are:
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Poor Aqueous Solubility: Pyrazolo[1,5-a]pyrimidine derivatives can exhibit low solubility in gastrointestinal fluids, leading to insufficient dissolution and, consequently, limited absorption.[1][4]
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Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.[5]
-
First-Pass Metabolism: The drug candidate might be extensively metabolized in the liver before it can reach its target, reducing the amount of active compound available.[5]
-
Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
Q2: What are the initial steps to assess the bioavailability of my pyrazolo[1,5-a]pyrimidine candidate?
A2: A systematic approach is crucial. Start with fundamental in vitro characterization before moving to more complex in vivo studies:
-
Solubility Determination: Assess the kinetic and thermodynamic solubility in relevant buffers (pH 1.2, 4.5, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability Assessment: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.
-
LogP/LogD Measurement: Determine the lipophilicity of your compound, as an optimal range is necessary for good membrane permeability without compromising solubility.[5]
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In Vitro Dissolution Testing: For formulated products, conduct dissolution studies to understand the release profile.
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In Vivo Pharmacokinetic (PK) Studies: If initial in vitro data suggests potential issues, a preliminary PK study in an animal model (e.g., rodents) is warranted to determine key parameters like Cmax, Tmax, and AUC.[6]
Q3: What are the main strategies to enhance the bioavailability of poorly soluble pyrazolo[1,5-a]pyrimidine compounds?
A3: Several formulation and chemical modification strategies can be employed, broadly categorized as follows:
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Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.[7][8] Techniques include micronization and nanocrystal technology.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[10][11]
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Lipid-Based Formulations: These formulations can enhance solubility and take advantage of lipid absorption pathways.[7][9] Self-emulsifying drug delivery systems (SEDDS) are a popular choice.[8]
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Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility and is converted to the active form in vivo.[12][13]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[8]
II. Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low and variable oral exposure in animal studies despite good in vitro permeability. | Dissolution rate-limited absorption. The compound's solubility in the gastrointestinal tract is the primary bottleneck. | 1. Particle Size Reduction: Micronize or nano-size the compound to increase surface area and dissolution velocity. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., HPMC, PVP) to enhance solubility and dissolution.[11] 3. Utilize a Lipid-Based Formulation: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut.[8][9] |
| Precipitation of the drug candidate in aqueous media during in vitro assays. | The compound is a "brick-dust" molecule with high crystal lattice energy. [10] The crystalline form is highly stable and resistant to dissolution. | 1. Screen for Polymorphs: Investigate if metastable polymorphs with higher solubility exist.[7] 2. Amorphous Formulation: Prepare an amorphous solid dispersion to bypass the crystal lattice energy barrier.[9] 3. Co-crystallization: Form co-crystals with a suitable co-former to alter the crystal packing and improve solubility.[5] |
| High inter-individual variability in pharmacokinetic studies. | Food effects, variable GI physiology, or formulation instability. The formulation's performance may be sensitive to the gastrointestinal environment. | 1. Conduct a Food-Effect Study: Assess how food intake impacts the drug's absorption to guide dosing recommendations.[14] 2. Develop a Robust Formulation: A well-designed formulation, such as a solid dispersion or a lipid-based system, can mitigate the effects of physiological variability. 3. Assess Formulation Stability: Ensure the formulation is stable under relevant GI conditions (pH, enzymes). |
| Poor brain penetration for a CNS-targeted pyrazolo[1,5-a]pyrimidine. | The compound is a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-gp. | 1. In Vitro Transporter Assays: Use cell-based assays to determine if your compound is a substrate for key efflux transporters. 2. Chemical Modification: Modify the structure to reduce its affinity for efflux transporters. This could involve adding polar groups or altering the overall molecular shape. 3. Prodrug Strategy: Design a prodrug that can cross the BBB and then be converted to the active compound in the brain.[1] 4. Advanced Drug Delivery Systems: Consider nanotechnology-based approaches like liposomes or nanoparticles to facilitate BBB transport.[1][15] |
III. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing an amorphous solid dispersion, a common technique to enhance the solubility of poorly water-soluble compounds like pyrazolo[1,5-a]pyrimidines.
Materials:
-
Pyrazolo[1,5-a]pyrimidine drug candidate
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the pyrazolo[1,5-a]pyrimidine candidate and the chosen polymer (start with a 1:1 or 1:2 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Visual Inspection: The resulting solid should be a clear, glassy material.
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): The diffractogram should show a halo pattern, characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion to the pure crystalline drug.
-
Protocol 2: In Vitro-In Vivo Correlation (IVIVC) Development
Establishing an IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[16][17] This is a crucial step in formulation development.
Workflow:
IVIVC Development Workflow
Steps:
-
Formulation Development: Prepare at least two, preferably three or more, formulations of the pyrazolo[1,5-a]pyrimidine drug candidate with different release rates (e.g., fast, medium, slow).
-
In Vitro Dissolution: Conduct dissolution testing on these formulations using appropriate and discriminatory dissolution conditions. Biorelevant media are often preferred.
-
In Vivo Pharmacokinetic Studies: Administer the same formulations to a study population (animal or human) and collect plasma samples over time to determine the drug concentration profiles.[18]
-
Data Analysis:
-
Calculate the fraction of drug dissolved in vitro over time.
-
Deconvolute the in vivo plasma concentration-time data to determine the fraction of drug absorbed over time.[17]
-
-
Correlation Modeling: Plot the in vitro dissolution data against the in vivo absorption data. A point-to-point relationship (Level A correlation) is the most desirable.[17]
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Validation: Validate the model to ensure its predictive power.[19]
IV. Visualization of Bioavailability Enhancement Strategies
The following diagram illustrates the primary pathways for improving the bioavailability of pyrazolo[1,5-a]pyrimidine drug candidates.
Strategies to Enhance Bioavailability
V. References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. ([Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ([Link])
-
Innovative Formulation Strategies for Poorly Soluble Drugs. ([Link])
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. ([Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ([Link])
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ([Link])
-
Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. ([Link])
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ([Link])
-
In vitro - in vivo correlation: from theory to applications. ([Link])
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Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. ([Link])
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A Troubleshooting Guide for Topical Drug Manufacturing. ([Link])
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In vitro - in vivo correlation: from theory to applications. ([Link])
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. ([Link])
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Troubleshooting Common Pharmaceutical Manufacturing Challenges. ([Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
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How to Conduct a Bioavailability Assessment?. ([Link])
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Troubleshooting Formulation Issues in High-Dose Tablets. ([Link])
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The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. ([Link])
-
Troubleshooting in Pharma Formulations Drug Development Services. ([Link])
-
Advances in Analytical Techniques for Pharmacokinetic Evaluation in Bioequivalence Studies. ([Link])
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ([Link])
-
Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. ([Link])
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ([Link])
-
The Bioavailability of Drugs—The Current State of Knowledge. ([Link])
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ([Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. ([Link])
-
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. ([Link])
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Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. ([Link])
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ([Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. ([Link])
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Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ([Link])
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ([Link])
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ([Link])
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An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. ([Link])
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Understanding Bioavailability: Maximizing the Potential of Medications and Nutrients. ([Link])
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ([Link])
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. ([Link])
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. ([Link])
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. ([Link])
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1 Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery *These authors c. ([Link])
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Technical Support Center: Strategies to Reduce Off-target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical strategies to mitigate off-target effects, enhancing the selectivity and clinical potential of your compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing potent kinase inhibitors.[1][2] However, achieving high selectivity remains a significant challenge, often leading to off-target activities and associated toxicities.[3][4] This resource offers solutions to common experimental hurdles, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows potent activity against my target kinase in biochemical assays, but exhibits significant cytotoxicity in cell-based assays. How can I determine if this is an off-target effect?
A1: This is a common challenge. The observed cytotoxicity could stem from on-target toxicity (the intended target is essential for cell viability), off-target effects, or non-specific toxicity of the compound itself.[5] Here’s a systematic approach to dissect the issue:
-
Perform a Target Knockdown/Knockout Experiment: The most direct way to validate on-target cytotoxicity is to use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout mimics the effect of your inhibitor, it suggests the cytotoxicity is at least partially on-target.
-
Uridine Rescue for Pyrimidine Synthesis Inhibitors: If your inhibitor is designed to target a component of the de novo pyrimidine biosynthesis pathway, supplementing the cell culture medium with uridine should rescue the cytotoxic effects.[5] This confirms that the observed phenotype is due to the intended mechanism.
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases (kinome profiling) to identify potential off-target interactions.[5][6] Many kinases share structural similarities in their ATP-binding pockets, making pyrimidine-based inhibitors susceptible to binding multiple targets.[5][7]
-
Test in a Target-Negative Cell Line: If a cell line that does not express the target protein is available, testing your compound in this line can help differentiate on-target from off-target effects.[5] If cytotoxicity persists, it's likely due to off-target effects or non-specific toxicity.
-
Synthesize and Test an Inactive Analog: A structurally related but inactive analog of your inhibitor can be a powerful tool.[5] If the inactive analog does not produce cytotoxicity, it strengthens the case that the effects of your active compound are target-mediated (though not necessarily selective).
Q2: My inhibitor is highly potent in biochemical assays but shows weak or no activity in cellular assays. What are the likely causes and how can I troubleshoot this?
A2: This discrepancy often points to issues with the compound's physicochemical properties or its interaction with the cellular environment.
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Solution: Assess the inhibitor's lipophilicity (LogP) and other properties that influence membrane permeability. You can also perform cellular uptake assays using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the inhibitor.[5]
-
-
Efflux by Cellular Transporters: The inhibitor might be actively pumped out of the cell by transporters such as P-glycoprotein (P-gp).
-
Solution: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor. If cellular activity is restored, it suggests your compound is a substrate for efflux pumps.
-
-
High Protein Binding: The inhibitor may be binding to plasma proteins in the cell culture medium, reducing its free concentration available to engage the target.
-
Solution: Perform a plasma protein binding assay. If binding is high, you may need to increase the concentration of your inhibitor in cellular assays or re-design the molecule to reduce protein binding.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Solution: Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the compound's half-life.
-
Q3: My kinome scan revealed that my pyrazolo[1,5-a]pyrimidine inhibitor hits several related kinases. What are the primary strategies to improve its selectivity?
A3: Improving kinase selectivity is a central challenge in drug discovery. Here are some effective strategies:
-
Structure-Based Drug Design (SBDD):
-
Exploit Differences in the ATP-Binding Site: While the ATP-binding pocket is highly conserved, subtle differences in amino acid residues can be exploited. For example, targeting the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a common strategy.[7] Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can confer selectivity for kinases with smaller gatekeepers.[7]
-
Target Inactive Kinase Conformations: Many kinases adopt multiple conformations. Targeting an inactive conformation (e.g., the "DFG-out" state) can enhance selectivity, as these conformations are often more diverse than the active "DFG-in" state.[8][9]
-
-
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolo[1,5-a]pyrimidine scaffold and analyze the impact on both on-target potency and off-target activity.[10][11][12][13] This can reveal key structural features that govern selectivity.
-
Scaffold Hopping: Replace the pyrazolo[1,5-a]pyrimidine core with a different heterocyclic system while maintaining key pharmacophoric interactions. This can sometimes lead to a more favorable selectivity profile.
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the binding site of your target kinase, designing an inhibitor with a weak electrophile (e.g., an acrylamide) can lead to covalent bond formation, significantly increasing both potency and selectivity.[7]
-
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to a less conserved allosteric site.[14] This can lead to much higher selectivity.
Troubleshooting Guides
Issue 1: Unexpected Off-Target Liabilities Despite Rational Design
You've designed a pyrazolo[1,5-a]pyrimidine inhibitor based on the crystal structure of your target kinase, yet it displays unexpected off-target activities.
Potential Cause: The static crystal structure may not fully represent the dynamic nature of the kinase in a cellular context. Furthermore, computational predictions of off-target interactions can be incomplete.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected off-target effects.
Detailed Steps:
-
Confirm Off-Target Engagement in Cells: It's crucial to verify that the predicted off-targets from a kinome scan are engaged by your inhibitor in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of a potential off-target protein in the presence of your inhibitor confirms cellular engagement.
-
-
Re-evaluate Structural Basis of Off-Target Binding:
-
Crystallography: If possible, obtain co-crystal structures of your inhibitor bound to the primary off-target kinases. This will provide invaluable information on the specific molecular interactions driving off-target binding.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the inhibitor-kinase complex and reveal subtle conformational differences that can be exploited for selectivity.
-
-
Rational Re-design: Armed with structural insights, you can now rationally re-design your inhibitor. For example, you might introduce a substituent that forms a favorable interaction with a residue unique to your on-target but creates a steric clash with a residue in the off-target.
Issue 2: My Inhibitor Shows a Narrow Therapeutic Window in Animal Models
Your pyrazolo[1,5-a]pyrimidine inhibitor is efficacious in vivo, but the therapeutic window is narrow, with toxicity observed at or near the efficacious dose.[15]
Potential Cause: This often points to on-target toxicity in healthy tissues or significant off-target effects that are not apparent in in vitro assays.
Troubleshooting Workflow:
Caption: Workflow for improving the in vivo therapeutic window.
Detailed Steps:
-
Investigate the Mechanism of Toxicity:
-
Histopathology: Conduct a thorough histopathological analysis of major organs from the toxicology studies to identify the specific tissues and cell types affected.
-
Toxicogenomics/Proteomics: Analyze changes in gene or protein expression in the affected tissues to gain insights into the molecular pathways being perturbed.
-
-
Correlate In Vivo Toxicity with In Vitro Off-Target Profile: Compare the off-targets identified in your kinome scans with the known physiological roles of these kinases in the affected tissues. This can help you prioritize which off-targets are most likely responsible for the observed toxicity.
-
Structure-Based Mitigation of Off-Target Effects: Use the strategies outlined in the previous section to rationally design out the activity against the toxicity-mediating off-targets while preserving on-target potency.
-
Optimize Dosing Regimen: In some cases, toxicity may be related to high peak plasma concentrations (Cmax). Exploring alternative dosing schedules (e.g., more frequent, lower doses) or formulations could improve the therapeutic window.
Data Presentation: Improving Selectivity through SAR
The following table provides a hypothetical example of how systematic structural modifications to a pyrazolo[1,5-a]pyrimidine scaffold can improve selectivity against a common off-target kinase.
| Compound | R1 Group | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Lead-1 | -H | 10 | 25 | 2.5 |
| Analog-1a | -CH3 | 12 | 50 | 4.2 |
| Analog-1b | -OCH3 | 15 | 150 | 10 |
| Analog-1c | -Cyclopropyl | 8 | 500 | 62.5 |
| Analog-1d | -Morpholine | 20 | >10,000 | >500 |
This data is for illustrative purposes only.
The addition of a morpholine group has been shown in some cases to improve selectivity by reducing off-target effects.[10]
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a rapid and cost-effective method to screen for inhibitor binding across a panel of kinases.[16] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Materials:
-
Purified kinase enzymes
-
Your pyrazolo[1,5-a]pyrimidine inhibitor
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Prepare a master mix for each kinase containing the kinase enzyme and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add your inhibitor at various concentrations to the appropriate wells. Include a DMSO control.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C with fluorescence readings at each temperature increment.
-
Analyze the data: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of your inhibitor indicates binding. The magnitude of the shift can be correlated with binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA allows for the verification of target engagement in a more physiologically relevant setting, such as intact cells or cell lysates.
Materials:
-
Cultured cells
-
Your pyrazolo[1,5-a]pyrimidine inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the target protein and any suspected off-targets
Procedure:
-
Treat intact cells with your inhibitor or DMSO vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and quantify the protein concentration.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Plot the results: Create a curve of soluble protein abundance versus temperature for both the treated and control samples. A shift in this curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and therefore, engagement.
By systematically applying these troubleshooting strategies, experimental protocols, and design principles, you can more effectively navigate the challenges of developing selective pyrazolo[1,5-a]pyrimidine inhibitors, ultimately leading to safer and more efficacious therapeutic candidates.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. Available from: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available from: [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available from: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available from: [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available from: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications. Available from: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available from: [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. Available from: [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available from: [Link]
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Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. Available from: [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available from: [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available from: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals. Available from: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ResearchGate. Available from: [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available from: [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Novartis OAK. Available from: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs targeting four key cancer-related kinases: Tropomyosin Receptor Kinase (Trk), FMS-like Tyrosine Kinase 3 (FLT3), Casein Kinase 2 (CK2), and Proviral Integration site for Moloney murine leukemia virus (Pim-1).
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor for many kinases, with the nitrogen atoms of the pyrazole and pyrimidine rings often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2] The diverse biological activities of these compounds are highly dependent on the nature and position of substituents on the core scaffold. Modifications at the C3, C5, and C7 positions are particularly important for modulating kinase affinity and selectivity.[1]
Core pyrazolo[1,5-a]pyrimidine scaffold with key substitution points.
Comparative SAR Analysis Across Different Kinase Targets
Tropomyosin Receptor Kinase (Trk) Inhibitors
NTRK gene fusions are oncogenic drivers in a variety of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is found in the FDA-approved Trk inhibitors larotrectinib and entrectinib.[3][4]
Key SAR Insights:
-
C7 Position: Aromatic or heteroaromatic substituents at the C7 position are crucial for potent Trk inhibition.
-
C5 Position: Substitution with a solubilizing group, often containing a basic amine, enhances pharmacokinetic properties.
-
Macrocyclization: Linking substituents at the C3 and C4 positions can lead to highly potent and selective next-generation inhibitors.
Data Presentation: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
| Compound | Key Structural Features | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | C7-pyrrolidinyl, C5-benzyl | ~1-5 | - | - | [3] |
| Entrectinib | C7-piperazinyl, C5-indazole | 1-5 | 1-5 | 1-5 | [5] |
| Compound 6s | C5-(4-aminocyclohexyl)amino, C7-phenyl | 0.45 µM | - | - | [6] |
| Compound 6t | C5-(4-aminocyclohexyl)amino, C7-(4-fluorophenyl) | - | - | - | [6] |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7][8] Several pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibitory activity against FLT3-ITD.[7][8]
Key SAR Insights:
-
C7 Position: Aniline derivatives, particularly those with sulfonamide groups, are well-tolerated and contribute to potency.
-
C5 Position: Bulky lipophilic groups, such as substituted piperidines or cyclohexylamines, are often found in potent inhibitors.
-
C3 Position: Introduction of small alkyl or cycloalkyl groups can enhance activity.
Data Presentation: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine FLT3-ITD Inhibitors
| Compound | Key Structural Features | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| Compound 17 | C7-(4-(pyrrolidin-1-ylsulfonyl)aniline), C5-(N-methylpiperidin-4-yl)methoxy | 0.4 | 0.3 | [7][8] |
| Compound 19 | C7-(4-(pyrrolidin-1-ylsulfonyl)aniline), C5-(1-methylpiperidin-4-yl)oxy | 0.4 | 0.3 | [7][8] |
| Compound 11 | C3-cyclohexenyl, C5-(trans-1,4-diaminocyclohexane), C7-(4-(pyrrolidin-1-ylsulfonyl)aniline) | <1000 | - | [9][10] |
| Compound 14 | C5-(trans-1,4-diaminocyclohexane), C7-(4-(pyrrolidin-1-ylsulfonyl)aniline) | <1000 | - | [9][10] |
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival.[2] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of potent and selective CK2 inhibitors.[2]
Key SAR Insights:
-
C5 Position: Aniline substituents are critical for high-affinity binding.
-
C7 Position: Small, constrained cyclic amines like oxetane can improve physicochemical properties without sacrificing potency.[2]
-
C3 Position: A cyano group is often present in potent inhibitors.
Data Presentation: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine CK2 Inhibitors
| Compound | Key Structural Features | CK2 IC50 (nM) | Reference |
| Compound 2i | C3-phenyl, C6-tetrazol-5-yl, C7-amino | 45 | [11] |
| Compound 2 | C3-cyano, C5-(N-acetylindolin-6-yl)amino, C7-cyclopropylamino | <3 | [2] |
| Compound 12b | C3-cyano, C5-(N-acetyl-2,3-dihydro-1H-indol-6-yl)amino, C7-(oxetan-3-yl)amino | <3 | [2] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is a downstream effector of many cytokine and growth factor signaling pathways and is implicated in various cancers. Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of Pim-1 inhibitors.
Key SAR Insights:
-
C3 Position: A carbonitrile group is a common feature in potent Pim-1 inhibitors.
-
C5 and C7 Positions: A variety of aromatic and heteroaromatic substituents can be tolerated, allowing for the optimization of properties like solubility and selectivity.
Data Presentation: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors
| Compound | Key Structural Features | Pim-1 IC50 (µM) | Reference |
| Compound 4d | C3-carbonitrile, C5-amino, C7-(4-chlorophenyl) | 0.61 | [12] |
| Compound 5d | C3-carbonitrile, C5-amino, C7-(4-methoxyphenyl) | 0.54 | [12] |
| Compound 9a | C3-carbonitrile, C5-amino, C7-(thiophen-2-yl) | 0.68 | [12] |
| Compound 10 | C3-aryl, C5-amine | 0.018 | [13] |
| Compound 11 | C3-aryl, C5-amine | 0.027 | [13] |
Experimental Protocols
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The most common approach for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[1]
General synthetic workflow for pyrazolo[1,5-a]pyrimidine analogs.
Step-by-Step Protocol for 7-Chloropyrazolo[1,5-a]pyrimidine:
-
Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol:
-
To a mixture of ethyl acetate and ethyl formate in toluene, add sodium ethoxide and stir overnight at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Suspend the residue in ethanol and add 1H-pyrazole-5-amine in portions.
-
Reflux the mixture for 5 hours and then concentrate under vacuum.
-
Suspend the residue in ice-water and neutralize with concentrated HCl to pH 1.
-
Collect the solid by filtration and dry under vacuum to obtain pyrazolo[1,5-a]pyrimidin-7-ol.[14]
-
-
Chlorination to 7-Chloropyrazolo[1,5-a]pyrimidine:
-
To a solution of pyrazolo[1,5-a]pyrimidin-7-ol in phosphoryl chloride at room temperature, add N,N-dimethylaniline dropwise.
-
Stir the mixture overnight under reflux.
-
Cool the mixture to room temperature and concentrate under vacuum to remove excess phosphoryl chloride.
-
Pour the residue into ice water and neutralize with saturated NaHCO3 solution to pH 8-9, maintaining the temperature below 5°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and filter.
-
Concentrate the filtrate under vacuum and purify by flash column chromatography to yield 7-chloropyrazolo[1,5-a]pyrimidine.[14]
-
General Procedure for Suzuki-Miyaura Cross-Coupling:
This reaction is commonly used to introduce aryl or heteroaryl substituents at various positions of the pyrazolo[1,5-a]pyrimidine core, typically at a halogenated position.
-
To a stirred solution of the halogenated pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., 1,4-dioxane), add the desired boronic acid, a palladium catalyst (e.g., PdCl2(PPh3)2), and a base (e.g., Na2CO3).[15][16]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 110°C) for a designated time.[15][16] Microwave irradiation can also be employed to accelerate the reaction.[15][16]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.[15][16]
In Vitro Kinase Assay for IC50 Determination
A common method for determining the inhibitory potency of a compound is to measure its effect on the enzymatic activity of the target kinase in a cell-free system. Luminescence-based assays that quantify ATP consumption are widely used.
General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Plate Setup:
-
Add diluted test compound or control (e.g., DMSO for 100% activity, a known inhibitor like staurosporine for 0% activity) to the wells of an assay plate.
-
Add the diluted kinase to each well, except for the "no enzyme" control wells.[17]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[17]
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature to allow for complete ATP depletion.
-
Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal.
-
Incubate at room temperature to allow the signal to stabilize.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of targeted modifications at the C3, C5, and C7 positions to achieve desired biological activities against a range of kinase targets. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine analogs, enabling further exploration of this important class of therapeutic agents.
References
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6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC. Available at: [Link]
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Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - NIH. Available at: [Link]
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Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. Available at: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - ACS Publications. Available at: [Link]
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Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed. Available at: [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. Available at: [Link]
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Larotrectinib and entrectinib as type-I multi-target kinase inhibitors - ResearchGate. Available at: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed Central. Available at: [Link]
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(PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
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In vitro kinase assay | Protocols.io. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. Available at: [Link]
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TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. Available at: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. Available at: [Link]
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Sci-Hub: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available at: [Link]
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Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed Central. Available at: [Link]
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Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed. Available at: [Link]
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A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their role as protein kinase inhibitors—a critical area in the development of targeted therapies for diseases like cancer.[3][4][5] We will delve into their mechanisms of action, compare their potencies through experimental data, and provide detailed protocols for evaluating their efficacy, offering researchers and drug development professionals a comprehensive resource for this important class of molecules.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The unique fused-ring structure of pyrazolo[1,5-a]pyrimidines allows them to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of protein kinases.[3] This interaction blocks the kinase's ability to phosphorylate its downstream targets, thereby interrupting signaling pathways that are often dysregulated in diseases. Modifications to the periphery of this scaffold have led to the development of inhibitors with high potency and selectivity for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and FMS-like Tyrosine Kinase 3 (FLT3).[1][3][6]
A key target for many pyrazolo[1,5-a]pyrimidine derivatives is CDK2. In complex with Cyclin E, CDK2 is a crucial regulator of the G1/S phase transition in the cell cycle.[7][8][9] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line / Assay | Reference |
| Compound 6t | CDK2 | 90 | Enzymatic Assay | [1] |
| TRKA | 450 | Enzymatic Assay | [1] | |
| Compound 6s | CDK2 | 230 | Enzymatic Assay | [1] |
| TRKA | 450 | Enzymatic Assay | [1] | |
| Compound 17 | FLT3-ITD | 0.4 | Enzymatic Assay | [6] |
| FLT3 (D835Y) | 0.3 | Enzymatic Assay | [6] | |
| Compound 19 | FLT3-ITD | 0.4 | Enzymatic Assay | [6] |
| FLT3 (D835Y) | 0.3 | Enzymatic Assay | [6] | |
| Larotrectinib | TRKA, TRKB, TRKC | <10 | Enzymatic Assay | [2][10] |
| Entrectinib | TRKA, TRKB, TRKC | <10 | Enzymatic Assay | [2][10] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals how subtle changes in the chemical structure can significantly impact potency and selectivity. For instance, the high potency of compounds 17 and 19 against FLT3-ITD, including a resistance mutation (D835Y), highlights the successful optimization of the pyrazolo[1,5-a]pyrimidine scaffold for this specific target.[6] The development of dual CDK2/TRKA inhibitors like compounds 6t and 6s demonstrates the scaffold's versatility in targeting multiple kinases, a strategy that can be beneficial in complex diseases like cancer.[1]
Case Study: Larotrectinib vs. Entrectinib
Larotrectinib and Entrectinib are both FDA-approved TRK inhibitors that feature the pyrazolo[1,5-a]pyrimidine core. While both are highly potent against the TRK family of kinases, their clinical efficacy profiles show some differences. A matching-adjusted indirect comparison of clinical trial data suggested that larotrectinib was associated with a significantly longer median duration of overall survival and a higher complete response rate compared to entrectinib.[10] These differences may arise from variations in their off-target activities, pharmacokinetic properties, or interactions with the tumor microenvironment, underscoring that in vitro potency is just one aspect of a drug's overall efficacy.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to characterize pyrazolo[1,5-a]pyrimidine derivatives.
This protocol is designed to determine the concentration of a pyrazolo[1,5-a]pyrimidine derivative that inhibits 50% of a target kinase's activity. The choice of a radiometric assay, while requiring specific safety precautions, is often preferred for its high sensitivity and ability to distinguish between substrate phosphorylation and enzyme autophosphorylation.[11]
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is set near the Michaelis constant (Km) of the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Controls: Including "no enzyme" and "vehicle" (DMSO) controls is critical for background correction and data normalization, respectively.
-
Kinetic Measurement: Measuring the initial reaction rate ensures that the observed inhibition is not an artifact of substrate depletion or product inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps to generate a 12-point dose-response curve.
-
Reaction Setup: In a 384-well plate, combine the recombinant target kinase, a specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include wells with DMSO alone as a negative (vehicle) control and wells without enzyme as a background control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time that falls within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding SDS loading buffer.
-
Quantification: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP using SDS-PAGE. Visualize the radiolabeled proteins by autoradiography and quantify the amount of incorporated phosphate via Cherenkov counting.[11]
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (defined as 100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells plated is optimized to ensure they are in an exponential growth phase during the assay and do not become confluent.
-
MTT Reagent: The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Solubilization: A detergent or solvent like DMSO is required to dissolve the water-insoluble formazan crystals before absorbance can be measured.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12][14]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the pyrazolo[1,5-a]pyrimidine derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13][14]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the drug concentration to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and potent platform for the design of kinase inhibitors. As demonstrated, derivatives of this core structure have led to FDA-approved drugs and numerous promising clinical candidates. The comparative analysis of their efficacy, grounded in robust experimental data, is crucial for understanding the subtle structure-activity relationships that govern their potency and selectivity.
Future research will likely focus on developing derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms.[4] The continued application of the rigorous experimental protocols outlined in this guide will be paramount in validating the efficacy of these next-generation inhibitors and advancing them toward clinical application.
References
- Iorkpev, T., et al. (2024).
- Iorkpev, T., et al. (2024).
- Zhang, Y., et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.
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Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTaMGdofOhM2eQdmEui6VNQ_x9AKULdG5FyXXCt30HPRDfLDJ88v-bGRr_DadXJ9XHD0AG04tr04vMG50ZVrYaugriWSXUI0lah7depA--Jxrj2-jJKcwreTg03-19Ojw88lnCT8j9-RkRYMK3BbXHWuR4bB5yt5lZnIWIxqPP-bg70vEmFPsWqEoQ3rMVXx7dJog_f2VzuAXQPbmHe4b9L2bJaqt46VgBOcX-9_lAUDi1xIASEvb0ltoWeEp50iw=]([Link]
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A Senior Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
To researchers in drug discovery, the pyrazolo[1,5-a]pyrimidine core is a familiar and powerful scaffold. Its inherent ability to form critical hydrogen bonds with the kinase hinge region makes it a "privileged structure" for designing ATP-competitive kinase inhibitors.[1][2] This has led to its incorporation into numerous clinical candidates and approved drugs targeting a range of kinases, from Cyclin-Dependent Kinases (CDKs) to Tropomyosin Receptor Kinases (TRKs).[3][4][5]
However, the very feature that makes this scaffold so effective—its recognition of the highly conserved ATP binding site—is also its Achilles' heel.[6][7] This conservation across the human kinome, which comprises over 500 protein kinases, means that inhibitors designed for one target often exhibit polypharmacology, binding to dozens of unintended "off-targets."[1][6] These off-target interactions can lead to unexpected toxicities or, in some cases, beneficial synergistic effects.[7][8] Therefore, rigorously and comprehensively profiling the cross-reactivity of any pyrazolo[1,5-a]pyrimidine-based inhibitor is not merely a characterization step; it is a critical pillar of its entire development program, essential for interpreting biological data and predicting clinical outcomes.[6][8]
This guide provides an in-depth comparison of the principal methodologies used to define the selectivity of these inhibitors. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices, the interpretation of disparate data types, and the strategic integration of these methods to build a complete, high-confidence selectivity profile.
Chapter 1: Understanding the Landscape: Methodologies for Selectivity Profiling
Choosing the right profiling strategy depends on the stage of development and the specific questions being asked. Is the goal an early, broad survey of the kinome for a hit-to-lead program? Or is it a precise validation of on-target engagement in a complex cellular environment for a lead optimization candidate? Here, we compare four orthogonal, state-of-the-art approaches.
Biochemical Profiling: The Broad Survey (e.g., KINOMEscan™)
Principle: This approach quantifies the direct binding interaction between an inhibitor and a large panel of purified kinases. The most widely used platform, KINOMEscan™, is a competition binding assay. An immobilized ligand that binds to the active site of a DNA-tagged kinase is used. The test inhibitor is added in solution; if it binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase, which is quantified by qPCR.[9] This method directly measures the dissociation constant (Kd), a true measure of binding affinity, independent of ATP concentration.
Data Output & Interpretation: The primary output is either a Kd value (from a dose-response curve) or a "% Control" value at a single inhibitor concentration (e.g., 1 µM). A lower % Control value signifies stronger binding. Data is often visualized on a "TREEspot™" diagram, which maps the hit kinases onto a phylogenetic tree of the human kinome, providing an intuitive snapshot of selectivity.
Case Study: The Pyrazolo[1,5-a]pyrimidine IC20, a Selective CK2 Inhibitor
A study aimed at developing selective inhibitors for Casein Kinase 2 (CK2) utilized the pyrazolo[1,5-a]pyrimidine scaffold.[10][11] Their lead compound, IC20 , was profiled against a large kinase panel to assess its selectivity. The results demonstrated exceptional selectivity for CK2, validating the scaffold's potential when properly optimized.[10][11]
| Target Kinase | Kd (nM) | Selectivity Notes |
| CSNK2A1 (CK2α) | 12 | Primary Target |
| CSNK2A2 (CK2α') | 12 | Primary Target |
| DYRK1A | >10,000 | >800-fold selective |
| PIM1 | >10,000 | >800-fold selective |
| HIPK2 | >10,000 | >800-fold selective |
| (Data adapted from Brear et al., Eur J Med Chem, 2020)[10] |
Strengths & Limitations:
-
Strengths: High throughput, broad coverage of the kinome (>450 kinases), provides a direct measure of binding affinity (Kd), excellent for initial hit triage and SAR studies.
-
Limitations: In vitro format using purified kinase domains may not reflect the complexity of the cellular environment (e.g., scaffolding proteins, post-translational modifications, ATP competition). It does not confirm cell permeability or target engagement in a living system.
Cellular Target Engagement: Proving It Works in the Cell (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[12][13] It is based on the principle that when a ligand binds to its target protein, it generally confers thermal stability.[14][15] In a typical experiment, cells are treated with the inhibitor or a vehicle control, heated to a range of temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry (MS-CETSA).[12][14][15]
Data Output & Interpretation:
-
Melt Curve: A plot of soluble protein vs. temperature. A shift of the curve to the right in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response (ITDR): Cells are heated to a single, optimized temperature in the presence of varying inhibitor concentrations. The resulting dose-response curve can be used to determine an apparent IC50 for target engagement in the cell.[12][14]
Diagram: The Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for a typical CETSA experiment to measure inhibitor-induced protein stabilization.
Strengths & Limitations:
-
Strengths: Directly confirms target engagement in a physiological context (intact cells), accounts for cell permeability and intracellular ATP concentrations, can be adapted to a proteome-wide scale (MS-CETSA) to identify off-targets.[15]
-
Limitations: Lower throughput than biochemical assays, requires a specific antibody for Western Blot analysis or access to mass spectrometry, interpretation can be complex if the inhibitor causes protein destabilization or affects downstream pathways that alter protein stability.
Advanced Cellular Profiling: The NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement assay is another cell-based method that measures compound binding in real-time within living cells.[16] The system uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase. A fluorescently-labeled tracer compound that binds to the kinase is then added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer, generating a BRET signal. A test compound competes with the tracer for binding; displacement of the tracer leads to a dose-dependent decrease in the BRET signal.[17][18]
Data Output & Interpretation: The output is a dose-response curve from which an intracellular IC50 can be calculated, representing the concentration of the compound required to displace 50% of the tracer in living cells. This provides a quantitative measure of target occupancy.[18]
Strengths & Limitations:
-
Strengths: Quantitative measurement of target engagement in living cells, high-throughput compatible (plate-based format), can be used to determine compound residence time.[16]
-
Limitations: Requires genetic modification of cells to express the NanoLuc®-fusion protein, relies on the availability of a suitable fluorescent tracer for the kinase of interest.
Functional Profiling: The Phosphoproteomic Approach
Principle: Instead of measuring binding, phosphoproteomics measures the functional consequence of kinase inhibition.[19] This technique uses quantitative mass spectrometry to globally profile thousands of phosphorylation sites across the proteome. Cells are treated with the inhibitor or vehicle, and the changes in the phosphorylation status of known and unknown kinase substrates are measured. A significant decrease in phosphorylation at a specific site indicates that its upstream kinase is being inhibited.[20][21]
Data Output & Interpretation: The data consists of thousands of quantified phosphosites, with fold-changes and statistical significance calculated for each. By mapping the inhibited phosphosites to known kinase-substrate relationships, one can infer the activity of specific kinases and pathways. This provides a functional fingerprint of the inhibitor's activity across the cellular signaling network.[22][23]
Diagram: Decision Logic for Profiling Strategy
Caption: A workflow for selecting the appropriate kinase inhibitor profiling strategy.
Strengths & Limitations:
-
Strengths: Provides a functional, systems-level view of inhibitor activity, can uncover unexpected off-target effects and downstream consequences, does not require labeled compounds or genetic modification.[19]
-
Limitations: Technically complex and resource-intensive, data analysis is challenging, infers kinase activity indirectly, and may not distinguish between direct inhibition and downstream network effects.
Chapter 2: Integrating the Data: Building a Coherent Narrative
No single method tells the whole story. The true power of cross-reactivity profiling comes from the thoughtful integration of orthogonal datasets. A discrepancy between biochemical and cellular assays is not a failure, but a critical piece of data.
-
High Biochemical Potency, Low Cellular Activity? This common scenario often points to poor cell permeability or active efflux of the compound. It could also indicate that in the cellular context, high intracellular ATP levels outcompete the inhibitor, a factor not present in competition binding assays.[24]
-
CETSA/NanoBRET Hits Not Seen in Biochemical Screens? This might suggest that the inhibitor binds to the kinase only when it's part of a larger protein complex or has a specific post-translational modification present in the cell but absent in the recombinant protein used for the biochemical assay.[24]
-
Phosphoproteomic Changes Without Direct Binding? If phosphoproteomics shows inhibition of a pathway but biochemical and CETSA assays show no direct binding to the upstream kinase, this strongly suggests an indirect, downstream effect or inhibition of a kinase further up the signaling cascade.
By combining a broad in vitro survey with targeted in cellulo validation and functional pathway analysis, researchers can build a robust, multi-dimensional profile of their pyrazolo[1,5-a]pyrimidine inhibitor, enabling confident decision-making and a deeper understanding of its biological effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted for validating the engagement of a specific target.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of the pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in a CO₂ incubator.
-
-
Cell Harvesting and Aliquoting:
-
Trypsinize and harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a concentration of ~10-20 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include a room temperature (RT) control.
-
Immediately cool the samples at 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.
-
Carefully transfer the supernatant (soluble fraction) to a new, pre-chilled microcentrifuge tube.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for the target kinase.
-
Quantify the band intensities and plot the percentage of soluble protein relative to the RT control for each temperature point to generate melt curves.
-
Protocol 2: Global Phosphoproteomics using LC-MS/MS
This protocol provides a general workflow for analyzing inhibitor-induced changes in the phosphoproteome.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa) and treat with the inhibitor or vehicle for a defined period (e.g., 1 hour).
-
Wash cells with ice-cold PBS and immediately lyse with 8M urea buffer supplemented with protease and phosphatase inhibitors to denature proteins and preserve phosphorylation states. Scrape cells and collect the lysate.
-
-
Protein Digestion:
-
Measure protein concentration (BCA assay). Take ~1 mg of protein per condition.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to <2M and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.[19]
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Phosphopeptide Enrichment:
-
Resuspend the dried peptides in a high-organic loading buffer.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.[21] This step is critical as phosphopeptides are typically low in abundance.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).
-
-
LC-MS/MS Analysis:
-
Dry the enriched phosphopeptides and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography (LC) system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra of the phosphopeptides.[19][21]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Spectronaut) to identify and quantify phosphopeptides from the raw MS data.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.
-
Use bioinformatics tools (e.g., Kinase-Substrate Enrichment Analysis) to infer which kinases are inhibited based on the observed changes in their known substrates.
-
References
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
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A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors. ResearchGate. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
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Current Advances in CETSA. Frontiers. [Link]
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Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Semantic Scholar. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. BMC. [Link]
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A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central. [Link]
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A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. [Link]
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Proteomics. Wikipedia. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
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CETSA. CETSA. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Comprehensive analysis of kinase inhibitor selectivity. PubMed. [Link]
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Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar framework is highly adaptable, allowing for chemical modifications that can significantly influence its interaction with biological targets.[2] This versatility has led to its widespread investigation and use, particularly in oncology, where these compounds have shown significant promise as potent protein kinase inhibitors.[2][3]
This guide provides an in-depth comparison of the in vitro and in vivo activities of pyrazolo[1,5-a]pyrimidine derivatives. We will explore why potent activity in a controlled laboratory setting does not always translate to efficacy in a complex living system, detailing the experimental considerations, structure-activity relationships (SAR), and pharmacokinetic challenges that researchers must navigate on the path to clinical application.
The Two Worlds of Efficacy: In Vitro vs. In Vivo
A fundamental concept in drug discovery is the distinction between a compound's performance in vitro (Latin for "in glass") and in vivo (Latin for "within the living").
-
In Vitro Activity : This refers to experiments conducted in a controlled environment outside of a living organism, such as in a test tube or a petri dish. These assays are crucial for initial screening, determining a compound's direct effect on a specific molecular target (e.g., an enzyme) or a cell line. They are typically faster, less expensive, and allow for precise control over experimental variables.
-
In Vivo Activity : This involves testing the compound in a whole, living organism, most commonly in animal models like mice or rats. These studies are essential for understanding how a compound behaves in a complex biological system, assessing its overall efficacy, safety, and pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[2]
The journey from a promising in vitro "hit" to an effective in vivo drug is fraught with challenges. A compound that potently kills cancer cells in a dish may be rapidly metabolized, poorly absorbed, or cause unforeseen toxicity in an animal model. Therefore, a comprehensive understanding of both domains is critical for successful drug development.
In Vitro Activity: Pinpointing the Molecular Action
Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of biological activities in vitro, including anti-inflammatory, antiviral, antitubercular, and anticancer properties.[2][4][5] Their most prominent role is as inhibitors of protein kinases, enzymes that are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of a target kinase, preventing the enzyme from performing its function and disrupting downstream signaling pathways.[2][3] Key kinase families targeted by this scaffold include:
-
EGFR, B-Raf, and MEK : Crucial in non-small cell lung cancer and melanoma.[2][3]
-
CDKs (Cyclin-Dependent Kinases) : Central regulators of the cell cycle.
-
Pim-1 : An attractive target for cancers involving abnormal cell growth.[6]
-
FLT3-ITD : A mutation found in acute myeloid leukemia (AML) that confers a poor prognosis.[7]
-
PI3Kδ : A promising target for inflammatory diseases and certain cancers.[8][9]
-
Trk (Tropomyosin Receptor Kinase) : The target for FDA-approved drugs like Larotrectinib and Entrectinib used to treat cancers with NTRK gene fusions.[1][10]
The following diagram illustrates the general workflow for evaluating these compounds, starting from initial in vitro screening.
Caption: From Lab Bench to Preclinical Candidate.
Quantitative In Vitro Data Summary
The table below summarizes the in vitro potency of representative pyrazolo[1,5-a]pyrimidine derivatives against various targets, as reported in the literature.
| Compound Class/Example | Target | Cell Line | Activity Metric (IC₅₀) | Source |
| FLT3-ITD Inhibitors (17 & 19) | FLT3-ITD | AML Cells | 0.4 nM | [7] |
| FLT3-ITD Inhibitors (17 & 19) | FLT3D835Y (resistant) | - | 0.3 nM | [7] |
| Pim-1 Inhibitors | Pim-1 Kinase | - | Nanomolar range | [6][11] |
| Trk Inhibitors (Larotrectinib) | TrkA | - | 5 nM | [1] |
| Trk Inhibitors (Entrectinib) | TrkA | - | 1.7 nM | [1] |
| Pyrimidine Hybrid (6h) | Cytotoxicity | Caco2 Cells | 12.62 µM | [12] |
| Pyrimidine Hybrid (6h) | Cytotoxicity | MCF-7 Cells | 14.50 µM | [12] |
| Antitubercular Agents | M. tuberculosis | - | Favorable selectivity | [4][5] |
Experimental Protocol: In Vitro Cell Viability Assay (MTS)
This protocol outlines a standard method for assessing the cytotoxic (cell-killing) effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116).[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microplates.
-
Test pyrazolo[1,5-a]pyrimidine compounds, dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader (490 nm absorbance).
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells to ensure viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The MTS reagent is converted by viable, metabolically active cells into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
In Vivo Activity: Navigating the Complexities of a Living System
While in vitro assays are indispensable for identifying potent compounds, they cannot predict how a molecule will behave within a living organism. In vivo studies are designed to bridge this gap.
A critical aspect of this transition is understanding the compound's pharmacokinetics (PK) and pharmacodynamics (PD).[2] Poor physical properties, such as low solubility, can hinder absorption and lead to unfavorable pharmacokinetics, diminishing or eliminating the compound's efficacy in vivo, despite high intrinsic potency.[14]
Challenges in Translating In Vitro to In Vivo Success
-
Absorption, Distribution, Metabolism, Excretion (ADME): A compound must be absorbed into the bloodstream, distribute to the target tissue, remain stable long enough to exert its effect, and then be safely cleared from the body.[2]
-
Bioavailability: This refers to the fraction of an administered dose that reaches systemic circulation. Low oral bioavailability is a common reason for in vivo failure.
-
Toxicity and Off-Target Effects: A compound may interact with unintended targets in the body, leading to adverse side effects that were not apparent in cell culture.[2][3]
-
Drug Resistance: In a whole organism, tumors can develop resistance to a drug over time, a phenomenon that is more complex to model in vitro.[2][3]
Researchers have actively worked to overcome these hurdles. For instance, introducing solubilizing functionalities or specific side chains to the pyrazolo[1,5-a]pyrimidine core has been shown to improve physical properties, leading to markedly increased cellular activity and more favorable pharmacokinetics in rats.[14]
Quantitative In Vivo Data Summary
In vivo data is often more complex to summarize, but key findings from the literature are presented below.
| Compound Class/Example | In Vivo Model | Key Finding(s) | Source |
| KDR Kinase Inhibitors | Rat | Modifications to the core improved physical properties and resulted in more favorable pharmacokinetics. | [14] |
| Antitubercular Agents | Macrophage model | Showed promising activity against M. tuberculosis within macrophages with low cytotoxicity. | [5][15] |
| General Derivatives | Guinea Pig | Some compounds were active in decreasing body temperature and inhibiting prostaglandin-sintetase. | [16] |
| Anticancer Agents | - | One compound showed higher activity and less cytotoxicity than control drugs Sorafenib and Cyclophosphamide in further studies. | [17] |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol provides a high-level overview of a common preclinical model used to evaluate the anticancer efficacy of a test compound.
Objective: To assess the ability of a pyrazolo[1,5-a]pyrimidine compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human tumor cells (the same line used for in vitro testing).
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation:
-
Human tumor cells are harvested and suspended in a sterile solution (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10⁶) is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment and control groups (typically 8-10 mice per group).
-
-
Compound Administration:
-
The treatment group receives the test compound at a predetermined dose and schedule (e.g., daily oral gavage for 21 days).
-
The control group receives only the vehicle on the same schedule.
-
-
Monitoring and Measurement:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²).
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Tumors are excised and weighed.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.
-
Visualizing the Target: The RAF-MEK-ERK Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases like B-Raf and MEK, which are central components of the MAPK/ERK signaling pathway.[2][3] This pathway is critical for cell proliferation and survival, and its hyperactivation is a hallmark of many cancers, particularly melanoma.
Caption: Inhibition of the RAF-MEK-ERK Pathway.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably fruitful starting point for the development of targeted therapies. The extensive body of research highlights a clear path from initial in vitro screening, which establishes potency and mechanism, to complex in vivo evaluation, which determines true therapeutic potential.
The critical lesson is that in vitro and in vivo studies provide different but equally vital pieces of the puzzle. While in vitro assays offer precision and high-throughput screening, in vivo models are indispensable for evaluating the multifaceted challenges of drug delivery, metabolism, and safety within a living system.
Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and clinical efficacy.[2][3] By integrating intelligent synthetic strategies with a deep understanding of both in vitro SAR and in vivo ADME profiles, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
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- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
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A Comparative Guide to the Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably in the realm of oncology.[1][2] These bicyclic heterocyclic compounds have garnered significant attention due to their potent and often selective inhibition of various protein kinases implicated in cancer progression.[1][3] This guide provides an in-depth comparison of the performance of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines, supported by experimental data from recent studies. We will delve into their mechanisms of action, present comparative efficacy data, and provide standardized protocols for their evaluation.
The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3] Pyrazolo[1,5-a]pyrimidines have been extensively explored as ATP-competitive and allosteric inhibitors of these enzymes.[1][3] Their planar structure allows them to fit into the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades that control cell proliferation, survival, and metastasis. Key kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and others, making them promising candidates for targeted cancer therapy.[1][4][5]
Comparative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from various studies to facilitate a direct comparison of their potency and spectrum of activity.
| Compound ID/Reference | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 14a | HCT116 | Colon | 0.0020 | [6] |
| Compound 1a | Various | Average of a panel | 0.0248 | [7] |
| Compound 1b | Various | Average of a panel | 0.028 | [7] |
| Compound 6t | - | CDK2 (enzymatic assay) | 0.09 | [5] |
| Compound 6s | - | CDK2 (enzymatic assay) | 0.23 | [5] |
| Compound 6h | MDA-MB-231 | Breast | 2.6 | [8] |
| Compound 6h | A549 | Lung | 3.9 | [8] |
| Compound 6h | DU-145 | Prostate | 7.2 | [8] |
| Compounds 6a-c | MCF-7 | Breast | 10.80 - 19.84 | [9] |
| Compounds 6a-c | Hep-2 | Larynx | 8.85 - 12.76 | [9] |
| Compound 18o | HepG2 | Liver | 72.2 | [10] |
| Compound 18a | MCF-7 | Breast | 85.4 | [10] |
| Compound 5 | HT1080 | Fibrosarcoma | 96.25 | [11] |
| Compound 5 | Hela | Cervical | 74.8 | [11] |
| Compound 5 | Caco-2 | Colon | 76.92 | [11] |
| Compound 5 | A549 | Lung | 148 | [11] |
This table is a representative summary and not exhaustive of all published data.
Mechanism of Action: A Multi-faceted Approach to Cancer Inhibition
The anticancer effects of pyrazolo[1,5-a]pyrimidines are not limited to a single mechanism. Different derivatives have been shown to interfere with various critical cellular processes, leading to cancer cell death and inhibition of tumor growth.
Kinase Inhibition
The primary mechanism of action for many pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases. By competing with ATP for the binding site on the kinase, these compounds effectively block the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive cancer cell proliferation and survival. For instance, various derivatives have been identified as potent inhibitors of CDK2, TRKA, EGFR, B-Raf, and MEK.[1][3][5]
Figure 2: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidines represent a versatile and potent class of anticancer agents with diverse mechanisms of action. [1][2]The extensive research into their synthesis and structure-activity relationships has led to the identification of numerous derivatives with significant activity against a broad range of cancer cell lines. [3]While many of these compounds act as kinase inhibitors, the discovery of derivatives that target other cellular processes, such as tubulin polymerization, highlights the broad therapeutic potential of this scaffold. [7] Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to minimize off-target effects and improve their in vivo efficacy. [3]The development of dual-target inhibitors, such as those targeting both CDK2 and TRKA, presents a promising strategy to overcome drug resistance. [5][12]Further investigation into the detailed molecular interactions between these compounds and their targets will be crucial for the rational design of the next generation of pyrazolo[1,5-a]pyrimidine-based anticancer drugs.
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A Researcher's Guide to Validating Novel Pyrazolo[1,5-a]pyrimidines as Kinase-Targeted Therapeutics
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of protein kinases.[1] This structural motif is at the core of several approved and clinical-stage drugs, highlighting its therapeutic promise.[2][3] As researchers continue to innovate, novel derivatives are constantly being developed with the aim of improving selectivity, overcoming resistance, or targeting kinases that have so far been undruggable.[1][4]
This guide provides a comprehensive framework for the preclinical validation of a novel pyrazolo[1,5-a]pyrimidine derivative, herein designated PzP-Nov , a hypothetical dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). This guide is designed for drug development professionals and academic researchers, offering a comparative analysis against established inhibitors: Ribociclib , a selective CDK4/6 inhibitor, and Larotrectinib , a pan-TRK inhibitor.[5][6]
Our validation strategy is built on a tiered, logical progression, starting from direct biochemical engagement and moving through cellular activity to in vivo efficacy. This systematic approach ensures that each experimental stage builds upon the last, creating a robust data package that substantiates the therapeutic hypothesis.
The Validation Workflow: A Strategic Overview
A successful validation campaign requires a clear and logical flow of experiments. The objective is to first establish direct target engagement and potency, then confirm that this biochemical activity translates into a desired cellular phenotype, and finally, to demonstrate therapeutic potential in a preclinical in vivo model. This workflow ensures that resources are directed toward compounds with the highest probability of success.
Caption: A tiered workflow for validating novel kinase inhibitors.
Phase 1: Biochemical Validation - Does the Compound Hit the Target?
The foundational step is to confirm that PzP-Nov directly interacts with and inhibits its intended kinase targets, CDK2 and TRKA, in a cell-free system. This biochemical assay is critical for determining intrinsic potency and serves as the first filter in the screening cascade.
Experiment 1: In Vitro Kinase Inhibition Assay
Causality Behind Experimental Choice: This assay isolates the kinase and the inhibitor from the complexities of a cellular environment. It provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity, typically by quantifying the phosphorylation of a substrate. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical benchmark for potency. We perform this at a fixed ATP concentration, often near the Michaelis-Menten constant (Km) for ATP, to simulate physiological competition.[7]
Comparative Data Summary: Biochemical Potency (IC50)
| Compound | Target Kinase | IC50 (nM) | Comparator Rationale |
| PzP-Nov | CDK2 | 18 | Direct target |
| PzP-Nov | TRKA | 45 | Direct target |
| Ribociclib | CDK2 | >10,000 | Off-target for CDK2-selective compound |
| Ribociclib | CDK4 | 10 | On-target for CDK4/6 inhibitor |
| Larotrectinib | TRKA | 5 | On-target for pan-TRK inhibitor |
| Larotrectinib | CDK2 | >10,000 | Off-target for TRK-selective compound |
Note: Data is representative and synthesized from literature precedents for illustrative purposes.[8]
Protocol: In Vitro Kinase Activity Assay (Fluorescence-Based)
This protocol is adapted for a 384-well plate format for high-throughput analysis.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution in kinase buffer containing the appropriate peptide substrate and ATP (at Km concentration).
-
Serially dilute PzP-Nov and comparator compounds in DMSO, then further dilute in kinase buffer to create a 10X final concentration series.
-
-
Assay Plate Setup:
-
Add 2 µL of the 10X compound dilutions to the appropriate wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 4 µL of 2X kinase solution (containing either CDK2/Cyclin E or TRKA) to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiating the Reaction:
-
Start the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em ~360/490 nm) every 1-2 minutes for 60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize the velocities to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Phase 2: Cellular Validation - Does the Compound Work in a Disease-Relevant Context?
After confirming biochemical potency, the next critical step is to determine if PzP-Nov can engage its targets within a living cancer cell and produce an anti-proliferative effect.
The CDK2 Signaling Pathway
CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[9][10] Its activation by Cyclin E leads to the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to drive the expression of genes required for DNA replication.[11][12] Dysregulation of this pathway is a hallmark of many cancers.[9]
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Experiment 2: Cell Viability Assay
Causality Behind Experimental Choice: This assay measures the overall effect of the compound on the cancer cell population. The MTT assay, for example, measures the metabolic activity of cells, which correlates with viability and proliferation.[4][13] A potent GI50 (concentration for 50% growth inhibition) in a cancer cell line known to be dependent on CDK2 or TRKA signaling (e.g., HCT-116 for CDK2) provides strong evidence that the biochemical activity translates to a functional cellular outcome.
Comparative Data Summary: Cellular Potency (GI50)
| Compound | Cell Line | Key Dependency | GI50 (µM) |
| PzP-Nov | HCT-116 (Colon) | CDK2 | 0.09 |
| Ribociclib | HCT-116 (Colon) | CDK4/6 | 0.85 |
| PzP-Nov | KM12 (Colon) | TRKA Fusion | 0.15 |
| Larotrectinib | KM12 (Colon) | TRKA Fusion | 0.1 |
Note: Data is representative and synthesized from literature precedents for illustrative purposes.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells (e.g., HCT-116). Ensure cell viability is >95% using Trypan Blue.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of PzP-Nov and comparator compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4][15]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and calculate the GI50 value.
-
Experiment 3: Western Blot for Target Phosphorylation
Causality Behind Experimental Choice: While a viability assay shows a functional outcome, it does not definitively prove the mechanism of action. A western blot using phospho-specific antibodies provides direct evidence that PzP-Nov is inhibiting its intended target within the cell.[3][17] By treating cells with the compound and observing a dose-dependent decrease in the phosphorylation of a known downstream substrate (e.g., p-Rb for CDK2), we can directly link target inhibition to the observed anti-proliferative effect. The inclusion of a total protein control is a critical self-validating step to ensure that changes in the phospho-signal are not due to overall protein degradation.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of PzP-Nov (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Rb Ser807/811).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To validate the results, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Phase 3: In Vivo Validation - Does the Compound Show Efficacy in a Preclinical Model?
The final validation stage involves testing PzP-Nov in a living organism to assess its anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties. The human tumor xenograft model in immunodeficient mice is the industry standard for this purpose.[18][19]
Experiment 4: Human Tumor Xenograft Model
Causality Behind Experimental Choice: This model provides the most clinically relevant preclinical data. By implanting a human cancer cell line (e.g., HCT-116) into an immunodeficient mouse, we can evaluate the compound's ability to inhibit tumor growth in the complex environment of a living system.[20] Key endpoints include tumor growth inhibition (TGI) and overall animal well-being, providing a crucial bridge between in vitro data and potential clinical utility.
Comparative Data Summary: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Tolerability |
| Vehicle Control | 10 mL/kg, Oral, QD | 0% | No adverse effects |
| PzP-Nov | 30 mg/kg, Oral, QD | 75% | No significant weight loss |
| Ribociclib | 100 mg/kg, Oral, QD | 60% | No significant weight loss |
Note: Data is representative and based on typical outcomes for kinase inhibitors in xenograft models.
Protocol: Xenograft Efficacy Study
-
Model Establishment:
-
Subcutaneously inject ~5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[20]
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 150-200 mm³).
-
Randomize mice into treatment groups (e.g., n=8-10 per group).
-
-
Treatment Administration:
-
Prepare formulations of PzP-Nov, comparator drug, and vehicle control.
-
Administer treatment according to the planned dose and schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health status twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream pharmacodynamic analysis (e.g., Western blot for p-Rb).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between groups.
-
Plot the mean tumor volume and body weight over time for each group.
-
Conclusion and Forward Look
This comprehensive validation guide outlines a rigorous, multi-stage process for evaluating the therapeutic potential of PzP-Nov, a novel pyrazolo[1,5-a]pyrimidine. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, researchers can build a compelling, data-driven case for their compound. The comparative framework against established drugs like Ribociclib and Larotrectinib provides essential context for judging the compound's performance and potential advantages. Positive results across this validation cascade would provide strong justification for advancing PzP-Nov into formal IND-enabling studies.
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National Institutes of Health. (n.d.). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. bioRxiv. Retrieved from [Link]
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Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Signal Transduction Modulators. Retrieved from [Link]
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ASCO Publications. (2023). Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. Journal of Clinical Oncology, 41(16_suppl), 3141. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking New Pyrazolo[1,5-a]pyrimidines Against Approved Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine core is a prime example of such a structure.[1] This fused heterocyclic system has garnered significant attention for its versatile biological activities, most notably as a potent inhibitor of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3]
Pyrazolo[1,5-a]pyrimidines have proven to be a fertile ground for the development of targeted cancer therapies. Their rigid, planar structure provides an excellent foundation for designing molecules that can fit precisely into the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[1][2] This guide provides an in-depth comparative analysis of novel pyrazolo[1,5-a]pyrimidines against established, FDA-approved drugs, supported by detailed experimental methodologies designed to ensure scientific rigor and reproducibility.
Mechanism of Action: A Versatile Kinase Inhibitor
The primary anticancer mechanism of pyrazolo[1,5-a]pyrimidine derivatives is their function as protein kinase inhibitors (PKIs).[2][3] They typically act as ATP-competitive inhibitors, meaning they compete with adenosine triphosphate (ATP) for binding to the kinase's active site. By occupying this site, they block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.[2] This scaffold has been successfully utilized to target a range of clinically relevant kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim-1, EGFR, and B-Raf.[2][3][4][5][6]
Figure 1: Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidines.
Synthetic Strategies: Enabling Chemical Diversity
The development of novel pyrazolo[1,5-a]pyrimidine derivatives is propelled by robust and flexible synthetic methodologies. Classical approaches often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[2] However, modern organic synthesis has introduced more sophisticated techniques, such as microwave-assisted reactions and palladium-catalyzed cross-coupling, which allow for the rapid and efficient diversification of the core scaffold.[2] These methods are crucial for conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: Generalized workflow for the synthesis and screening of novel pyrazolo[1,5-a]pyrimidines.
Head-to-Head Comparison: Novel Compound vs. FDA-Approved Drug
To provide a tangible benchmark, we will compare a representative novel pyrazolo[1,5-a]pyrimidine, designated NPP-X , against the FDA-approved Trk inhibitor, Entrectinib . Entrectinib is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[5][7] This comparison highlights the key performance indicators that are critical in preclinical drug development.
| Parameter | NPP-X (Hypothetical Novel Compound) | Entrectinib (FDA-Approved Drug) | Rationale & Significance |
| Primary Targets | TrkA, TrkB, TrkC | TrkA, TrkB, TrkC, ROS1, ALK | Multi-kinase inhibition can offer broader efficacy but may also lead to off-target effects. High selectivity is often a key goal for novel compounds. |
| In Vitro Potency (IC₅₀) | TrkA: 0.2 nMTrkB: 0.1 nMTrkC: 0.1 nM | TrkA: 1.7 nMTrkB: 0.2 nMTrkC: 0.2 nMROS1: 0.2 nM | The IC₅₀ value measures the concentration of a drug required to inhibit the activity of a target enzyme by 50%. Lower values indicate higher potency. |
| Cellular Activity (GI₅₀) | KM-12 (TrkA fusion): 0.1 nM[7] | KM-12 (TrkA fusion): 3 nM | The GI₅₀ is the concentration that causes 50% growth inhibition in cancer cells. This assay confirms that the compound can penetrate cells and engage its target in a biological context. |
| In Vivo Efficacy (%TGI) | >90% @ 10 mg/kg in KM-12 xenograft model | >95% @ 10 mg/kg in KM-12 xenograft model | Tumor Growth Inhibition (TGI) in animal models is a critical preclinical endpoint demonstrating the drug's potential therapeutic effect in a living system.[8] |
Experimental Protocols for Robust Benchmarking
The validity of any comparative analysis rests on the quality and reproducibility of the experimental data. The following protocols are standard methodologies used to generate the data presented above.
In Vitro Kinase Inhibition Assay (TR-FRET)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method with a low background, making it ideal for high-throughput screening.[9]
Figure 3: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, ATP, and serial dilutions of the test compound (e.g., NPP-X) in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of a mix containing the kinase and biotinylated substrate.
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution. The final concentrations should be optimized for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of a TR-FRET detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 615 nm. The ratio of these signals is used to calculate the percentage of inhibition relative to controls.
Cell Viability Assay (MTT Assay)
Causality: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay.[10]
Figure 4: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KM-12) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[11]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Causality: To understand how a compound inhibits cell growth, cell cycle analysis is performed. This method uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell via flow cytometry.[12] This reveals the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can identify drug-induced cell cycle arrest.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at relevant concentrations (e.g., 1x and 10x the GI₅₀ value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C.[13]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is used to generate a histogram, which is then analyzed using modeling software to determine the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Model
Causality: An in vivo model is essential to evaluate a drug's efficacy in a complex biological system, taking into account factors like pharmacokinetics and bioavailability. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[8][14][15]
Figure 5: Workflow for a cell line-derived xenograft (CDX) study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject approximately 5-10 million human cancer cells (e.g., KM-12) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, approved drug, NPP-X at various doses).
-
Drug Administration: Administer the compounds according to the planned schedule (e.g., once daily by oral gavage). Monitor the animals for signs of toxicity, including body weight loss.
-
Efficacy Measurement: Measure tumor volumes 2-3 times per week with calipers.
-
Endpoint Analysis: The study is typically concluded when tumors in the vehicle group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (%TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle group.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design, with both FDA-approved drugs and a pipeline of promising new candidates demonstrating its therapeutic potential.[16][17] As demonstrated in this guide, a rigorous, multi-faceted benchmarking process is essential to validate the potential of any new chemical entity. By systematically evaluating in vitro potency, cellular activity, mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package to support further development.
Future research will likely focus on developing next-generation pyrazolo[1,5-a]pyrimidines that can overcome acquired resistance to existing therapies, exhibit improved selectivity profiles to minimize off-target toxicity, and target novel kinases.[2][3] The combination of innovative synthetic chemistry and robust biological evaluation, as outlined here, will be paramount in translating these promising scaffolds from the laboratory bench to clinical success.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
The disposal procedure outlined here is built on a foundation of risk mitigation. The pyrazolo[1,5-a]pyrimidine scaffold, present in many biologically active molecules, often carries warnings for skin, eye, and respiratory irritation, as well as potential harm if swallowed[1][2][3][4][5]. The aldehyde functional group introduces additional considerations, including potential reactivity and specific waste stream requirements[6][7]. Therefore, a cautious and informed approach is paramount.
I. Hazard Assessment and Risk Profile
Before handling the waste, it is crucial to understand the potential hazards. Based on data from analogous structures, 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide should be handled as a hazardous substance.
| Hazard Classification (Inferred) | Associated Risks | Recommended Precautions |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1][8][9]. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention[2][4][10]. |
| Skin Irritation (Category 2) | Causes skin irritation[1][3][5]. | Wear appropriate protective gloves and clothing to prevent skin exposure[3][11]. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation[1][3][5]. | Wear chemical safety goggles or a face shield[3]. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation[1][3][5]. | Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[4][11]. |
This table summarizes likely hazards based on structurally similar compounds. Always treat unknown compounds with a high degree of caution.
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol provides a clear, actionable workflow for the safe disposal of both neat (pure) compound and contaminated labware.
-
Verify Institutional Protocols: Before proceeding, consult your institution's specific chemical waste management guidelines. These are the controlling documents for your laboratory[11][12].
-
Assemble Personal Protective Equipment (PPE): Ensure you are wearing the following:
-
Prepare a Designated Waste Area: All waste handling should occur within a certified chemical fume hood to minimize inhalation exposure[11].
Proper segregation is the cornerstone of safe chemical disposal. It prevents inadvertent and dangerous chemical reactions within a waste container.
-
Solid Waste: This stream includes the neat this compound powder, as well as any disposable labware heavily contaminated with the solid (e.g., weigh boats, contaminated filter paper).
-
Liquid Waste: This stream is for solutions containing the compound. Note that halogenated and non-halogenated solvents must be collected in separate containers as per standard laboratory practice[11].
-
Sharps Waste: Any needles or blades used in handling the compound must be placed in a designated sharps container.
Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers[12].
For Solid Waste:
-
Carefully transfer the solid waste into a plastic or glass container with a secure, sealable lid. Plastic is often preferred to minimize the risk of breakage[12].
-
Affix a hazardous waste label to the container.
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the approximate quantity of waste.
-
Check the boxes for all applicable hazards (e.g., "Toxic," "Irritant").
For Liquid Waste:
-
Use a designated "Organic Liquid" waste container, ensuring it is compatible with the solvent used[11].
-
As with solid waste, affix a hazardous waste label. List all chemical constituents, including solvents, with their approximate percentages.
-
Crucially, never mix incompatible waste streams. Aldehydes are incompatible with strong oxidizing agents and strong reducing agents[7]. Ensure these are not added to the same waste container.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from heat or ignition sources[3][12]. Keep containers tightly closed when not actively adding waste[3].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste[12]. Do not allow waste to accumulate for extended periods.
The decision-making process for proper disposal can be visualized as follows:
Caption: Disposal decision workflow for this compound.
III. Decontamination and Spill Management
In the event of a small spill, the following procedure should be enacted immediately:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If it is safe to do so, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Cleaning: Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate Surfaces: Wipe the affected area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the solid waste container.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.
IV. The Causality of Caution: Why This Protocol Matters
This rigorous disposal protocol is not merely a set of rules but a system designed to prevent specific negative outcomes.
-
Segregation Prevents Reactivity: Collecting organic waste separately from oxidizers, reducers, or acids prevents exothermic or gas-generating reactions inside waste drums. For aldehydes, this is particularly important[7].
-
Fume Hoods Mitigate Exposure: The inferred respiratory toxicity of pyrazolo[1,5-a]pyrimidines necessitates handling in a fume hood to prevent inhalation of aerosolized powder[4][11].
-
Sealed, Labeled Containers Ensure Safe Transport: Properly sealed and labeled containers prevent leaks and inform waste management professionals of the contents, allowing them to handle the material safely and in compliance with federal and state regulations[12].
-
Never Use Drains: Disposing of organic compounds down the drain can damage plumbing, harm aquatic ecosystems, and interfere with wastewater treatment processes[11].
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one. This guide provides the framework for responsible action, empowering you to manage the complete lifecycle of your chemical reagents with confidence and scientific integrity.
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A Comprehensive Guide to the Safe Handling of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
This document provides essential guidance on the safe handling, use, and disposal of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide. As a specialized heterocyclic compound, likely encountered as a powder in research and development settings, a proactive and informed approach to safety is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment and Triage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of analogous pyrimidine derivatives and heterocyclic compounds provide a strong basis for a conservative safety assessment.[1][2][3][4][5] The precautionary principle dictates that this compound should be handled as potentially hazardous.
Anticipated Hazards:
-
Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin and eye irritation.[1][2][6]
-
Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[2][7]
-
Harmful if Swallowed: Oral toxicity is a common hazard associated with related chemical structures.[1][2][7]
-
Unknown Long-Term Effects: Due to the novelty of many research compounds, the potential for long-term health effects, such as organ damage or reproductive toxicity, should not be discounted.[1][3]
The following table summarizes the likely hazard classifications based on data for similar compounds.
| Hazard Classification | Anticipated Risk for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to prevent exposure.[8][9][10][11] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[12][13] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over goggles is required.[8][13]
-
Gloves: Double-gloving with nitrile gloves is recommended.[8] Ensure gloves are inspected for any signs of degradation before use and are changed immediately upon contamination.[8]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[8][13]
Respiratory Protection
The use of respiratory protection should be determined by the scale and nature of the handling procedure.[8][11]
-
For small quantities (milligrams) handled in a well-ventilated area or a chemical fume hood: A NIOSH-approved N95 respirator may be sufficient to protect against inhalation of the powder.
-
For larger quantities or when there is a potential for significant aerosolization: A half-mask or full-face respirator with appropriate particulate filters should be used.[8]
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Operational Plan: From Receipt to Reaction
A structured operational plan minimizes the risk of exposure and contamination.[14][15][16]
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][15][17]
-
The storage location should be clearly labeled with the compound's name and hazard information.
Handling Procedures
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[18] Ensure all necessary PPE is donned correctly before handling.
-
Weighing: To prevent inhalation of the powder, perform all weighing operations within a chemical fume hood or a balance enclosure.[14] Use anti-static weigh boats to minimize dispersal.
-
Dissolving: When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction Setup: All reactions involving this compound should be conducted in a chemical fume hood.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[19][20]
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Decontamination
-
All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent is a common and effective practice. The rinseate should be collected as hazardous waste.
-
The work area should be thoroughly cleaned at the end of each procedure.
The following diagram illustrates the waste disposal workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[21] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[21]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
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Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]
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Substance Information - ECHA - European Union. (2023, June 9). Retrieved from [Link]
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Substance Information - ECHA - European Union. (2023, June 9). Retrieved from [Link]
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Substance Information - ECHA - European Union. (2023, October 8). Retrieved from [Link]
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Substance Information - ECHA - European Union. (2022, May 6). Retrieved from [Link]
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A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]
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The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
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Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside. Retrieved from [Link]
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Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
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Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College, Environmental Health and Safety. Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Center for Biotechnology Information. Retrieved from [Link]
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Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57–65. Retrieved from [Link]
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The Chemistry of Pyrimidine Derivatives. (2024, March 1). Nova Science Publishers. Retrieved from [Link]
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Disposal of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
